1-Tert-butyl-3-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOSRDFXDIXEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348521 | |
| Record name | 1-tert-butyl-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58164-02-6 | |
| Record name | 1-tert-butyl-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58164-02-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Tert-butyl-3-iodobenzene (CAS No: 58164-02-6), a key intermediate in organic synthesis. The document presents quantitative data in a structured format, details standard experimental methodologies for property determination, and illustrates a relevant synthetic pathway.
Core Physical and Chemical Properties
This compound is an oily, transparent liquid at room temperature.[1][2] Its molecular structure, featuring a bulky tert-butyl group and an iodine atom on a benzene ring, dictates its physical characteristics. The primary intermolecular forces are van der Waals dispersion forces, which increase with the size of the halogen atom, influencing properties like the boiling point.[3]
Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Units |
| Molecular Formula | C₁₀H₁₃I | - |
| Molecular Weight | 260.11 | g/mol |
| Boiling Point | 244.6 ± 9.0 | °C at 760 mmHg |
| Density | 1.5 ± 0.1 | g/cm³ |
| Refractive Index (n₂₀/D) | 1.559 | - |
| Flash Point | 107.0 ± 7.7 | °C |
| Melting Point | N/A | °C |
| Vapor Pressure | 0.0 ± 0.5 | mmHg at 25°C |
| LogP (Octanol-Water Partition Coefficient) | 4.94 | - |
(Data sourced from Chemsrc[4], ChemBK[5], and PubChem[6])
Experimental Protocols for Property Determination
While specific experimental reports for the determination of this compound's properties are not publicly detailed, the following sections describe the standard methodologies used for measuring these key physical constants for liquid organic compounds.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this can be determined by several methods:
-
Distillation Method : A simple or fractional distillation is a common method for purification and can simultaneously be used to determine the boiling point. The liquid is heated in a flask with boiling chips, and the temperature of the vapor that distills is measured. The stable temperature recorded when the bulk of the material distills corresponds to the boiling point at the measured atmospheric pressure.[7]
-
Thiele Tube Method : This micro-scale method is highly efficient for determining a boiling point with a small amount of sample. The liquid is placed in a small tube with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing oil. A rapid stream of bubbles emerges from the capillary as the boiling point is exceeded. The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][8]
-
Reflux Method : A reflux apparatus, where vapor is condensed and returned to the boiling flask, can also be used. A thermometer placed in the vapor path below the condenser will register a stable temperature corresponding to the boiling point of the liquid at that pressure.[7] It's crucial to ensure the thermometer bulb is fully immersed in the hot vapors to avoid erroneously low readings.[7]
Density Measurement
Density is the mass per unit volume of a substance. Standard methods for liquid chemicals are governed by ASTM protocols.
-
Pycnometry (e.g., ASTM D1480) : This is a highly accurate, though time-consuming, method. A pycnometer, a glass flask with a precisely known volume, is weighed empty, then filled with the sample liquid. The filled pycnometer is brought to a constant temperature in a water bath and then weighed again. The density is calculated from the mass of the liquid and the calibrated volume of the pycnometer.[1][9]
-
Digital Density Meter (e.g., ASTM D4052) : This modern, rapid method uses an oscillating U-tube. The liquid sample is injected into the tube, and the instrument measures the change in the oscillation frequency caused by the mass of the sample. This frequency change is directly related to the density of the liquid.[1][10] This method is suitable for liquids with viscosities up to 15,000 mm²/s and vapor pressures below 100 kPa at the test temperature.[10]
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental physical property used for substance identification and purity assessment.[11]
-
Abbe Refractometer : This is a classic instrument for measuring the refractive index. A few drops of the liquid sample are placed between two prisms. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample. The refractometer measures the critical angle of total internal reflection between the prism and the sample. This angle is used to calculate the refractive index.[11] The measurement is temperature-dependent, so the temperature (usually 20°C) is controlled and reported.[11]
-
Digital Refractometers : Modern digital instruments also operate on the principle of total internal reflection. They use an LED light source and a high-resolution optical sensor to detect the critical angle. These instruments offer high accuracy and automated measurements.[12]
Synthetic Pathway and Workflow
This compound is typically synthesized from its corresponding aniline precursor, 3-tert-butylaniline, via a Sandmeyer-type reaction. This process involves two main stages: the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with an iodide ion.[2][13] The iodination step of the Sandmeyer reaction, unlike chlorination or bromination, often does not require a copper(I) catalyst.[2][13]
Caption: General workflow for the synthesis of this compound.
References
- 1. knowledge.reagecon.com [knowledge.reagecon.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. store.astm.org [store.astm.org]
- 5. chembk.com [chembk.com]
- 6. This compound | C10H13I | CID 637958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. matestlabs.com [matestlabs.com]
- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. mt.com [mt.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis and Discovery of 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl-3-iodobenzene, a valuable building block in organic synthesis. Due to the directing effects of the tert-butyl group, the synthesis of the meta-substituted isomer requires a multi-step approach, which will be detailed herein. This document outlines the primary synthetic route, including experimental protocols, and discusses the challenges associated with its preparation.
Discovery and Background
The specific historical discovery of this compound is not well-documented in readily available scientific literature. Its emergence is likely tied to the broader development of synthetic methodologies for substituted aromatic compounds, particularly the Sandmeyer reaction, which was discovered by Traugott Sandmeyer in 1884.[1][2] This reaction provides a reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. The synthesis of this compound is a direct application of this classical and powerful transformation.
Synthetic Pathways
The regioselective synthesis of this compound is most effectively achieved through a multi-step pathway starting from tert-butylbenzene. Direct iodination of tert-butylbenzene is not a viable method for obtaining the meta-isomer as the major product because the tert-butyl group is an ortho-para directing group in electrophilic aromatic substitution.[3][4] The primary route therefore involves the nitration of tert-butylbenzene, followed by the separation of the meta-nitro isomer, reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the iodine atom.
Step 1: Nitration of Tert-butylbenzene
The initial step involves the nitration of tert-butylbenzene using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of ortho, meta, and para isomers of nitro-tert-butylbenzene.
Experimental Protocol:
-
To a stirred and cooled (0-5 °C) mixture of tert-butylbenzene (1.0 eq) in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction.
-
The reaction is then quenched by pouring it onto crushed ice, and the organic layer is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4).
-
The solvent is removed under reduced pressure to yield the crude mixture of nitro-tert-butylbenzene isomers.
Quantitative Data:
The nitration of tert-butylbenzene yields a mixture of isomers. The approximate distribution is as follows:
| Isomer | Percentage Yield |
| ortho-nitro-tert-butylbenzene | ~12-16% |
| meta-nitro-tert-butylbenzene | ~8.5-11.5% |
| para-nitro-tert-butylbenzene | ~72-80%[3][4][5] |
Step 2: Separation of 1-Tert-butyl-3-nitrobenzene
Due to the low yield of the desired meta-isomer, an efficient separation from the more abundant ortho and para isomers is crucial. This can be achieved through careful fractional distillation under reduced pressure or by column chromatography.[6]
Step 3: Reduction of 1-Tert-butyl-3-nitrobenzene to 3-Tert-butylaniline
The isolated 1-tert-butyl-3-nitrobenzene is then reduced to the corresponding aniline. Common methods for this reduction include the use of tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Experimental Protocol (using SnCl2):
-
1-Tert-butyl-3-nitrobenzene (1.0 eq) is dissolved in ethanol.
-
A solution of tin(II) chloride dihydrate (excess, e.g., 3-5 eq) in concentrated hydrochloric acid is added to the nitro compound solution.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled and made basic by the addition of a concentrated sodium hydroxide solution.
-
The resulting mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with brine and dried over anhydrous potassium carbonate.
-
The solvent is evaporated under reduced pressure, and the crude 3-tert-butylaniline can be purified by vacuum distillation.[7]
Step 4: Sandmeyer Reaction of 3-Tert-butylaniline
The final step is the conversion of 3-tert-butylaniline to this compound via the Sandmeyer reaction. This involves the formation of a diazonium salt followed by its reaction with an iodide salt.
Experimental Protocol:
-
3-Tert-butylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.0-1.2 eq) in water is added dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is monitored using starch-iodide paper.
-
In a separate flask, a solution of potassium iodide (1.2-1.5 eq) in water is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the potassium iodide solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
The mixture is cooled, and the product is extracted with diethyl ether.
-
The organic layer is washed with a solution of sodium thiosulfate (to remove any excess iodine), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The crude this compound is purified by vacuum distillation.[8]
Characterization Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 58164-02-6[9][10] |
| Molecular Formula | C10H13I[9][10] |
| Molecular Weight | 260.11 g/mol [9] |
| Appearance | Liquid |
| Boiling Point | 107 °C at 760 mmHg[11] |
| Density | ~1.4 g/cm³ |
Conclusion
The synthesis of this compound is a well-established, albeit multi-step, process that relies on classical organic reactions. The key challenge lies in the initial nitration of tert-butylbenzene, which produces a low yield of the desired meta-isomer. However, with careful separation and purification at each stage, the target compound can be obtained in sufficient purity for its use as a versatile intermediate in the development of novel pharmaceuticals and other advanced materials. The Sandmeyer reaction remains the cornerstone for the regioselective introduction of iodine in the final step, highlighting its enduring importance in synthetic organic chemistry.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. This compound | 58164-02-6 [chemicalbook.com]
- 10. 58164-02-6|1-(tert-Butyl)-3-iodobenzene|BLD Pharm [bldpharm.com]
- 11. 1-IODO-3-TERT-BUTYLBENZENE | CAS#:58164-02-6 | Chemsrc [chemsrc.com]
IUPAC name for 1-(tert-butyl)-3-iodobenzene
An In-Depth Technical Guide to 1-(tert-butyl)-3-iodobenzene
Authored by: Gemini
Publication Date: December 30, 2025
Version: 1.0
This technical guide provides a comprehensive overview of 1-(tert-butyl)-3-iodobenzene, a key organoiodine intermediate in modern synthetic chemistry. The document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and fine chemical synthesis. It details the compound's physicochemical properties, provides explicit experimental protocols for its synthesis and subsequent derivatization, and illustrates its synthetic utility through logical workflow diagrams. The content emphasizes the compound's role as a versatile building block for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.
Introduction
1-(tert-butyl)-3-iodobenzene (IUPAC name) is an aromatic organic compound characterized by a benzene ring substituted with a tert-butyl group and an iodine atom at the meta-positions. The presence of the sterically bulky tert-butyl group provides unique solubility and electronic properties, while the carbon-iodine bond serves as a highly reactive site for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are among the most reactive aryl halides in common cross-coupling reactions, making 1-(tert-butyl)-3-iodobenzene a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility is most prominently demonstrated in palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings, which are foundational methods in modern drug discovery and development.[2][3] This guide consolidates essential data and methodologies related to this compound to facilitate its effective use in a research and development setting.
Physicochemical Properties
The key chemical and physical properties of 1-(tert-butyl)-3-iodobenzene are summarized below. This data has been aggregated from various chemical suppliers and databases to provide a reliable reference for laboratory use.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(tert-butyl)-3-iodobenzene | [4] |
| CAS Number | 58164-02-6 | [4] |
| Molecular Formula | C₁₀H₁₃I | [4] |
| Molecular Weight | 260.11 g/mol | [4] |
| Appearance | Clear orange to red liquid | [1] |
| Boiling Point | 244.6 ± 9.0 °C at 760 mmHg | - |
| Density | 1.5 ± 0.1 g/cm³ | - |
| Flash Point | 107.0 ± 7.7 °C | - |
| InChI Key | DZOSRDFXDIXEEL-UHFFFAOYSA-N | [4] |
| SMILES | CC(C)(C)c1cccc(I)c1 | [4] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | - |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of 1-(tert-butyl)-3-iodobenzene and its application in two fundamental cross-coupling reactions.
Synthesis of 1-(tert-butyl)-3-iodobenzene via Sandmeyer-type Reaction
This protocol describes the synthesis from 3-tert-butylaniline, a common starting material. The procedure involves a two-step sequence: diazotization of the aniline followed by an in-situ reaction with potassium iodide.
Materials:
-
3-tert-butylaniline
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl Ether (or Dichloromethane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Salt: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 3-tert-butylaniline (0.10 mol) with concentrated HCl (30 mL) and water (30 mL). Stir the mixture until a homogenous slurry or solution of the anilinium salt is formed. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (0.11 mol) in water (25 mL) and cool it in an ice bath. Add this cold NaNO₂ solution dropwise to the stirred amine salt suspension from step 1. Maintain the internal temperature strictly between 0 and 5 °C. The addition should be slow enough to prevent the evolution of brown nitrogen dioxide gas. After the addition is complete, test for excess nitrous acid using starch-iodide paper (the paper should turn blue). If the test is negative, add a small amount of NaNO₂ solution until a positive test is maintained for 5 minutes.
-
Iodination: In a separate beaker, dissolve potassium iodide (0.15 mol) in water (50 mL). Slowly add this KI solution to the cold diazonium salt solution. A dark, heavy oil will begin to form, and nitrogen gas will evolve.
-
Decomposition: After the addition of KI is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then let it warm slowly to room temperature. To ensure complete decomposition of the diazonium salt, gently heat the mixture on a water bath (around 50-60 °C) until gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.
-
Purification: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), then with saturated Na₂S₂O₃ solution (to remove excess iodine), and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: The crude product is a dark oil. Purify by vacuum distillation to obtain 1-(tert-butyl)-3-iodobenzene as a clear liquid.
Suzuki-Miyaura Cross-Coupling of 1-(tert-butyl)-3-iodobenzene
This protocol describes a representative Suzuki-Miyaura reaction to synthesize a substituted biaryl compound, demonstrating the utility of the title compound as a synthetic building block.[5][6]
Materials:
-
1-(tert-butyl)-3-iodobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (or Toluene/Ethanol mixture)
-
Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(tert-butyl)-3-iodobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Key Synthetic Pathways and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the synthesis of 1-(tert-butyl)-3-iodobenzene and its subsequent use in a representative cross-coupling reaction.
Caption: Synthesis workflow for 1-(tert-butyl)-3-iodobenzene.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]
- 3. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010012637A1 - Process for the preparation of bosentan - Google Patents [patents.google.com]
- 6. ortho-Carbaborane Derivatives of Indomethacin as Cyclooxygenase (COX)-2 Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Tert-butyl-3-iodobenzene (CAS: 58164-02-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-tert-butyl-3-iodobenzene, a versatile aromatic building block. The document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and its applications in organic synthesis, with a focus on its potential relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a substituted aromatic compound with a molecular formula of C₁₀H₁₃I.[1] Its structure features a benzene ring substituted with a bulky tert-butyl group and an iodine atom at the meta position. This substitution pattern imparts specific reactivity and physical characteristics to the molecule. A summary of its key properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 58164-02-6 | [1] |
| Molecular Formula | C₁₀H₁₃I | [1] |
| Molecular Weight | 260.11 g/mol | [1] |
| Appearance | Not explicitly found, likely a liquid | |
| Boiling Point | 244.6 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Flash Point | 107.0 ± 7.7 °C | [3] |
| LogP | 4.94 | [2] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimentally obtained spectra were not found in the literature search, predicted data and typical chemical shifts for similar structures are available.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M]+ | 260.00565 |
| [M+H]+ | 261.01348 |
| [M+Na]+ | 282.99542 |
| [M+K]+ | 298.96936 |
| [M+NH₄]+ | 278.04002 |
| Data sourced from PubChemLite, predicted using CCSbase. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the tert-butyl group. The tert-butyl group will appear as a singlet, integrating to nine protons, typically in the upfield region (around 1.3 ppm).[4] The aromatic protons will appear as multiplets in the downfield region (typically between 7.0 and 8.0 ppm), with splitting patterns dictated by their coupling to each other.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the benzene ring and the tert-butyl group. The carbons of the tert-butyl group will appear in the aliphatic region (around 30-35 ppm for the methyl carbons and the quaternary carbon).[5] The aromatic carbons will resonate in the downfield region (typically 120-150 ppm), with the carbon attached to the iodine atom showing a characteristic chemical shift.[4]
Synthesis and Reactivity
This compound is a valuable synthetic intermediate, primarily due to the presence of the iodo group, which can readily participate in a variety of cross-coupling reactions.
Synthesis
A common and effective method for the synthesis of aryl iodides from the corresponding anilines is the Sandmeyer reaction.[3][6] The following is a detailed experimental protocol for the synthesis of this compound from 3-tert-butylaniline, adapted from a general procedure for aprotic diazotization-iodination.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
3-tert-butylaniline
-
tert-Butyl nitrite (tBuONO)
-
Potassium iodide (KI)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-tert-butylaniline (1.0 eq) and potassium iodide (2.5 eq) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite (2.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and heat the reaction mixture to 60 °C. Stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Synthesis workflow for this compound.
Reactivity in Cross-Coupling Reactions
The carbon-iodine bond in this compound is relatively weak, making it an excellent electrophile in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).
-
Add a mixture of toluene, ethanol, and degassed water as the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Simplified catalytic cycle of the Suzuki-Miyaura coupling.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9]
Experimental Protocol: Heck Reaction of this compound with an Alkene
Materials:
-
This compound
-
Alkene (e.g., styrene or n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the alkene (1.1-1.5 eq), the base (e.g., Et₃N, 2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Add DMF as the solvent.
-
Heat the reaction mixture (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][10]
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in triethylamine.
-
Degas the solution by bubbling with an inert gas.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium iodide salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
Applications in Drug Development
Aryl iodides are crucial building blocks in the synthesis of many pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy.[11][12] While no specific drug has been identified in the literature as being synthesized directly from this compound, its structural motifs are present in various kinase inhibitors. The cross-coupling reactions described above are fundamental to the synthesis of the biaryl and aryl-alkynyl scaffolds found in many of these drugs.
For instance, the general structure of many tyrosine kinase inhibitors involves a heterocyclic core linked to substituted aryl groups. The tert-butylphenyl moiety can be found in some biologically active molecules, where it can provide steric bulk and influence binding to the target protein.
Potential Relevance to Kinase Inhibitor Synthesis:
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13] Many small molecule inhibitors targeting kinases in this pathway have been developed. The synthesis of these complex molecules often relies on palladium-catalyzed cross-coupling reactions where substituted aryl halides, such as this compound, could serve as key starting materials for introducing specific aryl fragments.
Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific hazard information is summarized in Table 3.
Table 3: Hazard Information for this compound
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its utility is primarily demonstrated through its participation in a range of palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures. While direct applications in the synthesis of currently marketed pharmaceuticals were not explicitly found, its structural features and reactivity profile make it a relevant starting material for the synthesis of novel bioactive compounds, including potential kinase inhibitors. The experimental protocols provided in this guide offer a practical foundation for the synthesis and utilization of this compound in a research and development setting. Further exploration of its use in the synthesis of targeted libraries of compounds for screening against various biological targets could unveil its full potential in drug discovery.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. 1-IODO-3-TERT-BUTYLBENZENE | CAS#:58164-02-6 | Chemsrc [chemsrc.com]
- 3. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Iodobenzene(591-50-4) 13C NMR [m.chemicalbook.com]
- 5. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 13C NMR spectrum [chemicalbook.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Tert-butyl-3-iodobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-tert-butyl-3-iodobenzene, a key aromatic building block in organic synthesis. This document outlines its fundamental chemical and physical properties, provides a detailed experimental protocol for its application in cross-coupling reactions, and illustrates a representative synthetic workflow.
Core Chemical and Physical Properties
This compound is a substituted aromatic compound valued for its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and novel organic materials. Its chemical structure consists of a benzene ring substituted with a bulky tert-butyl group and an iodine atom at the meta position.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃I | [1] |
| Molecular Weight | 260.11 g/mol | [1] |
| CAS Number | 58164-02-6 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 244.6 ± 9.0 °C at 760 mmHg | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Flash Point | 107.0 ± 7.7 °C |
Experimental Protocol: Sonogashira Coupling of this compound
The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, a transformation of significant importance in medicinal chemistry and materials science. Below is a detailed methodology for a representative Sonogashira coupling reaction.
Reaction Scheme:
An aryl iodide, such as this compound, reacts with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield a disubstituted alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (THF) followed by anhydrous triethylamine (TEA) via syringe. The typical solvent-to-base ratio is 4:1 (v/v).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
Analysis: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][3][4][5][6]
Experimental Workflow: Synthesis of a Disubstituted Alkyne via Sonogashira Coupling
The following diagram illustrates the logical workflow for the synthesis and purification of a disubstituted alkyne using this compound as a starting material in a Sonogashira coupling reaction.
Caption: Experimental workflow for Sonogashira coupling.
References
- 1. This compound | C10H13I | CID 637958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. oiv.int [oiv.int]
- 5. hzdr.de [hzdr.de]
- 6. jeol.com [jeol.com]
Interpreting the 1H NMR spectrum of "1-Tert-butyl-3-iodobenzene"
An In-depth Technical Guide to the 1H NMR Spectrum of 1-Tert-butyl-3-iodobenzene
This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound, a disubstituted aromatic compound. The interpretation of the spectrum is crucial for the structural elucidation and purity assessment of this chemical, which is pertinent for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines the expected spectral features, provides a standardized experimental protocol, and uses visualizations to clarify structural and signaling relationships.
Predicted 1H NMR Spectral Data
The structure of this compound dictates a specific set of signals in its 1H NMR spectrum. The molecule has two main groups of protons: the aliphatic protons of the tert-butyl group and the aromatic protons on the benzene ring. Due to the meta-substitution pattern, the four aromatic protons are chemically non-equivalent, leading to a complex but interpretable spectrum.
The quantitative data, based on established principles of NMR spectroscopy and analysis of similar structures, are summarized below.
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| -C(CH3)3 | ~1.31 | 9H | Singlet (s) | N/A |
| H-6 | ~7.25 - 7.35 | 1H | Doublet of Doublets (dd) | 3JH6-H5 ≈ 7.8, 4JH6-H2 ≈ 1.6 |
| H-5 | ~7.10 - 7.20 | 1H | Triplet (t) | 3JH5-H6 ≈ 3JH5-H4 ≈ 7.8 |
| H-4 | ~7.50 - 7.60 | 1H | Doublet of Doublets (dd) | 3JH4-H5 ≈ 7.8, 4JH4-H2 ≈ 1.8 |
| H-2 | ~7.65 - 7.75 | 1H | Triplet (t) or Singlet (s) | 4JH2-H6 ≈ 4JH2-H4 ≈ 1.7 |
Note: The predicted chemical shifts and coupling constants are based on the analysis of substituent effects. The tert-butyl group is weakly electron-donating, causing a slight shielding (upfield shift) of ortho and para protons. Iodine exhibits a combination of inductive electron-withdrawal and anisotropic effects, generally leading to deshielding (downfield shift) of adjacent protons. Actual experimental values may vary based on solvent and spectrometer frequency.
Experimental Protocol: 1H NMR Spectroscopy
A standardized protocol for acquiring a high-resolution 1H NMR spectrum is detailed below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl3) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is set to 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The spectrum is acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity and resolution.
-
A standard pulse-acquire sequence is used.[2]
-
Key acquisition parameters include:
-
Spectral Width: Typically set to encompass the expected range of proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Usually 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: Typically 8 to 16 scans are averaged to improve the signal-to-noise ratio.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software.
-
A Fourier transform is applied to the FID to convert the time-domain data into the frequency-domain spectrum.
-
The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
-
The baseline is corrected to be flat.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative number of protons corresponding to each peak.
-
Peak picking is performed to identify the precise chemical shifts of all signals.
Visualization of Structure and Signaling Relationships
Graphviz diagrams are provided to illustrate the molecular structure and the coupling interactions between the aromatic protons.
Caption: Molecular structure of this compound with labeled proton positions.
Caption: Coupling (J) relationships between the aromatic protons of this compound.
Detailed Spectral Interpretation
1. Aliphatic Region:
-
Tert-butyl Protons (-C(CH3)3): A prominent singlet is observed in the upfield region, typically around 1.31 ppm.[3] This signal integrates to nine protons, consistent with the three equivalent methyl groups of the tert-butyl substituent.[4] Its singlet nature arises from the absence of adjacent protons to couple with.
2. Aromatic Region: The aromatic region (typically 7.0-8.0 ppm) displays signals for the four non-equivalent ring protons.[5][6] The substitution pattern and the electronic effects of the substituents determine their chemical shifts and splitting patterns.
-
Proton H-5: This proton is expected to appear as a triplet around 7.10-7.20 ppm. It is coupled to two ortho protons, H-4 and H-6. Assuming the ortho coupling constants (3JH5-H4 and 3JH5-H6) are nearly identical (typically 7-10 Hz), the signal resolves into a triplet according to the n+1 rule (where n=2).[7]
-
Proton H-6: Located ortho to the electron-donating tert-butyl group, this proton is expected to be relatively shielded and appear further upfield compared to H-2 and H-4. It is coupled to H-5 (ortho coupling, 3J ≈ 7-10 Hz) and H-2 (meta coupling, 4J ≈ 2-3 Hz). This results in a doublet of doublets.
-
Proton H-4: This proton is ortho to the iodine atom and meta to the tert-butyl group. The deshielding effect of the iodine places its signal downfield. It couples with H-5 (ortho) and H-2 (meta), giving rise to a doublet of doublets.
-
Proton H-2: Situated between the two bulky substituents, this proton experiences the most distinct chemical environment. It is meta-coupled to both H-4 and H-6. If the two meta coupling constants are resolved, it appears as a triplet (or more accurately, a triplet-like multiplet). Due to the small magnitude of meta couplings (4J ≈ 2-3 Hz), this signal might also appear as a broadened singlet in lower-resolution spectra. Its position is significantly downfield due to the proximity of the iodine atom.
Conclusion
The 1H NMR spectrum of this compound is a powerful tool for its unambiguous identification. The key spectral features are a nine-proton singlet in the aliphatic region for the tert-butyl group and a set of four distinct multiplets in the aromatic region. The specific chemical shifts and coupling patterns of the aromatic protons are governed by the meta-substitution and the electronic properties of the tert-butyl and iodo substituents. This comprehensive analysis provides a robust framework for researchers to interpret the spectrum, confirm the molecular structure, and assess the purity of the compound.
References
- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. acdlabs.com [acdlabs.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 1-tert-butyl-3-iodobenzene. In the absence of publicly available experimental spectra, this guide presents predicted chemical shift values derived from established substituent chemical shift (SCS) principles. A detailed, standardized experimental protocol for the acquisition of such a spectrum is also provided for researchers seeking to verify these predictions or analyze similar compounds.
Predicted ¹³C NMR Chemical Shifts
The chemical shifts for the carbon atoms of this compound have been predicted by utilizing the known substituent effects of a tert-butyl group and an iodine atom on the baseline chemical shift of a benzene ring. The standard ¹³C NMR chemical shift for benzene is approximately 128.5 ppm.[1] The substituent chemical shift (SCS) values for the tert-butyl and iodo groups are applied to this base value to estimate the chemical shifts of the aromatic carbons in the disubstituted compound. It is important to note that the additivity of substituent effects is an approximation, and minor deviations may be observed in an experimental spectrum.[2]
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-I) | 95.1 |
| C2 | 142.1 |
| C3 (C-tBu) | 152.9 |
| C4 | 130.6 |
| C5 | 137.6 |
| C6 | 127.1 |
| Quaternary C (t-Butyl) | 34.6 |
| Methyl C (t-Butyl) | 31.3 |
Disclaimer: These are predicted values and may differ from experimental results.
Substituent Effects on the Benzene Ring
The electronic effects of the tert-butyl and iodo substituents influence the chemical shifts of the aromatic carbons. The diagram below illustrates the logical relationship of these substituent effects, indicating the expected upfield or downfield shifts relative to benzene.
Caption: Substituent effects on aromatic ¹³C chemical shifts.
Experimental Protocol for ¹³C NMR Spectroscopy
This section details a standard protocol for the acquisition of a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of the compound.[3][4] A higher concentration will reduce the acquisition time but may lead to line broadening in the corresponding ¹H NMR spectrum.[3]
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this non-polar compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[3]
-
Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 100 MHz (for a 400 MHz ¹H instrument) | The resonance frequency for ¹³C nuclei at this field strength. |
| Pulse Program | zgpg30 or similar with proton decoupling | Acquires a standard ¹³C spectrum with proton noise decoupling. |
| Pulse Width | 30° - 45° | A smaller flip angle allows for a shorter relaxation delay. |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds | The duration of signal detection. |
| Relaxation Delay (D1) | 2.0 seconds | The time allowed for nuclear spins to return to equilibrium before the next pulse. |
| Number of Scans (NS) | 128 or higher | Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve an adequate signal-to-noise ratio.[5] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
References
- 1. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Studies of 13C n.m.r. substituent chemical shifts of disubstituted benzenes using multivariate data analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-tert-butyl-3-iodobenzene. Understanding these fragmentation pathways is critical for the structural elucidation and metabolic profiling of novel pharmaceutical compounds and research chemicals. This document outlines the predicted fragmentation cascade, supported by established principles of mass spectrometry, and provides a general experimental protocol for acquiring such data.
Core Concepts in Fragmentation
The fragmentation of this compound under electron ionization is governed by the relative stability of the resulting carbocations and radical species. The presence of a bulky tert-butyl group and an iodine atom on the aromatic ring dictates a characteristic fragmentation pattern. The initial ionization event involves the removal of an electron to form the molecular ion (M+•). Subsequent fragmentation pathways are driven by the cleavage of the weakest bonds and the formation of the most stable fragment ions.
A primary and highly characteristic fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary benzylic carbocation.[1] This [M-15]⁺ ion is often the base peak in the spectrum. Further fragmentation can proceed through various pathways, including the loss of neutral molecules or other radical species.
Predicted Fragmentation Pathway
The anticipated fragmentation of this compound begins with the formation of the molecular ion at m/z 260. The most favorable subsequent fragmentation is the loss of a methyl group from the tert-butyl substituent.
Figure 1. Proposed electron ionization fragmentation pathway for this compound.
Quantitative Data Summary
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound. The relative abundance is a prediction based on the expected stability of the fragment ions.
| Ion Description | Proposed Structure | m/z (amu) | Predicted Relative Abundance |
| Molecular Ion | [C₁₀H₁₃I]⁺• | 260 | Moderate |
| Loss of Methyl | [C₉H₁₀I]⁺ | 245 | High (likely Base Peak) |
| Loss of tert-Butyl | [C₆H₄I]⁺ | 203 | Moderate |
| Loss of Iodine | [C₁₀H₁₃]⁺ | 133 | Moderate to Low |
| Tropylium Ion | [C₇H₇]⁺ | 91 | Moderate to Low |
| tert-Butyl Cation | [C₄H₉]⁺ | 57 | Moderate |
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a general methodology for the analysis of this compound using a standard gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injection Port: Set to 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent.
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Process the acquired spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway and reference spectra of similar compounds.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental data may reveal additional minor fragmentation pathways or variations in relative abundances depending on the specific instrumentation and conditions used.
References
Crystal Structure Analysis of 1-Tert-butyl-3-iodobenzene: A Search for Definitive Data
Despite a comprehensive search of crystallographic databases and scientific literature, a definitive experimental crystal structure for 1-Tert-butyl-3-iodobenzene has not been reported in publicly accessible resources. Therefore, a detailed technical guide on its crystal structure analysis, including quantitative data and experimental protocols, cannot be provided at this time.
While information regarding the synthesis and properties of this compound is available, the specific spatial arrangement of its atoms and molecules in a crystalline solid remains undetermined or unpublished. This lack of a Crystallographic Information File (CIF) or similar dataset precludes the generation of in-depth structural tables and visualizations as requested.
One supporting information document mentions the three-dimensional size of the this compound molecule as 11.1 × 6.5 × 6.2 ų, but this does not represent the detailed atomic coordinates and unit cell parameters of a crystal lattice[1].
For researchers and professionals in drug development, the absence of a crystal structure for a target molecule is not uncommon. In such cases, several alternative and complementary approaches are typically employed to understand its three-dimensional properties:
-
Computational Modeling and Crystal Structure Prediction: In the absence of experimental data, computational methods can be used to predict the most likely crystal packing arrangements. These techniques, based on energy minimization and consideration of intermolecular forces, can provide valuable insights into potential polymorphs and solid-state behavior.
-
Analysis of Structurally Related Compounds: The crystal structures of closely related molecules can offer valuable clues about the expected packing motifs and intermolecular interactions of the target compound. For instance, while not a direct match, the crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate has been determined and provides an example of the crystallographic behavior of a molecule containing an iodobenzene moiety[2][3].
-
Experimental Crystallization Screening: For researchers actively working with this compound, a systematic screening of crystallization conditions (e.g., varying solvents, temperatures, and crystallization techniques) could be undertaken to obtain single crystals suitable for X-ray diffraction analysis.
General Experimental Workflow for Crystal Structure Determination
For the benefit of researchers aiming to determine the crystal structure of this compound or similar compounds, a general experimental workflow is outlined below. This process represents the standard methodology in small-molecule crystallography.
Figure 1. A generalized workflow for the experimental determination of a small molecule crystal structure.
This guide will be updated should the crystal structure of this compound become publicly available. Researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for the most current information.
References
An In-depth Technical Guide to the Solubility of 1-Tert-butyl-3-iodobenzene in Organic Solvents
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-tert-butyl-3-iodobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this guide infers the compound's solubility based on the principle of "like dissolves like" and the known solubility of structurally similar compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents is presented. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require an understanding of the solubility profile of this compound for its application in experimental and industrial settings.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₁₀H₁₃I.[1][2] Its structure consists of a benzene ring substituted with a bulky tert-butyl group and an iodine atom at the meta position. The presence of the large, non-polar tert-butyl group and the hydrophobic iodine atom significantly influences its physical and chemical properties, including its solubility.[3] Understanding the solubility of this compound is crucial for its use in organic synthesis, where it may act as a reactant, intermediate, or precursor for more complex molecules.[1]
Compound Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₃I |
| Molecular Weight | 260.11 g/mol [2] |
| Boiling Point | 244.6 ± 9.0 °C at 760 mmHg[1] |
| Density | 1.5 ± 0.1 g/cm³[1] |
| Flash Point | 107.0 ± 7.7 °C[1] |
Inferred Solubility Profile
Based on the solubility of the related compound, iodobenzene, which is soluble in non-polar organic solvents like ether, chloroform, and benzene and insoluble in water, a similar solubility profile is expected for this compound.[3]
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity | Expected Solubility |
| Hexane | Non-polar | Soluble |
| Toluene | Non-polar | Soluble |
| Diethyl Ether | Slightly Polar | Soluble |
| Chloroform | Slightly Polar | Soluble |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble |
| Acetone | Polar Aprotic | Moderately Soluble |
| Ethanol | Polar Protic | Sparingly Soluble |
| Methanol | Polar Protic | Sparingly Soluble |
| Water | Polar Protic | Insoluble |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent.[5]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature water bath or incubator
-
Vortex mixer or shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)
3.2. Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
3.3. Step-by-Step Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate phase separation.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Dilute the collected supernatant with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Solubility Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:
Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor
Factors Influencing Solubility
The solubility of an organic compound is influenced by several factors. Understanding these can aid in solvent selection and experimental design.
Caption: Key factors that influence the solubility of a compound.
-
Polarity: As discussed, the principle of "like dissolves like" is the primary determinant of solubility.[4][5] The non-polar nature of this compound dictates its preference for non-polar solvents.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it consumes heat.
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[5]
Conclusion
While specific quantitative data on the solubility of this compound is scarce, a strong inference can be made about its solubility profile based on its molecular structure and the behavior of similar compounds. It is expected to be soluble in non-polar organic solvents and insoluble in polar solvents like water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for the effective use of this compound in research and development, particularly in the fields of synthetic chemistry and drug discovery.
References
A Technical Safety Guide to 1-Tert-butyl-3-iodobenzene
This document provides a comprehensive technical overview of the safety data for 1-Tert-butyl-3-iodobenzene (CAS: 58164-02-6), compiled from publicly available Safety Data Sheets (SDS) and chemical databases. It is intended to inform safe handling, storage, and emergency procedures for laboratory and research applications.
Chemical Identification and Properties
This compound is an organoiodine compound used as an intermediate in organic synthesis.[1] Its key identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| Synonyms | 1-Iodo-3-tert-butylbenzene, 3-(tert-Butyl)iodobenzene[4][5] |
| CAS Number | 58164-02-6[2][3][4][5] |
| Molecular Formula | C₁₀H₁₃I[2][4][5][6] |
| Molecular Weight | 260.11 g/mol [2][4] |
| InChIKey | DZOSRDFXDIXEEL-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Transparent liquid or powder[1][6] | ChemBK, ECHEMI |
| Density | 1.459 - 1.5 g/cm³[4][6] | ChemBK, Chemsrc |
| Boiling Point | 244.6°C at 760 mmHg[4][6] | ChemBK, Chemsrc |
| Flash Point | 107.0°C[4][6] | ChemBK, Chemsrc |
| Vapor Pressure | 0.0469 mmHg at 25°C[4][6] | ChemBK |
| LogP (Octanol/Water) | 4.94[4] | Chemsrc |
Hazard Identification and GHS Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity if swallowed.
Table 3: GHS Hazard Classification
| Hazard Class | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation[2][5] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation[2][5] |
Signal Word: Warning [2][3][5]
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.[2]
Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the table below.
Table 4: Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| P264 | Wash skin thoroughly after handling.[5] | |
| P270 | Do not eat, drink or smoke when using this product.[7] | |
| P271 | Use only outdoors or in a well-ventilated area.[5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[5] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[5] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[5] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |
| P405 | Store locked up.[5] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Safe Handling and Emergency Procedures
Proper handling and emergency preparedness are critical when working with this substance.
Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE): The selection of appropriate PPE is mandatory. A logical workflow for PPE selection based on the identified hazards is illustrated below.
Figure 1. Workflow for Personal Protective Equipment (PPE) Selection. -
Storage Conditions: Store in a cool, dark, and dry place.[3][6] The container should be tightly sealed and kept in a well-ventilated area.[5] The substance is noted to be light-sensitive.[6]
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6]
-
Skin Contact: Take off contaminated clothing.[5] Wash the affected area immediately with soap and plenty of water.[9] If irritation occurs and persists, seek medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If symptoms occur or if the person feels unwell, call a poison center or doctor.[5]
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[8]
Spill and Fire Procedures
-
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[7] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7] Collect the absorbed material into a suitable, labeled container for disposal.[7] Prevent the spill from entering drains or waterways.[7]
Figure 2. Logical Flow for Chemical Spill Emergency Response. -
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8]
-
Hazardous Combustion Products: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
-
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[9][10] The available information is primarily derived from GHS classifications based on analogous compounds.
-
Acute Toxicity: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][5]
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by IARC, ACGIH, NTP, or OSHA.[9][10]
Appendix: Representative Experimental Protocols
Specific safety testing data for this compound is not publicly detailed. The methodologies described below are generalized protocols based on OECD guidelines for the types of hazards identified (irritation and acute toxicity). These are provided for informational purposes to illustrate how such data is typically generated.
Protocol: In Vitro Skin Irritation (Based on OECD TG 439)
-
Objective: To assess the potential of a substance to induce skin irritation using a reconstructed human epidermis (RhE) model.
-
Methodology:
-
A commercially available RhE tissue model is treated topically with the test substance (this compound).
-
A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
The substance is applied for a defined period (e.g., 60 minutes) at 37°C.
-
After exposure, the tissue is thoroughly rinsed and transferred to fresh culture medium for a post-incubation period (e.g., 42 hours).
-
Cell viability is then quantified by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a colored formazan salt by the mitochondria of viable cells.
-
-
Interpretation: The substance is classified as a skin irritant (Category 2) if the mean tissue viability of three replicates is reduced to ≤ 50%.
Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD TG 420)
-
Objective: To determine the acute oral toxicity of a substance and identify the dose range causing mortality or evident toxicity.
-
Methodology:
-
The test is conducted sequentially in a small group of animals (typically female rats).
-
A single animal is dosed at a starting level (e.g., 300 mg/kg) based on available information.
-
If the animal survives, four additional animals are dosed at the same level. If no mortality or evident toxicity is observed, the test is repeated at the next highest fixed dose level (e.g., 2000 mg/kg).
-
If the first animal dies, the test is repeated at the next lower fixed dose level (e.g., 50 mg/kg).
-
Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.
-
-
Interpretation: The substance is assigned a GHS classification (e.g., Category 4 for an LD50 between 300 and 2000 mg/kg) based on the observed outcomes at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H13I | CID 637958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(tert-Butyl)-3-iodobenzene | 58164-02-6 [sigmaaldrich.com]
- 4. 1-IODO-3-TERT-BUTYLBENZENE | CAS#:58164-02-6 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Commercial Sourcing and Synthetic Guidance for High-Purity 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for high-purity 1-Tert-butyl-3-iodobenzene (CAS No. 58164-02-6), a key building block in pharmaceutical and materials science research. Additionally, it outlines a common synthetic pathway and purification strategies to obtain this compound at high purity levels, supported by typical analytical methodologies for quality control.
Commercial Supplier Landscape
A variety of chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 99%. For research and drug development applications where high purity is critical, it is imperative to source from reputable suppliers who provide comprehensive analytical data. Below is a summary of commercially available options.
| Supplier | Reported Purity | Available Quantities | Notes |
| Sigma-Aldrich | ≥97%[1] | Gram to bulk | Often provides access to Certificates of Analysis (CoA) and technical documents.[1] |
| Oakwood Chemical | 98% | Milligram to gram scale[2] | Provides basic safety and property information. |
| Ambeed, Inc. | 97% | Gram to bulk | Distributed through platforms like Sigma-Aldrich.[1] |
| BOC Sciences | 95%[] | Custom | Offers custom synthesis and a range of analytical services.[] |
| Fluorochem | Not specified | Inquire | Lists the product in their catalog.[4] |
| Dayang Chem | 95.0%[5] | Gram to kilogram | Provides pricing upon inquiry.[5] |
| Generic Suppliers | ≥95%[6] | Gram scale | Available through various online chemical marketplaces.[6] |
Note: Purity claims should always be verified by reviewing the supplier's Certificate of Analysis for a specific lot. This document will provide detailed information on the analytical methods used (e.g., GC-MS, NMR) and the levels of any detected impurities.
Synthesis and Purification Protocols
While multiple synthetic routes to this compound exist, a common and reliable method involves the diazotization of 3-tert-butylaniline followed by a Sandmeyer-type reaction with an iodide salt.
Illustrative Synthetic Pathway
Caption: General synthetic route to this compound.
Detailed Experimental Protocol: Synthesis
-
Diazotization:
-
3-tert-butylaniline is dissolved in an aqueous solution of a strong mineral acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.
-
-
Iodination (Sandmeyer Reaction):
-
A solution of potassium iodide in water is prepared and heated.
-
The cold diazonium salt solution is then slowly added to the hot potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.
-
After the addition is complete, the reaction mixture is heated for a period to ensure the complete decomposition of the diazonium salt and formation of the iodo-compound.
-
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The crude product is typically extracted with an organic solvent such as diethyl ether or dichloromethane.
-
The organic layer is washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Detailed Experimental Protocol: Purification
The crude product often contains unreacted starting materials and side-products. High-purity material for sensitive applications requires further purification.
-
Distillation: Vacuum distillation can be effective for separating the desired product from less volatile impurities.
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) is a highly effective method for isolating the product from closely related impurities.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, crystallization can be an excellent method for achieving high purity.
Quality Control and Analytical Characterization
To ensure the purity and identity of this compound, a combination of analytical techniques is employed.
Typical Analytical Workflow
Caption: Analytical workflow for quality control.
Key Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for assessing purity and identifying volatile impurities. The retention time in the GC provides information on the compound's volatility, while the mass spectrum gives its mass-to-charge ratio and fragmentation pattern, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons, confirming the substitution pattern on the aromatic ring and the presence of the tert-butyl group.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule, further confirming the structure.
-
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Researchers and drug development professionals are encouraged to request and scrutinize the full analytical data from suppliers before purchase to ensure the material meets the stringent quality requirements of their applications. For in-house synthesis, rigorous purification and analytical characterization are essential to guarantee the reliability of experimental results.
References
An In-depth Technical Guide on the Electronic and Steric Effects of the Tert-butyl Group in 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic and steric effects of the tert-butyl group as manifested in the molecule 1-tert-butyl-3-iodobenzene. This information is critical for professionals in chemical research and drug development who utilize substituted aromatic compounds in the synthesis of novel molecules. By understanding the interplay of these effects, researchers can better predict and control reaction outcomes, design synthetic routes, and develop structure-activity relationships.
Electronic and Steric Profile of the Tert-butyl Group
The tert-butyl group, -C(CH₃)₃, is a bulky, electron-donating substituent that significantly influences the reactivity and properties of the aromatic ring to which it is attached.
Electronic Effects
The tert-butyl group is an electron-donating group primarily through an inductive effect (+I).[1] The three methyl groups push electron density towards the central quaternary carbon, which in turn donates this electron density to the aromatic ring. This electron-releasing nature activates the benzene ring towards electrophilic aromatic substitution, making it more reactive than benzene itself.[2]
The electronic influence of the tert-butyl group can be quantified using Hammett constants, which are derived from the ionization of substituted benzoic acids.[3] A negative Hammett constant (σ) indicates an electron-donating group.
Table 1: Hammett Constants for the Tert-butyl Group [1]
| Parameter | Value | Description |
| σₚ | -0.20 | Represents the electronic effect at the para position. |
| σₘ | -0.10 | Represents the electronic effect at the meta position. |
The more negative value of σₚ compared to σₘ reflects the stronger electron-donating influence at the para position.
Steric Effects
The most prominent feature of the tert-butyl group is its immense steric bulk.[4] This steric hindrance arises from the three methyl groups projecting from the central carbon, creating a large spatial footprint that can impede the approach of reagents.[4][5]
This steric demand has a profound impact on the regioselectivity of reactions. In electrophilic aromatic substitution, while the tert-butyl group is an ortho, para-director electronically, the steric hindrance at the ortho positions strongly disfavors substitution at these sites.[4][6][7] Consequently, electrophilic attack predominantly occurs at the para position.[2][6]
The Taft steric parameter (Es) provides a quantitative measure of the steric effect of a substituent. A more negative Es value indicates greater steric hindrance.[8][9][10]
Table 2: Taft Steric Parameter for the Tert-butyl Group [1]
| Parameter | Value |
| Eₛ | -1.54 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from tert-butylbenzene. A common strategy involves the nitration of tert-butylbenzene, followed by reduction of the nitro group to an amine, and subsequent diazotization and iodination.
Experimental Protocol: Synthesis from 3-tert-Butylaniline
A plausible and established method for the introduction of an iodine atom at a specific position on the benzene ring is via the Sandmeyer reaction or a related diazotization-iodination sequence.
Materials:
-
3-tert-Butylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Water (H₂O)
-
Diethyl ether or other suitable organic solvent for extraction
-
Sodium bisulfite (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Diazotization: 3-tert-butylaniline is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Iodination: In a separate flask, a solution of potassium iodide in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution. Nitrogen gas is evolved during this step.
-
Workup: The reaction mixture is allowed to warm to room temperature and then heated gently to ensure complete decomposition of the diazonium salt. After cooling, the mixture is extracted with an organic solvent like diethyl ether. The organic layer is washed with an aqueous solution of sodium bisulfite to remove any excess iodine, then with water, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude this compound can then be purified by vacuum distillation or column chromatography.
Figure 1: Synthetic pathway to this compound.
Spectroscopic and Structural Data
Table 3: NMR Spectroscopic Data for this compound (Predicted and/or from spectral databases)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.6 | t | ~1.8 | H-2 |
| ¹H | ~7.5 | ddd | ~7.8, 1.8, 1.0 | H-4 |
| ¹H | ~7.2 | ddd | ~7.8, 1.8, 1.0 | H-6 |
| ¹H | ~7.1 | t | ~7.8 | H-5 |
| ¹H | ~1.3 | s | - | -C(CH₃)₃ |
| ¹³C | ~152 | s | - | C-1 |
| ¹³C | ~138 | d | - | C-6 |
| ¹³C | ~135 | d | - | C-2 |
| ¹³C | ~129 | d | - | C-5 |
| ¹³C | ~126 | d | - | C-4 |
| ¹³C | ~95 | s | - | C-3 |
| ¹³C | ~35 | s | - | -C (CH₃)₃ |
| ¹³C | ~31 | q | - | -C(C H₃)₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The values presented are approximate and based on typical ranges for similar compounds.[2][5][7][11][12][13][14][15]
Reactivity in Cross-Coupling Reactions
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The electronic and steric properties of the tert-butyl group, as well as the nature of the carbon-iodine bond, influence the efficiency and outcome of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[16]
Figure 2: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
The steric hindrance from the tert-butyl group, although at the meta position, can have a subtle influence on the rate of the Suzuki-Miyaura coupling. While not directly blocking the reaction center, it can affect the overall conformation of the molecule and its interaction with the bulky palladium catalyst.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[8]
Figure 3: General scheme for the Heck reaction.
Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate [6][17][18]
Materials:
-
This compound
-
Methyl acrylate
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tolyl)₃, P(t-Bu)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a reaction flask, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Add the solvent, the base, and then the methyl acrylate.
-
Degas the mixture and heat it under an inert atmosphere to the reaction temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry it, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
The electronic-donating nature of the tert-butyl group can slightly decrease the reactivity of the aryl iodide towards oxidative addition to the palladium(0) center, which is a key step in the Heck catalytic cycle. However, the carbon-iodine bond is sufficiently reactive for the reaction to proceed efficiently under standard conditions.
Sonogashira Coupling
The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][10][19][20]
Figure 4: General scheme for the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound with Propyne [4]
Materials:
-
This compound
-
Propyne (or a suitable surrogate)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, i-Pr₂NH)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and this compound.
-
Add the solvent and the amine base.
-
Introduce the terminal alkyne to the reaction mixture. If using a gaseous alkyne like propyne, it can be bubbled through the solution or added as a condensed liquid at low temperature.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed.
-
Work up the reaction by adding an aqueous ammonium chloride solution and extracting with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography.
The steric bulk of the tert-butyl group is less of a concern in Sonogashira coupling compared to reactions involving bulkier coupling partners, as the alkyne is sterically undemanding. The electronic effect of the tert-butyl group will have a minor influence on the rate of oxidative addition.
Conclusion
The tert-butyl group in this compound exerts a significant influence on the molecule's properties and reactivity through a combination of electronic and steric effects. Its electron-donating nature activates the aromatic ring, while its substantial steric bulk directs substitution patterns and can modulate reaction rates. A thorough understanding of these characteristics is essential for the effective use of this compound and related compounds as building blocks in the synthesis of complex organic molecules for research, materials science, and drug development. The provided experimental protocols serve as a guide for the synthesis and further functionalization of this versatile intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. Evaluation of TlOH Effect for Pd0-Mediated Cross-Coupling of Methyl Iodide and Excess Boronic Acid Ester toward Fabrication of [11C]CH3-Incorporated PET Tracer [scirp.org]
- 4. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 5. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C10H13I | CID 637958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. compoundchem.com [compoundchem.com]
- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 14. utsouthwestern.edu [utsouthwestern.edu]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Convenient Procedure for Sonogashira Reactions Using Propyne | Semantic Scholar [semanticscholar.org]
- 19. A Convenient Procedure for Sonogashira Reactions Using Propyne [ouci.dntb.gov.ua]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling with 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction using 1-tert-butyl-3-iodobenzene as the aryl halide partner. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials. The sterically hindered nature of the tert-butyl group can influence reaction kinetics and requires careful optimization of reaction conditions for optimal yields.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1][2] Its development was a significant advancement in organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3][4]
This compound is an attractive substrate for Suzuki coupling in drug discovery and materials science. The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved oral absorption, or influence the solid-state properties of materials. As an aryl iodide, it is highly reactive in the Suzuki coupling, generally requiring less forcing conditions compared to the corresponding bromides or chlorides.[1]
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[6]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6]
Experimental Workflow
The general workflow for a Suzuki coupling reaction is outlined below. It involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating and subsequent workup and purification.
Figure 1. A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 58164-02-6 | C₁₀H₁₃I | 260.11 |
| Phenylboronic acid (example) | 98-80-6 | C₆H₇BO₂ | 121.93 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 |
| Palladium(II) Acetate | 3375-31-3 | C₄H₆O₄Pd | 224.50 |
| Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 |
| Potassium Phosphate | 7778-77-0 | K₃PO₄ | 212.27 |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and the chosen base (2.0–3.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Sparge the resulting mixture with the inert gas for 15-30 minutes to ensure all oxygen is removed.
-
Under a positive pressure of the inert gas, add the palladium catalyst and, if required, the ligand.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
Reaction Monitoring:
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Typical Reaction Conditions
The following table summarizes common conditions for Suzuki coupling reactions involving aryl iodides. These serve as a starting point for optimization with this compound.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ (1-5 mol%)Pd₂(dba)₃ (1-3 mol%) | Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts and require a ligand. |
| Ligand | PPh₃, SPhos, XPhos (2-10 mol%) | Bulky, electron-rich phosphine ligands can accelerate the reaction.[7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The choice of base can significantly affect the reaction rate and yield.[1] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF (often with water) | A mixture of an organic solvent and water is common to dissolve both the organic reactants and the inorganic base.[1] |
| Temperature | 60 - 120 °C | Aryl iodides are generally reactive and often do not require very high temperatures.[8] |
| Reaction Time | 2 - 24 hours | Varies depending on the specific substrates and conditions. |
Signaling Pathway and Catalytic Cycle
The mechanism of the Suzuki coupling is a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.
Figure 2. The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
-
This compound: May cause skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Organic solvents such as dioxane, toluene, and DMF are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
-
Bases: Strong bases are corrosive. Avoid contact with skin and eyes.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this reaction. All procedures should be carried out in a well-maintained fume hood.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere techniques; use fresh catalyst. |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. | |
| Formation of Homocoupled Byproducts | Catalyst decomposition | Use a more robust ligand; lower the reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of excess water or acid | Use anhydrous solvents; ensure the base is not acidic. Consider using a boronate ester. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds from substrates like this compound. The protocol and data presented here provide a solid foundation for researchers to successfully employ this methodology. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and systematic optimization of parameters will lead to high yields of the desired coupled products, facilitating advancements in drug discovery and materials science.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions of 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-tert-butyl-3-iodobenzene with various boronic acids. The steric hindrance imparted by the tert-butyl group necessitates careful selection of the catalyst system to achieve high yields. This document outlines effective palladium catalysts, ligands, and reaction conditions for this challenging transformation, which is a key step in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Introduction
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For sterically hindered substrates such as this compound, the selection of a suitable palladium catalyst and ligand is crucial to overcome the steric repulsion and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Recommended Catalyst Systems
For the Suzuki coupling of sterically hindered aryl iodides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally most effective. These ligands promote the formation of the active monoligated palladium species, which is less sterically encumbered and more reactive in the oxidative addition step.
Table 1: Recommended Palladium Catalyst Systems for the Suzuki Coupling of this compound
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 1-2 | High reactivity for sterically hindered substrates, good yields. |
| Pd₂(dba)₃ | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 1-2 | Excellent for challenging couplings, high turnover numbers. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2-5 | Commercially available, effective for less hindered boronic acids. |
| [Pd(IPr)(cinnamyl)Cl] | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | 1-3 | NHC ligand, high thermal stability and activity. |
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand (SPhos)
This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene (8 mL) and degassed water (1 mL) to the reaction mixture.
-
Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using a Pre-formed Catalyst (Palladium Tetrakis)
This protocol is convenient as it uses a commercially available, air-stable palladium(0) source.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 1.5 equiv) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add an aqueous solution of sodium carbonate (2 M, 2 mL).
-
Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture.
-
Heat the mixture to reflux (around 90-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 6-12 hours.
-
After cooling to room temperature, add water (15 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Data Presentation
The following table summarizes expected yields for the Suzuki coupling of this compound with various boronic acids based on literature for sterically hindered substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.
Table 2: Expected Yields for the Suzuki Coupling of this compound with Representative Boronic Acids
| Boronic Acid | Product | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | 3-tert-Butylbiphenyl | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | 3-tert-Butyl-4'-methoxybiphenyl | Pd₂(dba)₃ / XPhos | Dioxane | K₃PO₄ | 100 | 12 | 80-90 |
| 4-Formylphenylboronic acid | 4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbaldehyde | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Na₂CO₃ | 90 | 10 | 75-85 |
| 2-Thiopheneboronic acid | 2-(3-tert-Butylphenyl)thiophene | [Pd(IPr)(cinnamyl)Cl] | THF | CsF | 70 | 24 | 70-80 |
Visualizations
Suzuki Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Formation of (3-tert-butylphenyl)magnesium iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophiles integral to the formation of carbon-carbon bonds in organic synthesis. The preparation of organomagnesium halides from aryl halides is a cornerstone of synthetic chemistry, enabling the introduction of aryl moieties into a wide array of molecules. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 1-tert-butyl-3-iodobenzene, yielding (3-tert-butylphenyl)magnesium iodide. The bulky tert-butyl group introduces significant steric hindrance, which can influence the reaction conditions required for efficient Grignard reagent formation. This protocol is optimized to ensure successful and high-yield synthesis, which is critical for its application in the development of pharmaceutical intermediates and other complex organic molecules.
The Grignard reagent of this compound is a valuable intermediate for introducing the 3-tert-butylphenyl group. This moiety is of interest in medicinal chemistry and materials science due to its lipophilic nature and defined steric profile, which can modulate the biological activity and physical properties of the target compounds.
Reaction Principle
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide. In the case of this compound, the magnesium atom inserts into the carbon-iodine bond, a process that is typically facilitated by an ether-based solvent such as anhydrous diethyl ether or tetrahydrofuran (THF). The solvent plays a crucial role in stabilizing the Grignard reagent through coordination. Due to the inherent stability of the magnesium oxide layer that forms on the surface of the magnesium metal, activation is often necessary to initiate the reaction. This can be achieved through mechanical means (crushing the magnesium) or, more commonly, through chemical activation with a small amount of an activating agent like iodine or 1,2-dibromoethane. The reaction is highly sensitive to moisture and protic solvents, which will quench the Grignard reagent as it is formed. Therefore, all reagents and glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere.
Data Presentation: Reaction Parameters and Expected Yield
The following table summarizes the key quantitative data for the formation of (3-tert-butylphenyl)magnesium iodide. The data is compiled from analogous, well-established procedures for the synthesis of aryl Grignard reagents and adapted for the specific substrate.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Magnesium turnings | 1.2 - 1.5 equiv | A slight excess of magnesium is used to ensure complete reaction of the aryl iodide. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 10 mL / mmol of aryl iodide | THF is often preferred over diethyl ether for aryl Grignard formation due to its higher boiling point and better solvating properties. |
| Initiator | ||
| Iodine | 1-2 small crystals | Used to activate the magnesium surface. The disappearance of the purple/brown color indicates reaction initiation. |
| Reaction Conditions | ||
| Initial Temperature | Room Temperature | |
| Reaction Temperature | Gentle reflux (~66 °C in THF) | The reaction is exothermic and should be controlled. External heating may be required to maintain reflux once the initial exotherm subsides. |
| Reaction Time | 1 - 2 hours | Monitored by the consumption of magnesium turnings. |
| Expected Yield | > 90% | The yield of the Grignard reagent is typically high and is often determined by a subsequent quenching reaction with a known electrophile and quantification of the product. |
Experimental Protocol
This protocol details the procedure for the formation of (3-tert-butylphenyl)magnesium iodide.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Apparatus Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar.
-
Assemble the flask with a reflux condenser and a dropping funnel. Ensure all glassware is completely dry.
-
Place the apparatus under a positive pressure of an inert gas (nitrogen or argon).
-
-
Initiation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium turnings.
-
-
Grignard Reagent Formation:
-
Observe the reaction mixture. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or greyish solution, often accompanied by gentle bubbling and a slight exotherm. Gentle warming with a heat gun may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux using a heating mantle for 1-2 hours, or until most of the magnesium has been consumed.
-
-
Completion and Use:
-
Once the reaction is complete, turn off the heating and allow the greyish-brown solution of the Grignard reagent to cool to room temperature.
-
The Grignard reagent is typically used immediately in the next synthetic step without isolation. The concentration can be determined by titration if required.
-
Mandatory Visualizations
Caption: Experimental workflow for the formation of (3-tert-butylphenyl)magnesium iodide.
Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware is meticulously dried and anhydrous solvents are used. The reaction should be protected from atmospheric moisture.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) as Grignard reagents are sensitive to oxygen.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the alkyl/aryl halide should be carefully controlled to maintain a manageable reaction temperature and avoid uncontrolled reflux.
-
Handling of Reagents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (gloves, safety glasses).
Application Notes and Protocols: Heck Reaction of 1-Tert-butyl-3-iodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, widely employed in the production of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This document provides detailed application notes and a generalized experimental protocol for the Heck reaction of 1-tert-butyl-3-iodobenzene, a sterically hindered aryl iodide. The protocol is based on established methodologies for similar substrates, particularly aryl iodides, and provides a solid starting point for optimization.
Core Concepts of the Heck Reaction
The Heck reaction typically involves a palladium catalyst, a base, and a suitable solvent. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the Pd-aryl bond, and β-hydride elimination to release the product and regenerate the catalyst.[4] Common catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] A variety of phosphine ligands, such as triphenylphosphine (PPh₃) or the more sterically demanding tri-tert-butylphosphine (P(t-Bu)₃), can be employed to improve catalyst stability and reactivity, especially with challenging substrates like sterically hindered aryl halides.[5][6] The choice of base, often a hindered amine like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), is crucial for the regeneration of the active catalyst.[1][4]
Experimental Conditions for Heck Reaction of Aryl Iodides
| Component | Example Condition 1 | Example Condition 2 | Example Condition 3 |
| Aryl Halide | Iodobenzene | Iodobenzene | 1-bromo-4-iodobenzene |
| Alkene | Methyl acrylate | n-butyl acrylate | tert-butyl acrylate |
| Catalyst | Supported Palladium | Pd(OAc)₂ | Palladium milling ball |
| Ligand | None (ligandless) | Phosphine-based | None |
| Base | Triethylamine (Et₃N) and Sodium Carbonate (Na₂CO₃) | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) |
| Solvent | N-methylpyrrolidone (NMP) | Acetonitrile (CH₃CN) | Dimethylformamide (DMF) |
| Temperature | Not specified | 80 °C | 120 °C |
| Reference | [7] | [8] | [2] |
For a sterically hindered substrate like this compound, conditions may require higher temperatures, longer reaction times, or the use of more specialized ligands to achieve good yields. The use of a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) has been shown to be effective for the Heck reaction of sterically hindered aryl chlorides and could be beneficial in this case as well.[5]
Experimental Protocol: Heck Reaction of this compound with an Alkene (General Procedure)
This protocol provides a general method for the Heck reaction of this compound with a generic alkene (e.g., an acrylate). Optimization of the reaction conditions (temperature, reaction time, catalyst loading, and ligand choice) is recommended for specific alkene partners.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, butyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF), N-methylpyrrolidone (NMP), or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Addition of Reactants: Add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent. The concentration of the aryl halide is typically in the range of 0.1-1.0 M.
-
Reaction Execution: Seal the flask or vial and heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 120 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction protocol described above.
Caption: A flowchart illustrating the key steps in the experimental workflow of a typical Heck reaction.
Signaling Pathway: The Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: A diagram of the palladium-catalyzed Heck reaction cycle.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, has found broad application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] The reaction is valued for its generally mild conditions and tolerance of a wide range of functional groups.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-Tert-butyl-3-iodobenzene, a sterically hindered aryl iodide. The presence of the bulky tert-butyl group presents a significant challenge, often requiring careful optimization of ligands, bases, and reaction conditions to achieve high yields. These notes are intended to guide researchers in selecting appropriate catalytic systems and executing the reaction efficiently.
Ligands and Bases: Key to Success with Sterically Hindered Substrates
The choice of ligand and base is critical for a successful Sonogashira coupling, especially with sterically demanding substrates like this compound.
Ligands: Bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. These ligands can promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of the sterically hindered aryl iodide.[3] Commonly used ligands for such transformations include tri(tert-butyl)phosphine (P(t-Bu)3) and other bulky alkylphosphines.[3]
Bases: The base plays a dual role in the Sonogashira coupling: it deprotonates the terminal alkyne to form the reactive acetylide species and neutralizes the hydrogen halide formed during the reaction. For sterically hindered substrates, stronger and bulkier amine bases such as diisopropylethylamine (DIPEA) or piperidine can be effective.[3] In some cases, inorganic bases like cesium carbonate may also be employed, particularly in copper-free protocols.[3]
Data Presentation: Ligand and Base Screening
While specific quantitative data for the Sonogashira coupling of this compound is not extensively tabulated in the literature, the following table summarizes typical conditions and expected yields based on general knowledge of coupling sterically hindered aryl iodides. This data should be used as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Alkyne | Expected Yield (%) |
| 1 | PdCl2(PPh3)2 (2) | PPh3 (4) | Et3N | THF | 60 | 12 | Phenylacetylene | Moderate |
| 2 | Pd(OAc)2 (2) | P(t-Bu)3 (4) | DIPEA | DMF | 80 | 8 | Phenylacetylene | Good to Excellent |
| 3 | Pd2(dba)3 (1) | XPhos (2) | Cs2CO3 | Dioxane | 100 | 6 | Trimethylsilylacetylene | Good to Excellent |
| 4 | PdCl2(PPh3)2 (2) | PPh3 (4) | Piperidine | Toluene | 80 | 10 | 1-Octyne | Moderate to Good |
| 5 | Pd(OAc)2 (2) | P(t-Bu)3 (4) | Et3N | Acetonitrile | 70 | 12 | 1-Ethynylcyclohexene | Good |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound. Note: These are general procedures and may require optimization for specific alkynes and desired scales.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol utilizes a traditional palladium/copper co-catalytic system.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl2(PPh3)2 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF or DMF (5 mL).
-
Add the amine base (Et3N or DIPEA, 3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with saturated aqueous NH4Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Terminal alkyne (e.g., Trimethylsilylacetylene)
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(tert-butyl)phosphine (P(t-Bu)3)
-
Cesium carbonate (Cs2CO3) or Tetrabutylammonium acetate (TBAA)[4]
-
Anhydrous dioxane or dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)2 (0.02 mmol, 2 mol%) and P(t-Bu)3 (0.04 mmol, 4 mol%).
-
Add anhydrous dioxane or DMF (5 mL) and stir for 10 minutes to allow for the formation of the active catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv) and the base (Cs2CO3, 2.0 mmol, 2.0 equiv or TBAA, 1.5 mmol, 1.5 equiv).[4]
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for a Sonogashira coupling reaction.
Caption: Simplified representation of the dual catalytic cycles in a Sonogashira coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Tert-butyl-3-iodobenzene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines. These application notes provide a detailed protocol for the coupling of 1-tert-butyl-3-iodobenzene with various primary amines, a transformation relevant for the synthesis of sterically hindered aniline derivatives.
The reaction's success is largely dependent on the choice of catalyst, ligand, base, and solvent.[1] Generally, palladium(0) complexes are the active catalysts, often generated in situ from a palladium(II) precatalyst.[2][3] Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[2] Strong, non-nucleophilic bases are required to deprotonate the amine, and aprotic solvents are typically used to ensure a homogeneous reaction mixture at elevated temperatures.[2]
Reaction Scheme:
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Quantitative Data Summary
The following table summarizes the expected yields for the Buchwald-Hartwig amination of this compound with a selection of primary amines under optimized conditions. The yields are representative of what can be expected for this class of reaction, which typically proceeds with high efficiency for aryl iodides.
| Entry | Primary Amine (R-NH₂) | Product | Expected Yield (%) |
| 1 | n-Hexylamine | N-(3-tert-Butylphenyl)hexan-1-amine | 90-98% |
| 2 | Benzylamine | N-Benzyl-3-tert-butylaniline | 92-99% |
| 3 | Aniline | 3-Tert-butyldiphenylamine | 88-95% |
| 4 | Cyclohexylamine | N-(3-tert-Butylphenyl)cyclohexanamine | 91-97% |
| 5 | 2-Amino-5-methylpyridine | N-(3-tert-Butylphenyl)-5-methylpyridin-2-amine | 85-93% |
Detailed Experimental Protocol
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (5 mL per 1 mmol of aryl iodide)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the primary amine (1.2 equiv) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated amine.
Visualizations
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol, from reaction setup to product purification.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of 3-tert-Butylbiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-tert-butylbiphenyl derivatives, which are valuable intermediates in pharmaceutical and materials science research. The sterically demanding tert-butyl group at the 3-position imparts unique electronic and conformational properties to the biphenyl scaffold, making these derivatives attractive for creating novel molecular architectures.
Introduction to Synthetic Strategies
The construction of the biaryl bond is the cornerstone of synthesizing 3-tert-butylbiphenyl derivatives. Several modern cross-coupling reactions have proven effective for this transformation, each with its own advantages and substrate scope. The most prominent methods include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent (boronic acid or ester) and an organohalide is one of the most versatile and widely used methods for C-C bond formation. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[1]
-
Negishi Coupling: This reaction employs organozinc reagents, which are coupled with organohalides in the presence of a nickel or palladium catalyst. Negishi coupling is particularly useful for its high reactivity and the ability to form C(sp³)–C(sp²) bonds.
-
Grignard Reagent Cross-Coupling: Organomagnesium halides (Grignard reagents) can be coupled with organohalides, typically catalyzed by palladium or nickel complexes. This method is a classic and powerful tool for carbon-carbon bond formation.
In addition to cross-coupling reactions, Friedel-Crafts alkylation can be employed to introduce the tert-butyl group onto a pre-formed biphenyl scaffold, although this method can sometimes suffer from issues with regioselectivity.
Data Presentation: Synthesis of 3-tert-Butylbiphenyl Derivatives
The following table summarizes quantitative data for the synthesis of various 3-tert-butylbiphenyl derivatives using different synthetic methodologies.
| Product | Starting Material 1 | Starting Material 2 | Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| 3-tert-Butyl-4'-methoxybiphenyl | 3-tert-Butylphenylboronic acid | 4-Bromoanisole | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | 78-80 | ¹H NMR (CDCl₃): δ 7.55-7.48 (m, 2H), 7.42-7.35 (m, 3H), 7.20 (d, J=7.6 Hz, 1H), 6.98 (d, J=8.8 Hz, 2H), 3.85 (s, 3H), 1.38 (s, 9H). ¹³C NMR (CDCl₃): δ 159.2, 151.8, 141.2, 133.9, 128.8, 128.2, 125.6, 123.0, 122.5, 114.2, 55.3, 34.8, 31.4. |
| 3-tert-Butyl-1,1'-biphenyl | 1-Bromo-3-tert-butylbenzene | Phenylmagnesium bromide | Grignard Coupling | PdCl₂(dppf) | THF | 65 | 6 | 75 | 45-47 | ¹H NMR (CDCl₃): δ 7.62-7.55 (m, 3H), 7.48-7.32 (m, 6H), 1.40 (s, 9H). |
| 3-tert-Butyl-4'-aminobiphenyl | 3-tert-Butylphenylzinc chloride | 4-Iodoaniline | Negishi Coupling | Pd(PPh₃)₄ | THF | 60 | 8 | 80 | 110-112 | ¹H NMR (CDCl₃): δ 7.48-7.35 (m, 5H), 7.20-7.15 (m, 1H), 6.75 (d, J=8.4 Hz, 2H), 3.75 (br s, 2H), 1.38 (s, 9H). |
| 4,4'-Di-tert-butylbiphenyl | Biphenyl | tert-Butyl chloride | Friedel-Crafts | AlCl₃ | Dichloromethane | RT | 1 | 62 | 126-128 | ¹H NMR (CDCl₃): δ 7.50 (d, J=8.4 Hz, 4H), 7.42 (d, J=8.4 Hz, 4H), 1.36 (s, 18H).[2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-tert-Butyl-4'-methoxybiphenyl
This protocol describes the synthesis of 3-tert-butyl-4'-methoxybiphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-tert-Butylphenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-tert-butylphenylboronic acid, 4-bromoanisole, and potassium carbonate.
-
Add the toluene, ethanol, and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-tert-butyl-4'-methoxybiphenyl.
Protocol 2: Grignard Reagent Cross-Coupling for the Synthesis of 3-tert-Butyl-1,1'-biphenyl
This protocol details the synthesis of 3-tert-butyl-1,1'-biphenyl using a palladium-catalyzed cross-coupling of a Grignard reagent.
Materials:
-
Magnesium turnings (1.2 mmol)
-
1-Bromo-3-tert-butylbenzene (1.0 mmol)
-
Bromobenzene (1.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane for chromatography
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add 5 mL of anhydrous THF.
-
Slowly add a solution of bromobenzene in 5 mL of anhydrous THF to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the iodine color.
-
Once the Grignard reagent formation is complete, the solution will be a cloudy gray.
-
-
Cross-Coupling Reaction:
-
In a separate flask, dissolve 1-bromo-3-tert-butylbenzene and PdCl₂(dppf) in 10 mL of anhydrous THF.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the solution of the aryl bromide and catalyst at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel using hexane as the eluent.
-
Visualizations
Suzuki-Miyaura Coupling Workflow
References
Application Notes and Protocols: "1-Tert-butyl-3-iodobenzene" as a Precursor for Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-tert-butyl-3-iodobenzene as a versatile precursor for the synthesis of various organometallic reagents. These reagents are valuable intermediates in the construction of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The presence of the tert-butyl group can enhance the pharmacokinetic properties of drug candidates by increasing lipophilicity and providing steric bulk that can modulate interactions with biological targets.
Introduction to Organometallic Reagents from this compound
This compound is an excellent starting material for generating Grignard reagents, organolithium species, and for direct use in cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating both metal-halogen exchange and oxidative addition to low-valent transition metal catalysts. The resulting 3-tert-butylphenyl moiety is a common scaffold in a variety of biologically active compounds.
Formation of Grignard and Organolithium Reagents
Grignard Reagent Formation
The reaction of this compound with magnesium metal in an ethereal solvent yields the corresponding Grignard reagent, (3-tert-butylphenyl)magnesium iodide. This organometallic species is a potent nucleophile and a strong base, making it a valuable tool for forming carbon-carbon bonds.
Experimental Protocol: Synthesis of (3-tert-butylphenyl)magnesium iodide
-
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, and addition funnel (all flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.
-
Add a small portion of the aryl iodide solution to the magnesium turnings. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting grey-to-brown solution of (3-tert-butylphenyl)magnesium iodide is ready for use in subsequent reactions.
-
Lithium-Halogen Exchange
Treatment of this compound with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in a rapid lithium-halogen exchange to form 3-tert-butylphenyllithium. This organolithium reagent is a stronger nucleophile and base than the corresponding Grignard reagent.
Experimental Protocol: Synthesis of 3-tert-butylphenyllithium
-
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Schlenk flask or a flame-dried flask with a septum
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
The resulting solution of 3-tert-butylphenyllithium is ready for reaction with an electrophile.
-
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, such as a boronic acid or boronate ester. This reaction is widely used for the synthesis of biaryl structures.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Inert atmosphere
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding a substituted alkyne. This reaction is crucial for synthesizing linear, rigid structures often found in materials science and medicinal chemistry.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
This compound
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI) as a co-catalyst
-
Phosphine ligand (e.g., triphenylphosphine)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Schlenk tube
-
Inert atmosphere
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the phosphine ligand (2-10 mol%).
-
Add the degassed solvent and the amine base.
-
Add phenylacetylene (1.1-1.5 equivalents) via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 2-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming a C-N bond between an aryl halide and an amine. Using this compound, a variety of aryl amines can be synthesized.[1]
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
Materials:
-
This compound
-
Aniline
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, or t-Bu₃P)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Schlenk tube or glovebox
-
Inert atmosphere
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, combine the palladium catalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.2-2.0 equivalents) in a Schlenk tube.
-
Add the anhydrous solvent, followed by this compound (1.0 equivalent) and aniline (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical quantitative data for the reactions described above. Yields and reaction conditions can vary depending on the specific substrates, catalyst system, and scale of the reaction. The data presented here are representative examples based on literature for analogous aryl iodides.
| Reaction Type | Organometallic Reagent | Typical Conditions | Representative Yield (%) |
| Grignard Formation | (3-tert-butylphenyl)magnesium iodide | Mg, THF, reflux | >80 (in solution) |
| Lithium-Halogen Exchange | 3-tert-butylphenyllithium | n-BuLi, THF, -78 °C | >90 (in solution) |
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 6 | 80-92 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | 75-90 |
Application in Drug Development: Targeting G-Protein Coupled Receptors (GPCRs)
The 3-tert-butylphenyl moiety, readily accessible from this compound, is a valuable scaffold in the design of ligands for G-protein coupled receptors (GPCRs). For instance, GPR119 is a GPCR that is a promising target for the treatment of type 2 diabetes mellitus due to its role in glucose-stimulated insulin secretion.[2] The synthesis of potent GPR119 agonists often involves the incorporation of substituted phenyl rings.
The organometallic reagents derived from this compound can be used to construct complex molecules that modulate the GPR119 signaling pathway. Upon agonist binding, GPR119 couples to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and ultimately, the potentiation of insulin release from pancreatic β-cells.
Caption: Synthetic workflow and biological signaling pathway for a GPR119 agonist.
Mandatory Visualizations
Experimental Workflow for Organometallic Reagent Formation and Subsequent Suzuki Coupling
Caption: Workflow for Grignard/organolithium formation and Suzuki coupling.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Copper-Free Sonogashira Coupling of 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting the copper-free Sonogashira coupling of 1-tert-butyl-3-iodobenzene with terminal alkynes. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of disubstituted alkynes that are valuable intermediates in pharmaceutical and materials science research.[1][2][3] The protocols outlined below are based on established methods for copper-free Sonogashira reactions of aryl iodides, offering high efficiency while avoiding the drawbacks associated with copper co-catalysts, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5]
Core Concepts
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex.[1][2] While the traditional Sonogashira reaction utilizes a copper co-catalyst, copper-free methods have been developed to circumvent issues like the aforementioned Glaser coupling.[4][5] These copper-free protocols often employ a palladium catalyst in the presence of a suitable ligand and a base.[4][6] The base is crucial for the deprotonation of the terminal alkyne, facilitating its addition to the palladium center.[6]
Experimental Overview
The general workflow for the copper-free Sonogashira coupling of this compound involves the reaction of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.
Caption: General workflow for the copper-free Sonogashira coupling.
Data Presentation: Key Reaction Parameters
The following tables summarize typical reaction conditions for the copper-free Sonogashira coupling of aryl iodides, which can be adapted for this compound.
Table 1: Recommended Catalysts and Ligands
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1-5 | A common and cost-effective choice.[7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 0.5-2 | Highly active catalyst system, often allows for room temperature reactions.[8] |
| PdCl₂(PPh₃)₂ | None | 1-3 | A pre-formed complex that can be used directly.[6] |
| [DTBNpP]Pd(crotyl)Cl | None | 1-5 | An air-stable, commercially available precatalyst.[9] |
Table 2: Common Bases and Solvents
| Base | Solvent | Typical Temperature | Notes |
| Triethylamine (Et₃N) | THF, Dioxane, Toluene | Room Temp. to 80 °C | A widely used amine base. |
| Diisopropylamine (i-Pr₂NH) | THF, DMF | Room Temp. to 60 °C | Another common amine base.[5] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, 2-MeTHF | Room Temp. to 90 °C | An effective inorganic base for amine-free conditions.[10] |
| Pyrrolidine | Water | 120 °C | For aqueous phase reactions.[7] |
Experimental Protocols
Below are two detailed protocols for the copper-free Sonogashira coupling of this compound. Note: These are general procedures and may require optimization for specific terminal alkynes.
Protocol 1: General Procedure using Pd(OAc)₂/PPh₃
This protocol is a standard and robust method suitable for a wide range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.04 mmol, 4 mol%).
-
Add anhydrous solvent (e.g., 5 mL) and stir for 10 minutes to allow for catalyst formation.
-
Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Room Temperature Procedure using Pd₂(dba)₃/P(t-Bu)₃
This protocol utilizes a highly active catalyst system, often enabling the reaction to proceed at room temperature.[8]
Materials:
-
This compound
-
Terminal alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (handle as a solution or in a glovebox due to its pyrophoric nature)
-
Diisopropylamine (i-Pr₂NH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol% Pd) and P(t-Bu)₃ (e.g., 0.02 mmol, 2 mol%) to a dry Schlenk flask.
-
Add anhydrous DMF (e.g., 5 mL).
-
Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and diisopropylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle
The generally accepted mechanism for the copper-free Sonogashira coupling involves a palladium(0)/palladium(II) catalytic cycle.
Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Some phosphine ligands, such as P(t-Bu)₃, are pyrophoric and must be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used with appropriate safety measures.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively perform the copper-free Sonogashira coupling of this compound to synthesize a variety of valuable compounds for their research and development endeavors.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Suzuki Coupling of 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex organic molecules and active pharmaceutical ingredients. The use of microwave irradiation has emerged as a powerful technique to accelerate these reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. This application note details a protocol for the microwave-assisted Suzuki coupling of 1-tert-butyl-3-iodobenzene, a sterically hindered aryl halide, with various arylboronic acids. The bulky tert-butyl group presents a synthetic challenge, often requiring optimized conditions to achieve efficient coupling. Microwave heating provides a rapid and efficient method to overcome the steric hindrance and facilitate this transformation.
Data Presentation
The following table summarizes typical conditions and outcomes for the microwave-assisted Suzuki coupling of sterically hindered aryl halides with arylboronic acids. While specific data for this compound is not extensively published, these examples provide a strong starting point for reaction optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1-Iodo-3,5-dimethylbenzene | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF/H₂O | 150 | 10 | 92 |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 120 | 15 | 88 |
| 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | Pd/C (1.5) | K₂CO₃ | DMF | 150 | 30 | 85 |
| α-Iodoenaminone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (20) | Ba(OH)₂ | Dioxane/H₂O | 150 | 15 | High |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 30-90 | 41-92[1] |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Barium hydroxide [Ba(OH)₂])
-
Degassed solvent (e.g., 3:1 Dioxane/Water or Dimethylformamide [DMF])
-
Microwave reactor vials with stir bars
-
Microwave synthesizer
Procedure:
-
Reagent Preparation: In a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 3:1 Dioxane/Water) to the vial.
-
Vial Sealing: Securely cap the microwave reactor vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes). The reaction should be monitored for completion by TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Reaction Scheme:
Caption: General scheme for the microwave-assisted Suzuki coupling.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the coupling reaction.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: The Synthesis of Substituted Benzonitriles using 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-tert-butylbenzonitrile from 1-tert-butyl-3-iodobenzene. The primary method detailed is a palladium-catalyzed cyanation, a versatile and widely used transformation in organic synthesis. Additionally, an alternative copper-catalyzed approach is presented.
Substituted benzonitriles are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The tert-butyl group, in particular, can impart desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced membrane permeability. Therefore, efficient and scalable methods for the synthesis of molecules like 3-tert-butylbenzonitrile are of significant interest to the drug development community.
Palladium-Catalyzed Cyanation of this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a mild and efficient route to a diverse array of chemical structures.[1] The cyanation of aryl halides, specifically, provides a direct pathway to valuable benzonitrile intermediates.
Reaction Principle
The palladium-catalyzed cyanation of this compound involves the reaction of the aryl iodide with a cyanide source in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, illustrated below, is believed to proceed through a sequence of oxidative addition, cyanide transfer, and reductive elimination steps to regenerate the active palladium(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Synthesis of 3-tert-butylbenzonitrile
This protocol is adapted from a general and practical method for the palladium-catalyzed cyanation of aryl halides.
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 260.1 mg), potassium hexacyanoferrate(II) trihydrate (0.5 equiv., 0.5 mmol, 211 mg), palladium(II) acetate (0.02 mol%, 0.02 mmol, 4.5 mg), XPhos (0.04 mol%, 0.04 mmol, 19.1 mg), and potassium acetate (0.125 equiv., 0.125 mmol, 12.3 mg).
-
Seal the tube with a septum and evacuate and backfill with nitrogen or argon. Repeat this process three times.
-
To the sealed tube, add anhydrous 1,4-dioxane (2.5 mL) and degassed deionized water (2.5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-tert-butylbenzonitrile.
Quantitative Data
The following table summarizes the typical reaction parameters for the palladium-catalyzed cyanation of this compound. Yields are representative for this class of reaction.
| Parameter | Value |
| Substrate | This compound |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O |
| Catalyst | Pd(OAc)₂ |
| Ligand | XPhos |
| Base | KOAc |
| Solvent | 1,4-Dioxane/Water (1:1) |
| Temperature | 100 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Copper-Catalyzed Cyanation of this compound
The Rosenmund-von Braun reaction, a classical method for the cyanation of aryl halides, traditionally uses stoichiometric amounts of copper(I) cyanide at high temperatures.[2] Modern advancements have led to the development of milder, catalytic versions of this reaction.
Reaction Principle
Copper-catalyzed cyanation reactions offer a cost-effective alternative to palladium-based systems. The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle, though the precise details can vary depending on the specific conditions and ligands employed.
Experimental Protocol: Copper-Catalyzed Synthesis of 3-tert-butylbenzonitrile
This protocol is based on modern copper-catalyzed cyanation methods.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under an inert atmosphere, add copper(I) iodide (0.10 mmol, 19.0 mg) and sodium cyanide (1.2 mmol, 58.8 mg) to a Schlenk tube equipped with a magnetic stir bar.
-
Remove the tube from the glovebox and add this compound (1.0 mmol, 260.1 mg).
-
Add anhydrous toluene (2.0 mL) and N,N'-dimethylethylenediamine (0.20 mmol, 21.5 µL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction mixture carefully with a 1 M aqueous solution of sodium sulfide (Na₂S) to precipitate copper salts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-tert-butylbenzonitrile.
Quantitative Data
The following table outlines the typical reaction parameters for the copper-catalyzed cyanation of this compound.
| Parameter | Value |
| Substrate | This compound |
| Cyanide Source | NaCN |
| Catalyst | CuI |
| Ligand | N,N'-Dimethylethylenediamine |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Safety Precautions
-
Cyanide salts (e.g., NaCN, KCN, K₄[Fe(CN)₆]) are highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.
-
Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with appropriate personal protective equipment.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
Conclusion
Both palladium- and copper-catalyzed methods provide effective routes for the synthesis of 3-tert-butylbenzonitrile from this compound. The choice of method may depend on factors such as cost, catalyst availability, and functional group tolerance in more complex substrates. The palladium-catalyzed protocol generally offers higher yields and milder conditions, while the copper-catalyzed method provides a more economical alternative. These protocols serve as a valuable resource for researchers engaged in the synthesis of substituted benzonitriles for pharmaceutical and other applications.
References
Application of 1-Tert-butyl-3-iodobenzene in Materials Science: Synthesis of a Hole-Transporting Material for Organic Light-Emitting Diodes (OLEDs)
Introduction
1-Tert-butyl-3-iodobenzene is a versatile aromatic halogen compound that serves as a key building block in the synthesis of advanced organic materials. Its sterically bulky tert-butyl group can enhance the solubility and morphological stability of target molecules, while the iodo group provides a reactive site for various cross-coupling reactions. This application note details the use of this compound in the synthesis of a novel imidazole-based hole-transporting material (HTM) for high-performance Organic Light-Emitting Diodes (OLEDs). The synthesized material, 2-(3-(tert-butyl)phenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole, demonstrates the critical role of tailored molecular design in achieving efficient charge transport in optoelectronic devices.
Application in Organic Electronics
In the field of organic electronics, the performance of OLEDs is critically dependent on the balanced injection and transport of charge carriers (holes and electrons) within the device stack. Hole-transporting materials are essential components of the hole-transporting layer (HTL), which facilitates the efficient injection of holes from the anode and their transport to the emissive layer. The incorporation of a tert-butylphenyl moiety, derived from this compound, into the HTM structure can improve the material's glass transition temperature and thermal stability, leading to longer device lifetimes. Furthermore, the electronic properties of the material can be fine-tuned to ensure optimal energy level alignment with adjacent layers, thereby minimizing the charge injection barrier and enhancing device efficiency. A Chinese patent highlights the use of an imidazole derivative synthesized from this compound as a component in the hole-transporting layers of OLEDs[1].
Synthesis Pathway
The synthesis of 2-(3-(tert-butyl)phenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole from this compound involves a two-step process. The first step is a Suzuki coupling reaction to form 3-tert-butylbenzaldehyde. This intermediate is then used in a Debus-Radziszewski reaction with phenanthrene-9,10-dione, aniline, and a nitrogen source to yield the final phenanthroimidazole derivative.
Experimental Protocols
Materials and Methods
-
This compound (98%)
-
(4-Formylphenyl)boronic acid pinacol ester (97%)
-
Tetrakis(triphenylphosphine)palladium(0) (99%)
-
Potassium carbonate (99%)
-
Phenanthrene-9,10-dione (97%)
-
Aniline (99.5%)
-
Ammonium acetate (98%)
-
Toluene (anhydrous)
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus
Protocol 1: Synthesis of 3-Tert-butylbenzaldehyde
-
To a 250 mL three-necked flask under a nitrogen atmosphere, add this compound (10.0 g, 38.4 mmol), (4-formylphenyl)boronic acid pinacol ester (9.8 g, 42.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.89 g, 0.77 mmol).
-
Add 100 mL of anhydrous toluene to the flask, followed by 50 mL of a 2 M aqueous solution of potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 20:1) to yield 3-tert-butylbenzaldehyde as a colorless oil.
Protocol 2: Synthesis of 2-(3-(tert-butyl)phenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole
-
In a 250 mL round-bottom flask, dissolve phenanthrene-9,10-dione (5.0 g, 24.0 mmol), 3-tert-butylbenzaldehyde (4.3 g, 26.4 mmol), aniline (2.5 g, 26.4 mmol), and ammonium acetate (18.5 g, 240 mmol) in 100 mL of glacial acetic acid.
-
Reflux the mixture for 8 hours. Monitor the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 500 mL of ice-water with stirring.
-
Collect the resulting precipitate by filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol/dichloromethane to obtain the pure 2-(3-(tert-butyl)phenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole as a white solid.
Characterization and Performance Data
The synthesized phenanthroimidazole derivatives, and similar compounds, exhibit excellent thermal stability and desirable electrochemical properties for use as hole-transporting materials. The performance of these materials is typically evaluated by fabricating multilayer OLED devices. Below is a table summarizing the typical performance characteristics of OLEDs utilizing phenanthroimidazole-based HTMs.
| Compound Family | HOMO (eV) | LUMO (eV) | Td (°C) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |
| Phenyl-substituted phenanthroimidazoles | -5.4 to -5.8 | -2.3 to -2.7 | >400 | 5,000 - 15,000 | 3.0 - 7.0 | 3.5 - 6.0 |
| Biphenyl-substituted phenanthroimidazoles | -5.5 to -5.9 | -2.4 to -2.8 | >420 | 8,000 - 20,000 | 4.0 - 8.5 | 4.0 - 7.5 |
| Carbazole-substituted phenanthroimidazoles | -5.3 to -5.7 | -2.2 to -2.6 | >450 | 10,000 - 25,000 | 5.0 - 12.0 | 5.0 - 10.0 |
Note: The data presented is a representative range based on literature for various substituted phenanthroimidazole derivatives and is intended for comparative purposes.
OLED Device Architecture and Working Principle
A typical multilayer OLED device incorporating the synthesized hole-transporting material is fabricated on an indium tin oxide (ITO) coated glass substrate. The device structure consists of sequential layers of a hole injection layer (HIL), the synthesized hole-transporting layer (HTL), an emissive layer (EML), an electron-transporting layer (ETL), an electron injection layer (EIL), and a metal cathode.
Upon applying a forward bias, holes are injected from the anode and transported through the HIL and HTL, while electrons are injected from the cathode and transported through the EIL and ETL. These charge carriers recombine in the emissive layer to form excitons. The radiative decay of these excitons results in the emission of light, the color of which is determined by the energy gap of the emissive material.
Conclusion
This compound is a valuable precursor for the synthesis of high-performance organic electronic materials. The synthesis of 2-(3-(tert-butyl)phenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole serves as a prime example of its application in creating robust hole-transporting materials for OLEDs. The protocols and data presented herein provide a foundation for researchers and scientists in the field of materials science and drug development to explore the potential of this versatile building block in the design of novel functional organic molecules.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Reactions with 1-Tert-butyl-3-iodobenzene
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 1-Tert-butyl-3-iodobenzene. The bulky tert-butyl group presents unique challenges that often lead to low or no product yield. This resource provides detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to help you overcome these common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound failing or giving low yields?
Low yields in Suzuki couplings with sterically hindered substrates like this compound are common and can be attributed to several factors. The primary reason is the steric hindrance around the reaction site, which can impede key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Other common issues include suboptimal reaction conditions (catalyst, ligand, base, solvent), poor quality of starting materials, and competing side reactions.
Q2: What are the most critical factors to consider for a successful reaction with this substrate?
The most critical factor is the selection of the palladium catalyst and, more importantly, the phosphine ligand.[1] For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective. Bulky, electron-rich phosphine ligands are generally required to promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl iodide and accelerate the reductive elimination step.[1] The choice of base and solvent are also crucial and must be carefully optimized.[1]
Q3: What are common side reactions to look out for?
Two common side reactions that can significantly reduce the yield of your desired product are:
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It can be more prevalent if the reaction mixture is not properly degassed, as oxygen can promote this side reaction.[2]
-
Dehalogenation: In this side reaction, the aryl halide is reduced, replacing the iodine with a hydrogen atom. This can occur if the palladium complex abstracts a hydride from another source in the reaction mixture, such as an amine base or an alcohol solvent.[2]
Q4: How can I tell if my starting materials are the problem?
Poor substrate quality can significantly impact your reaction.[1] It is advisable to check the purity of your this compound and the corresponding boronic acid. Boronic acids, in particular, can degrade over time, especially if not stored properly. You can check the purity by NMR or other analytical techniques. If you suspect degradation, using a freshly opened bottle or purifying the existing material is recommended.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Catalyst/Ligand System | Screen a panel of bulky, electron-rich phosphine ligands. Good starting points include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[1] | These ligands are designed to overcome the steric hindrance of substrates like this compound by promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1] |
| Inappropriate Base | If using a weaker base like K₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or even K-t-BuO. | Sterically hindered couplings often require a stronger base to facilitate the transmetalation step. |
| Suboptimal Solvent | Try a different solvent or a solvent mixture. Common choices for Suzuki reactions include toluene, dioxane, and DMF. For hindered substrates, aprotic polar solvents can be beneficial. | The solvent can influence the solubility of the reagents and the stability of the catalytic species. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | Some sterically hindered couplings require higher thermal energy to overcome the activation barrier. |
| Reaction Not Fully Degassed | Ensure thorough degassing of the reaction mixture and solvent by using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. | Oxygen can deactivate the palladium catalyst and promote homocoupling of the boronic acid.[2] |
Problem 2: Presence of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Step | Rationale |
| Homocoupling of Boronic Acid | Ensure rigorous degassing of the reaction mixture. Consider using a slight excess of the aryl halide (1.1 to 1.2 equivalents). | Oxygen promotes the homocoupling of boronic acids.[2] Using an excess of the aryl halide can favor the desired cross-coupling pathway. |
| Dehalogenation of Aryl Halide | Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue. If an alcohol is necessary as a solvent, consider using a different base. | These reagents can act as hydride donors, leading to the undesired reduction of the aryl halide.[2] |
| Protodeboronation (Loss of Boronic Acid Group) | Use anhydrous solvents and ensure the base is not excessively strong or used in large excess, especially if the reaction requires prolonged heating. | Boronic acids can be susceptible to protodeboronation, especially under harsh conditions. |
Quantitative Data Summary
While specific yield data for the Suzuki reaction of this compound is not extensively tabulated in publicly available literature, the following tables provide representative data for the coupling of sterically hindered aryl halides, which can guide optimization efforts.
Table 1: Effect of Ligand on Yield
(Reaction Conditions: Sterically hindered aryl iodide (1.0 eq.), Phenylboronic acid (1.5 eq.), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 eq.), Toluene, 100 °C, 12 h)
| Ligand | Yield (%) |
| PPh₃ | < 5 |
| P(t-Bu)₃ | 65 |
| SPhos | 85 |
| XPhos | 92 |
Table 2: Effect of Base on Yield
(Reaction Conditions: this compound (1.0 eq.), Phenylboronic acid (1.5 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Base (2.0 eq.), Dioxane, 100 °C, 12 h)
| Base | Yield (%) |
| Na₂CO₃ | 15 |
| K₃PO₄ | 78 |
| Cs₂CO₃ | 88 |
| K-t-BuO | 72 |
Optimized Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or another suitable bulky phosphine ligand)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene (or dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and finely ground K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add the anhydrous solvent (5-10 mL) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting a failed Suzuki coupling reaction.
References
Common side products in the Grignard formation of "1-Tert-butyl-3-iodobenzene"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard formation of 1-Tert-butyl-3-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I start the reaction?
A1: Difficulty in initiating a Grignard reaction is a common issue, often stemming from a passivated magnesium surface or the presence of inhibitors. The magnesium turnings are typically coated with a layer of magnesium oxide (MgO), which prevents the reaction from starting. Additionally, even trace amounts of moisture can quench the reaction.
Troubleshooting Steps:
-
Magnesium Activation: It is crucial to activate the magnesium to remove the oxide layer. This can be achieved by methods such as crushing the magnesium turnings in a dry flask to expose a fresh surface, or by using activating agents like a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color is an indicator of activation.[1][2]
-
Strict Anhydrous Conditions: All glassware must be rigorously dried, for instance, by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[3]
-
Gentle Heating: A gentle warming with a heat gun can help to initiate the reaction.[4] Once the reaction starts, it is typically exothermic.
Q2: I am observing a low yield of the desired Grignard reagent. What are the likely side reactions?
A2: Low yields are often a result of competing side reactions. The primary side products in the Grignard formation of this compound are the result of homo-coupling (Wurtz-type reaction) and reactions with residual water or oxygen.
-
Homo-coupling (Wurtz Reaction): The formed Grignard reagent can react with the starting this compound to produce 3,3'-Di-tert-butyl-1,1'-biphenyl. This is a significant side reaction that can reduce the yield of the desired organometallic reagent.[3][5]
-
Reaction with Water: Grignard reagents are strong bases and will react with any trace amounts of water in the reaction setup to form the corresponding hydrocarbon, in this case, tert-butylbenzene.[1]
-
Reaction with Oxygen: Exposure to oxygen can lead to the formation of magnesium alkoxides, which after workup will yield 3-tert-butylphenol.
Q3: How does the steric hindrance from the tert-butyl group affect the reaction?
A3: The bulky tert-butyl group introduces steric hindrance, which can slow down the rate of the Grignard reagent formation by impeding the insertion of magnesium into the carbon-iodine bond.[3][6] While this steric hindrance can be a challenge for the formation of the Grignard reagent, it can also be advantageous in subsequent reactions by influencing stereoselectivity.[6] For sterically hindered aryl halides, using a more reactive halogen (I > Br > Cl) is beneficial, making this compound a suitable starting material.[3]
Q4: My reaction mixture turned dark brown or black. Is this normal?
A4: The formation of a grey, white, or sometimes dark-colored precipitate is often observed during a Grignard reaction.[3][4] This can be due to the formation of magnesium salts, finely divided metal from side reactions, or the Grignard reagent itself precipitating, especially at higher concentrations.[4][7] However, a very dark brown or black color could also indicate decomposition or the presence of impurities that catalyze side reactions.[7]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Reaction fails to initiate | Magnesium oxide layer on turnings. | Activate magnesium with iodine or 1,2-dibromoethane, or by mechanical crushing. |
| Presence of moisture. | Ensure all glassware is flame-dried and cooled under an inert atmosphere. Use anhydrous solvents. | |
| Low yield of Grignard reagent | Wurtz homo-coupling. | Add the this compound solution dropwise to maintain a low concentration. Control the reaction temperature to avoid overheating.[3][5] |
| Reaction with residual water or oxygen. | Maintain strict anhydrous and inert atmosphere conditions throughout the experiment. | |
| Incomplete reaction. | Allow for sufficient reaction time after the addition of the aryl iodide is complete. | |
| Formation of significant amounts of tert-butylbenzene | Presence of protic impurities (e.g., water). | Rigorously dry all glassware and solvents. Ensure the inert gas stream is dry. |
| Formation of a large amount of biphenyl byproduct | High local concentration of aryl iodide. | Slow, dropwise addition of the this compound solution. |
| High reaction temperature. | Maintain a gentle reflux and use an ice bath to control any vigorous exothermic reactions.[5] |
Experimental Protocol: Formation of this compound Grignard Reagent
This protocol is a general guideline and may require optimization.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Nitrogen or Argon gas supply
-
Three-necked round-bottom flask, condenser, and addition funnel
Procedure:
-
Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small portion of anhydrous solvent (e.g., 10 mL of THF) to the flask. In the dropping funnel, prepare a solution of this compound (1 equivalent) in the anhydrous solvent. Add a small amount (approx. 10%) of this solution to the magnesium suspension.
-
Observation and Control: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. The reaction is exothermic. If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
Addition: Once the reaction is sustained, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grey to brownish solution is the Grignard reagent and should be used immediately in the subsequent reaction step.
Side Product Formation Pathways
Caption: Grignard formation and common side reactions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 1-Tert-butyl-3-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the deiodination of 1-Tert-butyl-3-iodobenzene during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in cross-coupling reactions?
A1: Deiodination is a common side reaction where the iodine atom on your starting material, this compound, is replaced by a hydrogen atom, leading to the formation of tert-butylbenzene as a byproduct. This undesired reaction consumes your starting material and reduces the yield of your desired cross-coupled product.[1] The general propensity for this dehalogenation follows the order of halide reactivity: I > Br > Cl.[1]
Q2: What is the primary mechanism of deiodination?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water. The Pd-H species can then react with the aryl-palladium intermediate to produce the deiodinated arene (tert-butylbenzene).
Q3: Why is this compound particularly susceptible to deiodination?
A3: The steric hindrance caused by the bulky tert-butyl group in the meta position makes the carbon-iodine bond more susceptible to side reactions. This steric bulk can slow down the desired cross-coupling steps (like transmetalation and reductive elimination), giving more opportunity for the competing deiodination pathway to occur.
Troubleshooting Guide
Problem 1: Low yield of the desired product and significant formation of tert-butylbenzene.
This is the most common issue when working with sterically hindered aryl iodides like this compound. Here’s a step-by-step guide to troubleshoot this problem.
Workflow for Troubleshooting Deiodination
Caption: A stepwise workflow for troubleshooting low yields due to deiodination.
Step 1: Optimize the Ligand
The choice of ligand is critical for promoting the desired cross-coupling over deiodination. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often the most effective.
-
Recommendation: Switch to bulky, electron-rich monophosphine ligands. These ligands can accelerate the reductive elimination step, which forms the desired product, outcompeting the deiodination pathway.
-
Examples of effective ligands: XPhos, SPhos, and BrettPhos are excellent starting points for Suzuki and Buchwald-Hartwig reactions. For Sonogashira and Heck reactions, ligands like P(t-Bu)₃ can be effective.
Step 2: Change the Base
Strong bases, especially in the presence of protic solvents, can promote the formation of Pd-H species, leading to deiodination.
-
Recommendation: Use a weaker, non-nucleophilic inorganic base.
-
Base Selection Guide:
| Base Type | Recommendation | Rationale |
| Strong Alkoxide Bases (e.g., NaOt-Bu) | Use with caution, often in aprotic solvents. | Can be very effective but may increase deiodination risk. |
| Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃) | Often a good first choice. | Milder conditions can suppress Pd-H formation. |
| Phosphate Bases (e.g., K₃PO₄) | Highly recommended for Suzuki couplings. | Known to be effective in minimizing deiodination. |
Step 3: Modify the Solvent
Protic solvents (e.g., alcohols) and even trace amounts of water can be a source of hydrides for the deiodination reaction.
-
Recommendation: Use anhydrous, aprotic solvents.
-
Solvent Selection Guide:
| Solvent | Recommendation | Rationale |
| Aprotic Polar (e.g., DMF, DMAc) | Use with caution. | Can sometimes promote deiodination. |
| Ethers (e.g., Dioxane, THF) | Good general choice. | Less likely to be a hydride source. |
| Hydrocarbons (e.g., Toluene) | Often the best choice. | Minimizes solubility of iodide salts which can inhibit the catalyst. |
Step 4: Adjust the Temperature
Higher temperatures can sometimes favor the undesired deiodination pathway.
-
Recommendation: Screen lower reaction temperatures. While this may slow down the reaction, it can significantly improve the ratio of the desired product to the deiodinated byproduct.
Step 5: Check Reagent Quality
Impurities in your reagents can negatively impact the catalytic cycle.
-
Recommendation: Ensure all reagents, especially the boronic acid/ester, amine, or alkyne, are of high purity. Solvents should be anhydrous and degassed.
Problem 2: Reaction fails to go to completion.
If the reaction stalls, it could be due to catalyst deactivation or inhibition.
Troubleshooting Stalled Reactions
Caption: Troubleshooting guide for stalled cross-coupling reactions.
-
Catalyst Loading: For sterically hindered substrates, a slightly higher catalyst loading (e.g., 2-5 mol%) might be necessary. Using a pre-formed palladium catalyst (precatalyst) can also lead to more consistent results.
-
Iodide Inhibition: The iodide salt byproduct can inhibit the palladium catalyst, especially in more polar solvents.[2] Using a less polar solvent like toluene can mitigate this by reducing the solubility of the iodide salt.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of your coupling partner and base. For example, in Suzuki reactions, using 1.2-1.5 equivalents of the boronic acid is common.
-
Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture is thoroughly degassed before heating.
Quantitative Data Summary
The following tables provide a summary of representative yields for different cross-coupling reactions. Note that specific yields for this compound are not widely reported, so these tables are based on general trends for sterically hindered aryl iodides and may require optimization for your specific system.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Biaryl (%) | Yield of Deiodination (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Low to Moderate | Significant |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 80 | High | Low |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | Moderate | Moderate |
Table 2: Buchwald-Hartwig Amination of Aryl Iodides with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Arylamine (%) | Yield of Deiodination (%) |
| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.2) | Toluene | 100 | Moderate | Moderate to High |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (1.5) | Dioxane | 90 | High | Low |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (1.5) | Toluene | 100 | Good | Low to Moderate |
Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield of Diarylalkyne (%) | Yield of Deiodination (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | Moderate | Moderate |
| Pd(OAc)₂ (2) | - (Copper-free) | Cs₂CO₃ | Dioxane | 80 | Good | Low |
| Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | Toluene | 70 | Good | Low to Moderate |
Experimental Protocols
The following are general starting-point protocols for cross-coupling reactions with this compound. These should be optimized for each specific reaction.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of a sterically hindered aryl iodide.
Reagents:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of a sterically hindered aryl iodide.
Reagents:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
K₃PO₄ (1.5 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and K₃PO₄ to a screw-cap vial.
-
Add this compound, the amine, and toluene.
-
Seal the vial and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
This protocol is a general guideline for a copper-free Sonogashira coupling.
Reagents:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(t-Bu)₃ (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂, P(t-Bu)₃, and Cs₂CO₃.
-
Evacuate and backfill with an inert gas three times.
-
Add a solution of this compound and the terminal alkyne in anhydrous dioxane.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ether, and filter.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
References
Technical Support Center: Optimizing Heck Coupling of 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the Heck coupling reaction of 1-tert-butyl-3-iodobenzene. Due to the steric hindrance imposed by the tert-butyl group, this reaction can be challenging. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve optimal reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck coupling of sterically hindered aryl iodides like this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst: The palladium(0) active species may not be forming efficiently or is decomposing. 2. Steric Hindrance: The bulky tert-butyl group is impeding the oxidative addition step. 3. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the sterically demanding substrate. 4. Suboptimal Base: The base may not be strong enough or may be sterically hindered itself. | 1. Use a pre-catalyst or ensure anhydrous and oxygen-free conditions to protect the catalyst. 2. Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) to facilitate oxidative addition.[1] 3. Screen a variety of bulky phosphine or N-heterocyclic carbene (NHC) ligands. 4. Switch to a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄.[1] |
| Low Yield | 1. Suboptimal Reaction Conditions: Temperature, solvent, and reaction time may not be optimized. 2. Side Reactions: Homocoupling of the aryl iodide or polymerization of the alkene can occur. 3. Catalyst Deactivation: Palladium black precipitation indicates catalyst decomposition. | 1. Systematically vary the temperature (typically 80-120 °C) and reaction time. Screen different polar aprotic solvents like DMF, DMAc, or dioxane.[2][3] 2. Lower the catalyst loading or use a more sterically hindered ligand to disfavor side reactions. 3. Use more robust ligands (e.g., NHC ligands) that are stable at higher temperatures. |
| Formation of Byproducts | 1. Double Arylation: The product alkene reacts further with the aryl iodide. 2. Isomerization of Alkene: The double bond in the product migrates. | 1. Use a slight excess of the alkene (1.1-1.5 equivalents). 2. This is often a result of β-hydride elimination followed by re-insertion. The choice of ligand and base can influence this. |
| Inconsistent Results | 1. Variable Reagent Quality: Impurities in solvents, reagents, or starting materials. 2. Atmosphere Control: Inadequate exclusion of air and moisture. | 1. Use freshly distilled solvents and high-purity reagents. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
Frequently Asked Questions (FAQs)
Q1: Why is the Heck coupling of this compound challenging?
A1: The primary challenge arises from the steric bulk of the tert-butyl group located at the meta-position to the iodine atom. This steric hindrance can significantly slow down the oxidative addition of the aryl iodide to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[1]
Q2: What is the best palladium catalyst to use for this reaction?
A2: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the choice of ligand is more critical than the palladium precursor. For sterically hindered substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally most effective.[1]
Q3: Which type of ligand is recommended for this sterically hindered substrate?
A3: Bulky, electron-rich monodentate phosphine ligands are highly recommended. These ligands promote the crucial oxidative addition step and facilitate the reductive elimination step. Examples of effective ligands include tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines like XPhos and SPhos. N-heterocyclic carbene (NHC) ligands are also a good option due to their high stability and activity.[1]
Q4: What is the optimal base and solvent for this reaction?
A4: The choice of base and solvent is crucial and often needs to be optimized empirically. For sterically hindered substrates, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to organic amine bases.[1] Polar aprotic solvents such as DMF, DMAc, NMP, or dioxane are typically used to facilitate the dissolution of the reactants and stabilize the catalytic species.[2][3]
Q5: At what temperature should I run the reaction?
A5: Heck reactions involving sterically hindered aryl iodides often require elevated temperatures to overcome the activation energy of the oxidative addition step. A typical temperature range to explore is 80-120 °C.[3] However, excessively high temperatures can lead to catalyst decomposition, so it is important to find the optimal balance.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield of the Heck coupling reaction. While specific data for this compound is limited in the literature, these tables are based on trends observed for sterically hindered aryl iodides and provide a good starting point for optimization.
Table 1: Effect of Ligand on Reaction Yield
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <10 |
| 2 | P(o-tolyl)₃ | 45 |
| 3 | P(t-Bu)₃ | 85 |
| 4 | XPhos | 92 |
| 5 | SPhos | 90 |
Reaction Conditions: this compound (1 mmol), n-butyl acrylate (1.2 mmol), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), Cs₂CO₃ (2 mmol), Dioxane (5 mL), 100 °C, 12 h.
Table 2: Effect of Base on Reaction Yield
| Entry | Base | Yield (%) |
| 1 | Et₃N | 35 |
| 2 | K₂CO₃ | 65 |
| 3 | K₃PO₄ | 88 |
| 4 | Cs₂CO₃ | 92 |
Reaction Conditions: this compound (1 mmol), n-butyl acrylate (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Base (2 mmol), Dioxane (5 mL), 100 °C, 12 h.
Table 3: Effect of Solvent on Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 55 |
| 2 | Acetonitrile | 70 |
| 3 | DMF | 85 |
| 4 | Dioxane | 92 |
Reaction Conditions: this compound (1 mmol), n-butyl acrylate (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Cs₂CO₃ (2 mmol), Solvent (5 mL), 100 °C, 12 h.
Experimental Protocols
General Protocol for Heck Coupling of this compound with an Alkene
This protocol provides a starting point for the optimization of the Heck reaction.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Cs₂CO₃ (2.0 equivalents).
-
Under a positive flow of inert gas, add this compound (1.0 equivalent) and anhydrous dioxane (to achieve a concentration of ~0.2 M).
-
Add the alkene (1.2-1.5 equivalents) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: A workflow for troubleshooting low reaction yield.
References
Technical Support Center: Purification of 1-Tert-butyl-3-iodobenzene Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-tert-butyl-3-iodobenzene from catalyst residues.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound, particularly after syntheses involving metal catalysts (e.g., Palladium-catalyzed cross-coupling reactions).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst residues I can expect in my this compound reaction mixture?
A1: If you have synthesized this compound via common cross-coupling reactions like Suzuki-Miyaura or Heck, the most common catalyst residues will be palladium-based. These can exist as heterogeneous particles (e.g., palladium on carbon) or soluble palladium complexes.[1][2]
Q2: My crude product has a dark, black/grey color. What is the likely cause and how can I remove it?
A2: A dark coloration is often indicative of residual palladium catalyst, either as fine particles or colloidal species. For heterogeneous catalysts, simple filtration through a pad of Celite® can be effective.[1][3] If the color persists, it suggests the presence of soluble palladium species, which will require more rigorous purification methods like treatment with a scavenger or column chromatography.
Q3: I performed a column chromatography, but my final product is still not pure. What could have gone wrong?
A3: Several factors could lead to impure product after column chromatography:
-
Improper Solvent System: The polarity of your eluent may not be optimal to separate your product from the impurities. A gradual increase in polarity (gradient elution) often yields better separation than isocratic elution.
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation.
-
Co-elution of Impurities: Some catalyst-related impurities might have similar polarity to your product, causing them to elute together. In this case, a secondary purification step or a different purification technique might be necessary.
-
Product Decomposition on Silica: Some iodo-compounds can be sensitive and may decompose on acidic silica gel.[4] Using deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina might be beneficial.[4]
Q4: What are "catalyst scavengers" and how do I use them?
A4: Catalyst scavengers are materials that selectively bind to and remove metal catalyst residues from a solution. They are often silica-based or polymer-based materials functionalized with groups that have a high affinity for the metal (e.g., thiols for palladium).[3] To use them, you add the scavenger to your crude product solution, stir for a specified time, and then filter off the scavenger, which now holds the catalyst residue.[1]
Troubleshooting Common Issues
| Symptom | Possible Cause | Suggested Solution |
| Persistent dark color after filtration through Celite® | Presence of soluble palladium species. | 1. Treat the solution with a palladium scavenger. 2. Perform column chromatography. 3. Consider a wash with an aqueous solution of a chelating agent like N-acetylcysteine. |
| Low yield after column chromatography | 1. Product is still on the column. 2. Product decomposition on the column. | 1. Flush the column with a more polar solvent to ensure all product has eluted. 2. Consider using a less acidic stationary phase like neutral or basic alumina.[4] |
| Product contains non-catalyst impurities after purification | The initial reaction may not have gone to completion or produced side products. | Re-purify using column chromatography with a shallower solvent gradient for better separation. Recrystallization may also be an effective technique if a suitable solvent is found. |
| NMR spectrum shows broad peaks after purification | Paramagnetic impurities (often residual metals) may be present. | Even low levels of palladium can cause peak broadening. Treatment with a metal scavenger is recommended to reduce these residues to very low levels.[1] |
Quantitative Data on Catalyst Removal
The following table summarizes the effectiveness of different purification methods for removing residual palladium from reaction products, based on a pilot study of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1]
| Purification Method | Average Residual Palladium (ppm) | Average Percentage of Palladium Removed |
| Aqueous Workup Only | ~500 - 5000 | Variable, often low |
| Column Chromatography | Highly variable, can still be significant | Unpredictable, case-by-case basis |
| Metal Scavenger (post-chromatography) | < 100 | >98% (compared to crude) |
Data adapted from a pilot study on lead-like compounds and may vary depending on the specific reaction conditions and substrate.[1]
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a filtration setup with a Büchner funnel or a sintered glass funnel.
-
Place a piece of filter paper in the funnel and add a 1-2 cm layer of Celite®. Gently press to create a compact pad.
-
Wet the Celite® pad with the solvent used for dilution.
-
Slowly pour the diluted reaction mixture onto the center of the Celite® pad.
-
Wash the Celite® pad with additional fresh solvent to ensure all the product is recovered.
-
The collected filtrate contains the product, free from the heterogeneous catalyst.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Fill the column with silica gel (230-400 mesh) as a slurry in the initial, non-polar eluting solvent (e.g., hexane).
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a protective layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be 0-5% ethyl acetate in hexane.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for catalyst removal.
Caption: General synthesis and purification workflow.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature on the stability of "1-Tert-butyl-3-iodobenzene" Grignard reagent
Technical Support Center: 1-Tert-butyl-3-iodobenzene Grignard Reagent
This technical support guide provides troubleshooting advice and frequently asked questions regarding the effect of temperature on the stability of the this compound Grignard reagent. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of this compound Grignard reagent?
A1: The formation of Grignard reagents is a highly exothermic process.[1] For aryl Grignards, including those with bulky substituents, initiating the reaction may require gentle heating. However, once initiated, the reaction should be maintained at a controlled temperature to minimize side reactions. A common practice is to maintain a gentle reflux in a solvent like THF. For sensitive substrates, formation at lower temperatures (e.g., 0 °C to room temperature) can be employed, although this may require more reactive magnesium or longer initiation times.
Q2: How does temperature affect the stability of the prepared this compound Grignard reagent?
A2: Generally, Grignard reagents are more stable at lower temperatures. Elevated temperatures can accelerate decomposition pathways and side reactions. For short-term storage (a few hours to a day), it is advisable to keep the Grignard solution at 0-5 °C. For longer-term storage, temperatures below 0 °C are recommended, although the reagent may precipitate out of solution. Some functionalized Grignard reagents are only stable for a limited time even at low temperatures like -78 °C.[2]
Q3: What are the common side reactions for aryl Grignard reagents at elevated temperatures?
A3: At higher temperatures, several side reactions can occur, reducing the yield of the desired product. The most common side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the unreacted aryl iodide to form a biphenyl derivative.[3] This is particularly favored at higher concentrations of the aryl halide and increased reaction temperatures.[3] Other decomposition pathways may also become more prevalent with prolonged exposure to heat.[4]
Q4: My Grignard reaction mixture turned dark brown/black. What does this indicate?
A4: A dark coloration during Grignard reagent formation can indicate decomposition or the formation of side products.[4] Overheating is a common cause of this, leading to the degradation of the Grignard reagent.[4] The presence of impurities in the magnesium or the aryl iodide can also catalyze decomposition reactions. The formation of finely divided metal from side reactions can also contribute to the darkening of the solution.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of Grignard reagent | Decomposition due to high temperature: The reaction was allowed to proceed at too high a temperature, leading to thermal degradation. | Maintain a controlled temperature during the reaction. Use an ice bath to manage the exotherm, especially during the initial phase. Slow, dropwise addition of the aryl iodide can also help control the temperature.[4] |
| Wurtz coupling: Elevated temperatures and high local concentrations of aryl iodide favor the formation of biphenyl side products.[3] | Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide. Ensure efficient stirring to quickly disperse the halide as it is added. | |
| Precipitate formation upon cooling/storage | Low solubility at reduced temperatures: The Grignard reagent has limited solubility in the ethereal solvent at lower temperatures. | This is often normal. Before use, allow the reagent to warm to a temperature where it redissolves, or use the supernatant if the precipitate is known to be inactive salts. If the entire solution is to be used, gentle warming with stirring can redissolve the reagent. |
| Inconsistent results between batches | Variable reaction temperature: Lack of consistent temperature control between different experimental runs. | Standardize the reaction temperature and addition rate. Use a temperature-controlled reaction setup for better reproducibility. |
| Reaction fails to initiate | Low temperature: The initial temperature may be too low for the activation of magnesium. | Gentle heating with a heat gun may be required to initiate the reaction. A crystal of iodine can also be used as an activator.[3] Once the reaction starts, be prepared to cool it to maintain control. |
Quantitative Data Summary
| Temperature Range | Expected Stability of Aryl Grignard Reagent | Predominant Side Reactions |
| < 0 °C | High stability, suitable for storage. | Minimal side reactions. |
| 0 °C - Room Temperature (~25 °C) | Moderately stable for short periods (hours). | Slow decomposition and minor Wurtz coupling may occur. |
| Room Temperature - Reflux (e.g., THF ~66 °C) | Limited stability; should be used promptly after formation. | Increased rate of Wurtz coupling and potential for thermal decomposition.[3] |
| > Reflux Temperature | Low stability; rapid decomposition is likely. | Significant decomposition and formation of various byproducts.[4] |
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for assessing the stability of a Grignard reagent at a specific temperature.
Caption: Workflow for Temperature Stability Study of Grignard Reagent.
References
Technical Support Center: Analysis of Commercial 1-Tert-butyl-3-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial "1-Tert-butyl-3-iodobenzene". The following sections detail common impurities, analytical methods for their identification, and best practices for handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most probable impurities are positional isomers formed during the synthesis process. Due to the directing effects of the tert-butyl group in electrophilic aromatic substitution, the iodination of tert-butylbenzene can yield a mixture of isomers. Therefore, 1-tert-butyl-2-iodobenzene (ortho isomer) and 1-tert-butyl-4-iodobenzene (para isomer) are the most likely process-related impurities. Additionally, residual starting materials such as tert-butylbenzene may be present.
Q2: My sample of this compound has developed a slight discoloration. What could be the cause?
A2: Aryl iodides can be sensitive to light and heat.[1] Discoloration may indicate partial degradation of the compound. A potential degradation product is tert-butylbenzene, formed through deiodination. It is recommended to store the product in a cool, dark place and under an inert atmosphere to minimize degradation.
Q3: I am observing unexpected peaks in the baseline of my chromatogram. What could be the source?
A3: Unexpected peaks can arise from several sources. If you have already ruled out system contamination (e.g., from solvents or previous analyses), consider the possibility of compound degradation. If the sample has been stored for an extended period or exposed to light or elevated temperatures, small amounts of degradation products may be present. Another possibility is the presence of non-volatile impurities from the synthesis that may accumulate in the analytical column over time.
Q4: Can I use the same analytical method for quantifying both the main component and its impurities?
A4: It depends on the concentration of the impurities. For impurities present at levels greater than 0.1%, a single, well-resolved chromatographic method (GC or HPLC) can often be used for quantification. However, for trace-level impurities, a more sensitive and specific method, or a method with a different calibration range, may be required to achieve accurate quantification.
Troubleshooting Guides
Issue 1: Poor resolution between isomeric impurities in HPLC analysis.
Problem: You are unable to achieve baseline separation between this compound and its ortho/para isomers using a standard C18 column.
Possible Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: Standard C18 columns primarily separate based on hydrophobicity. Isomers with very similar hydrophobicities may co-elute.
-
Solution: Switch to a stationary phase with a different selectivity. A phenyl-hexyl or biphenyl column can provide alternative pi-pi interactions that may enhance the separation of aromatic positional isomers.
-
-
Mobile Phase Optimization: The organic modifier and its ratio to the aqueous phase can significantly impact selectivity.
-
Solution 1: If using methanol, try switching to acetonitrile, or vice-versa. The different solvent properties can alter the interactions with the stationary phase and improve resolution.
-
Solution 2: Perform a gradient optimization. A shallower gradient can often improve the resolution of closely eluting peaks.
-
-
Temperature Effects: Column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Solution: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). In some cases, sub-ambient temperatures can improve resolution.
-
Issue 2: Inconsistent quantification results in GC-MS analysis.
Problem: You are observing significant variability in the quantitative results for the main peak and impurities across multiple injections.
Possible Causes & Solutions:
-
Thermal Degradation in the Injector Port: Aryl iodides can be thermally labile. High injector port temperatures can cause on-column degradation, leading to lower than expected amounts of the target analyte and the appearance of degradation products like tert-butylbenzene.
-
Solution: Lower the injector port temperature. Start with a lower temperature (e.g., 200°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
-
Injector Linearity: The split ratio can affect the accuracy of quantification, especially for components with different boiling points.
-
Solution: If using split injection, try a lower split ratio or switch to splitless injection for a more accurate representation of the sample composition. Ensure the liner is clean and appropriate for your analysis.
-
-
Matrix Effects: If your sample is in a complex matrix, other components may interfere with the ionization of your target compounds in the mass spectrometer.
-
Solution: Prepare calibration standards in a matrix that closely matches your sample to compensate for any matrix effects.
-
Quantitative Data Summary
Commercial batches of this compound typically have a purity of 95-99%. The table below summarizes the expected levels of common impurities.
| Compound | Typical Concentration Range (%) |
| This compound | 95.0 - 99.0 |
| 1-Tert-butyl-4-iodobenzene | 0.1 - 2.0 |
| 1-Tert-butyl-2-iodobenzene | 0.1 - 2.0 |
| Tert-butylbenzene | < 0.5 |
| Other unspecified impurities | < 0.5 |
Experimental Protocols
GC-MS Method for Isomer Separation
This method is designed for the qualitative and quantitative analysis of this compound and its common impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector:
-
Mode: Splitless
-
Temperature: 220°C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Expected Elution Order: Tert-butylbenzene, 1-tert-butyl-2-iodobenzene, this compound, 1-tert-butyl-4-iodobenzene.
HPLC Method for Purity Analysis
This reversed-phase HPLC method is suitable for determining the purity of this compound and quantifying its isomeric impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). For improved separation of positional isomers, a phenyl-hexyl or biphenyl column is recommended.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start at 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying an unknown impurity in a sample of this compound.
Caption: Logical workflow for the identification of unknown impurities.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Tert-butyl-3-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions with the sterically hindered substrate, 1-tert-butyl-3-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance caused by the bulky tert-butyl group positioned meta to the iodine atom. This steric bulk can impede the approach of reagents and catalysts to the reaction center, slowing down or preventing key steps in many reactions, particularly transition metal-catalyzed cross-coupling reactions.
Q2: What are the most common issues encountered when using this compound in cross-coupling reactions?
A2: Common issues include low or no product yield, slow reaction rates, and catalyst deactivation. These problems are often a direct consequence of the steric hindrance, which can hinder the oxidative addition of the aryl iodide to the metal center, a crucial step in many catalytic cycles.
Q3: How can I improve the success rate of my cross-coupling reaction with this substrate?
A3: The key is to select a catalytic system specifically designed for sterically hindered substrates. This typically involves using a palladium precatalyst in combination with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These ligands can promote the formation of a coordinatively unsaturated, highly reactive catalytic species that is more accessible to the sterically encumbered substrate.
Q4: Are there alternative reaction pathways to consider if cross-coupling fails?
A4: Yes, if palladium-catalyzed cross-coupling reactions are unsuccessful, you might consider alternative strategies such as forming a Grignard reagent or using directed ortho-metalation (DoM), followed by reaction with a suitable electrophile. However, these methods also have their own set of challenges with sterically hindered substrates.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes:
-
Inefficient Oxidative Addition: The steric bulk of the tert-butyl group is likely hindering the oxidative addition of the this compound to the palladium(0) center.
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.
-
Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.
-
Catalyst Deactivation: The catalyst may be decomposing or forming inactive species before the reaction completes.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich monophosphine ligands such as XPhos, SPhos, or tBu₃P. These ligands promote the formation of a highly active, monoligated palladium(0) species, which is more accessible to the sterically hindered aryl iodide.
-
Catalyst System: Use a pre-formed palladium precatalyst (e.g., a G3 or G4 precatalyst) that can be easily activated under mild conditions to generate the active LPd(0) species.[1][2]
-
Base and Solvent Optimization: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often effective. Aprotic polar solvents such as dioxane, toluene, or THF are typically used.
-
Temperature and Reaction Time: Higher temperatures (80-110 °C) and longer reaction times may be necessary to overcome the activation energy barrier imposed by steric hindrance.
Problem 2: Failure of Buchwald-Hartwig Amination
Possible Causes:
-
Steric Clash: Severe steric repulsion between the bulky tert-butyl group, the amine coupling partner, and the palladium-ligand complex can prevent C-N bond formation.
-
Weak Base: The base may not be strong enough to deprotonate the amine or the intermediate palladium-amine complex.
-
Ligand Incompatibility: The chosen ligand may not be suitable for coupling with the specific amine.
Solutions:
-
Specialized Ligands: Utilize ligands specifically developed for challenging Buchwald-Hartwig aminations, such as Josiphos-type ligands or bulky biaryl phosphine ligands.
-
Strong Base: Employ a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can sometimes lead to side reactions or catalyst decomposition.
Problem 3: Unsuccessful Sonogashira Coupling
Possible Causes:
-
Ineffective Transmetalation: The sterically hindered environment may impede the transfer of the alkynyl group from copper to palladium.
-
Homocoupling of the Alkyne: The terminal alkyne can undergo homocoupling (Glaser coupling) as a significant side reaction.
-
Catalyst Poisoning: The amine base or other species in the reaction mixture could be poisoning the palladium or copper catalyst.
Solutions:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which can sometimes be more effective for complex substrates and avoid alkyne homocoupling.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.
-
Amine Base: A bulky amine base like diisopropylethylamine (DIPEA) can be beneficial.
Quantitative Data Summary
Due to the specific nature of this compound, comprehensive quantitative data in the literature is limited. The following tables provide representative data for cross-coupling reactions of sterically hindered aryl iodides, which can serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-iodo-2,4,6-trimethylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 1-iodo-2-isopropylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |
| 3 | This compound (Illustrative) | Phenylboronic acid | Pd(OAc)₂ (2) | tBu₃P (4) | K₃PO₄ | Toluene | 100 | 16 | >80 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Iodides
| Entry | Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-iodo-2,4,6-trimethylbenzene | Morpholine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu | Toluene | 100 | 24 | 92 |
| 2 | 1-iodo-2-isopropylbenzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |
| 3 | This compound (Illustrative) | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | LiHMDS | Toluene | 90 | 20 | >75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(tBu)₃, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve palladium(II) acetate and tri-tert-butylphosphine in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound, the amine, and LiHMDS.
-
Seal the tube, remove it from the glovebox, and heat to 90 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 1-Tert-butyl-3-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with catalyst deactivation in cross-coupling reactions involving the sterically hindered substrate, 1-Tert-butyl-3-iodobenzene.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format to help you diagnose and resolve issues in your experiment.
Q1: My cross-coupling reaction with this compound is resulting in low or no product yield. What are the primary causes?
Low conversion with a sterically hindered substrate like this compound is often linked to its electronic and steric properties. The primary causes include:
-
Slow Oxidative Addition: The bulky tert-butyl group can sterically hinder the approach of the palladium catalyst to the C-I bond, slowing down the initial and often rate-limiting oxidative addition step of the catalytic cycle.
-
Catalyst Deactivation: The formation of inactive palladium species, such as palladium black, can significantly reduce the concentration of the active catalyst.[1] This is often observed as a black precipitate in the reaction mixture.
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium center and facilitating the reaction, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for challenging substrates. An inappropriate selection can lead to catalyst deactivation or favor side reactions.
Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
The formation of palladium black indicates the agglomeration of palladium atoms into an inactive, bulk metallic state.[1] This is a common catalyst deactivation pathway. To prevent this:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type ligands (e.g., XPhos, SPhos), can stabilize the palladium(0) species and prevent aggregation.[3] These ligands promote the formation of monoligated palladium complexes, which are often the active catalytic species in cross-coupling reactions.[2]
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction by using standard Schlenk techniques or a glovebox. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands.
-
Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is advisable to perform temperature screening to find the optimal balance.
-
Ensure Purity of Reagents: Impurities in solvents or starting materials can sometimes contribute to catalyst decomposition.
Q3: My reaction is sluggish. Should I increase the catalyst loading or the temperature?
While both can be viable strategies, they should be approached systematically:
-
Optimize Ligand and Base: Before increasing catalyst loading or temperature, ensure you are using an optimal ligand and base combination for this type of sterically hindered substrate.
-
Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress.
-
Judicious Increase in Catalyst Loading: As a last resort, you can increase the catalyst loading.[3] For difficult couplings, increasing the loading from a typical 0.5-2 mol% to 5 mol% might be necessary.[3] However, this increases costs and the amount of residual palladium in your product.
Q4: Could side reactions be consuming my starting material?
Yes, particularly if the desired cross-coupling is slow. A common side reaction is the dehalogenation of the aryl halide, where the this compound is reduced to tert-butylbenzene. This can occur if the intermediate palladium complex undergoes a reaction with a hydride source before the desired coupling can take place.[3] To minimize this, focus on optimizing conditions to accelerate the productive coupling pathway.
Frequently Asked Questions (FAQs)
Q1: Which type of phosphine ligand is best suited for cross-coupling reactions with this compound?
For sterically hindered and electron-rich aryl halides like this compound, bulky and electron-rich phosphine ligands are generally the most effective.[2] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
| Ligand Type | Examples | Key Characteristics |
| Bulky Monodentate Ligands | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | High electron density and large cone angles, which facilitate oxidative addition and prevent the formation of inactive bis-ligated palladium species.[2] |
| Buchwald-type Ligands | XPhos, SPhos, RuPhos | Biarylphosphine ligands with significant steric bulk and electron-donating properties, showing broad applicability in various cross-coupling reactions.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Highly robust and strongly electron-donating ligands that can be very effective for activating unreactive aryl halides.[3] |
Q2: What is the role of the base in these reactions, and which one should I choose?
The base plays a crucial role in the catalytic cycle, typically in the transmetalation step (in Suzuki and Negishi reactions) or in the deprotonation of the nucleophile (in Buchwald-Hartwig amination). The choice of base can significantly impact the reaction outcome.
| Base Type | Examples | Typical Applications & Considerations |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Commonly used in Suzuki reactions. Cesium carbonate is more soluble and often more effective for challenging substrates. |
| Phosphates | K₃PO₄ | A strong base that is often effective in Suzuki and Buchwald-Hartwig reactions, particularly with less reactive coupling partners. |
| Alkoxides | NaOt-Bu, KOt-Bu | Strong, non-nucleophilic bases frequently used in Buchwald-Hartwig aminations. Must be handled under strictly anhydrous conditions. |
Q3: How can I prepare my reaction to minimize catalyst deactivation?
A rigorous experimental setup is crucial. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
General Protocol for Cross-Coupling with this compound
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst) and the phosphine ligand.
-
Reagent Addition: Add the base, followed by this compound and the coupling partner (e.g., boronic acid for Suzuki, amine for Buchwald-Hartwig).
-
Atmosphere Exchange: Seal the vessel, then evacuate and backfill with an inert gas three to five times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath or heating block and stir for the designated time.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
Visualizing Catalyst Deactivation and Troubleshooting
Catalytic Cycle and Deactivation Pathways
Caption: General cross-coupling cycle and common deactivation pathways.
Troubleshooting Workflow for Low Yield
References
Removal of homocoupling byproducts in "1-Tert-butyl-3-iodobenzene" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tert-butyl-3-iodobenzene in coupling reactions. The focus is on the identification and removal of homocoupling byproducts, a common challenge in these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are homocoupling byproducts in the context of this compound reactions?
A1: Homocoupling byproducts are molecules formed when two identical molecules of a starting material react with each other instead of with the intended coupling partner. In reactions involving this compound, the primary homocoupling byproduct is 3,3'-di-tert-butyl-1,1'-biphenyl. This occurs when two molecules of this compound couple together, particularly in reactions like Suzuki, Grignard, or Ullmann couplings.
Q2: What causes the formation of these homocoupling byproducts?
A2: The formation of homocoupling byproducts can be attributed to several factors, depending on the reaction type:
-
Suzuki Coupling: The presence of oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the organoboron reagent. Also, the use of Pd(II) precatalysts can lead to homocoupling during the in-situ reduction to the active Pd(0) species.
-
Grignard Reactions: The reaction of the Grignard reagent with unreacted aryl halide, often catalyzed by transition metal impurities, can lead to homocoupling.
-
Ullmann Reaction: This reaction inherently involves the coupling of two aryl halide molecules, so homocoupling is the intended reaction when synthesizing symmetrical biaryls. In cross-coupling variations, it remains a significant side reaction.
Q3: How can I minimize the formation of homocoupling byproducts during my reaction?
A3: Minimizing homocoupling byproducts starts with careful control of reaction conditions:
-
Inert Atmosphere: For Suzuki and Grignard reactions, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst or organometallic reagents.
-
Catalyst and Ligand Choice (Suzuki): Using a Pd(0) source directly or a pre-catalyst that rapidly generates the active Pd(0) species can be beneficial. Bulky, electron-rich phosphine ligands can also favor the desired cross-coupling pathway.
-
Reaction Temperature: Optimizing the reaction temperature is key; excessively high temperatures can sometimes promote side reactions.
-
Purity of Reagents: Ensure the purity of starting materials and solvents, as impurities can sometimes catalyze side reactions.
Q4: What are the most effective methods for removing 3,3'-di-tert-butyl-1,1'-biphenyl from my desired cross-coupling product?
A4: The most common and effective purification techniques for separating the desired cross-coupled product from the homocoupling byproduct are flash column chromatography and recrystallization. The choice between these methods depends on the physical properties (polarity, crystallinity) of the desired product and the byproduct.
Troubleshooting Guides
Problem: Significant amount of 3,3'-di-tert-butyl-1,1'-biphenyl detected in the crude product.
| Possible Cause | Suggested Solution |
| Oxygen present in the reaction (Suzuki). | Degas solvents and reagents thoroughly before use. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Suboptimal catalyst or ligand choice (Suzuki). | Consider using a Pd(0) catalyst source. Employ bulky, electron-rich phosphine ligands to promote reductive elimination of the cross-coupled product. |
| Reaction temperature is too high. | Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate. |
| Grignard reagent reacting with unreacted aryl halide. | Ensure slow addition of the Grignard reagent to the reaction mixture. Use a co-solvent like THF which can be more suitable for aryl Grignard reagents.[1] |
Problem: Difficulty in separating the desired product from the homocoupling byproduct.
| Possible Cause | Suggested Solution |
| Similar polarity of the product and byproduct. | Optimize the solvent system for flash column chromatography. A non-polar solvent system (e.g., hexanes/ethyl acetate with a low percentage of ethyl acetate) is often effective for separating non-polar biphenyl derivatives.[2] |
| Product and byproduct co-crystallize. | If recrystallization is attempted, try a different solvent or a solvent mixture to exploit solubility differences. Sometimes, multiple recrystallizations may be necessary. |
| "Oiling out" during recrystallization. | This occurs when the solid melts before dissolving in the hot solvent. Ensure the boiling point of the recrystallization solvent is lower than the melting point of your compound. Using a larger volume of solvent might also help. |
Data Presentation
The following tables provide representative data for the purification of a hypothetical cross-coupling product (e.g., 3-tert-butylbiphenyl) from the homocoupling byproduct (3,3'-di-tert-butyl-1,1'-biphenyl).
Table 1: Representative Purity and Yield after Flash Column Chromatography
| Entry | Crude Product Composition (Desired:Byproduct) | Solvent System (Hexane:Ethyl Acetate) | Yield of Purified Product (%) | Purity of Final Product (%) |
| 1 | 80:20 | 99:1 | 75 | >98 |
| 2 | 70:30 | 98:2 | 65 | >98 |
| 3 | 50:50 | 99:1 | 40 | >97 |
Table 2: Representative Purity and Yield after Recrystallization
| Entry | Crude Product Composition (Desired:Byproduct) | Recrystallization Solvent | Yield of Purified Product (%) | Purity of Final Product (%) |
| 1 | 80:20 | Ethanol/Water | 70 | >99 |
| 2 | 70:30 | Hexane | 60 | >98 |
| 3 | 50:50 | Methanol | 35 | >97 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the separation of a less polar desired product from a slightly more polar homocoupling byproduct.
-
Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a flash chromatography column with silica gel, using a non-polar eluent (e.g., hexane).
-
Loading: Carefully add the prepared slurry onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding small increments of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol is suitable when the desired product and the homocoupling byproduct have significantly different solubilities in a particular solvent.
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the homocoupling byproduct has different solubility characteristics.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow from reaction to purification.
Caption: Causes and solutions for homocoupling.
References
Impact of water on Grignard reagent preparation from "1-Tert-butyl-3-iodobenzene"
Topic: Impact of Water on Grignard Reagent Preparation from 1-tert-Butyl-3-iodobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the preparation of Grignard reagents, specifically focusing on the challenges posed by water contamination when using this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the absence of water absolutely critical for a successful Grignard reaction?
Grignard reagents are potent nucleophiles and extremely strong bases.[1][2][3] Because they are so basic, they will react readily with any acidic protons, a reaction known as quenching.[1] Water, although often considered neutral, is sufficiently acidic (pKa ≈ 14-15.7) to react with and destroy the Grignard reagent.[1][4] This acid-base reaction is typically much faster than the desired reaction with the intended electrophile. Therefore, to ensure the formation and subsequent utility of the Grignard reagent, the reaction must be conducted under strictly anhydrous (water-free) conditions.[5][6][7]
Q2: What is the chemical reaction between the Grignard reagent from this compound and water?
The Grignard reagent, 3-(tert-butyl)phenylmagnesium iodide, will be protonated by water in a simple acid-base reaction. This reaction consumes the Grignard reagent and converts it into the corresponding arene (tert-butylbenzene) and a magnesium salt.[1][8] This side reaction is irreversible and reduces the yield of the desired product.[8]
Reaction with Water: (t-Bu)C₆H₄MgI + H₂O → (t-Bu)C₆H₅ + Mg(OH)I
Q3: What are the primary sources of water contamination in a Grignard reaction setup?
Water can be introduced from several sources, even in a carefully controlled lab environment. The main culprits include:
-
Wet Glassware: Inadequately dried glassware is a common source of moisture.[5][6] Even microscopic layers of adsorbed water on the glass surface can inhibit or halt the reaction.[4]
-
Contaminated Solvents: Using solvents that are not certified anhydrous or have been improperly stored can introduce significant amounts of water. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are hygroscopic and can absorb atmospheric moisture.[1][5]
-
Atmospheric Moisture: A reaction setup that is not properly sealed can allow ambient humidity to enter the flask, especially during long reaction times.[9]
-
Impure Reagents: The starting material, this compound, or the magnesium turnings could have absorbed moisture from the air.
Q4: How can I ensure my equipment and reagents are sufficiently dry?
To ensure anhydrous conditions, the following steps are crucial:
-
Glassware: All glassware should be rigorously dried before use. The most effective methods are oven-drying at >120°C for several hours (ideally overnight) or flame-drying under a vacuum while purging with an inert gas like nitrogen or argon.[5][6] The apparatus should be assembled while still hot and allowed to cool under an inert atmosphere.
-
Solvents: Use freshly opened bottles of anhydrous solvents or solvents dispensed from a solvent purification system. Anhydrous ethers are the solvents of choice for Grignard reagent preparation.[1][2]
-
Reagents: Ensure the this compound is pure and dry. Magnesium turnings can be placed in a drying oven before use, but care must be taken to avoid excessive oxidation.
-
Inert Atmosphere: The entire reaction should be conducted under a positive pressure of a dry, inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the system.[9] This is typically achieved using a manifold or a balloon filled with the inert gas.
Troubleshooting Guide
Q1: My Grignard reaction won't initiate. What are the likely causes and how can I fix it?
Failure to initiate is a common problem and is almost always due to two main factors:
-
Water Contamination: Trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms on the magnesium surface, preventing the reaction from starting.[4][5][6]
-
Inactive Magnesium Surface: Magnesium turnings are naturally coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl iodide.[5][6]
Solutions:
-
Ensure Anhydrous Conditions: Double-check that all glassware was rigorously dried and that the solvent is truly anhydrous.[6]
-
Activate the Magnesium: The MgO layer must be disrupted to expose a fresh, reactive metal surface. Several activation methods can be used:
-
Mechanical Activation: Gently crush some of the magnesium turnings with a dry glass rod inside the reaction flask (use caution to avoid breaking the glass).[5][10]
-
Chemical Activation: Add a small crystal of iodine (I₂).[5][10] The iodine reacts with the magnesium, and the disappearance of the characteristic purple or brown color is a good indicator of activation.[5][11] A few drops of 1,2-dibromoethane are also highly effective; the formation of ethene gas bubbles indicates an active surface.[5][10]
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface and initiate the reaction.[10]
-
Q2: The reaction started (e.g., bubbling, cloudiness observed) but then stopped. What happened?
This scenario typically indicates that the reaction was initiated successfully but could not be sustained. The most common cause is the presence of a small, but not overwhelming, amount of water.[5][9] The initial reaction consumed the readily available moisture, but residual water elsewhere in the system (e.g., in the bulk solvent or undried aryl iodide solution) is quenching the reagent as it forms.
Solutions:
-
Check Reagent Purity: Ensure the solution of this compound being added is completely anhydrous.
-
Maintain Temperature: The reaction is exothermic, but gentle warming with a heat gun may be required to sustain it, especially in the early stages.[5] Be prepared to cool the flask if the reaction becomes too vigorous.
-
Improve Stirring: Ensure the mixture is being stirred efficiently to bring the reactants into contact with the activated magnesium surface.
Q3: My Grignard reagent yield is consistently low. How can I improve it?
Low yields are primarily a consequence of the Grignard reagent being consumed by side reactions.
-
Reaction with Water: As discussed, this is the most significant cause of yield loss.[9] Re-evaluate all drying procedures.
-
Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with the starting aryl iodide to form a biphenyl dimer.[6] This is favored by high local concentrations of the aryl iodide and higher temperatures.
-
To Minimize Coupling: Add the this compound solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the iodide and allows it to react with the magnesium rather than the already-formed Grignard reagent.[6] Maintain a gentle reflux and avoid excessive heating.
-
Q4: I observe a white precipitate forming in my Grignard solution. What is it?
The formation of a white solid is a clear indication of water contamination.[9] The precipitate is likely magnesium hydroxide [Mg(OH)₂] or basic magnesium iodide [Mg(OH)I], formed from the reaction of the Grignard reagent with water.[9]
Data Presentation
The presence of water has a stoichiometric and detrimental effect on the yield of a Grignard reagent. The table below provides an illustrative summary of this impact.
| Water Contamination (mol % relative to aryl iodide) | Theoretical Grignard Reagent Yield | Observations |
| 0% | 100% | Ideal condition. Reaction initiates and proceeds smoothly. |
| 5% | 95% | Reaction may initiate, but yield is capped by the amount of water present. |
| 25% | 75% | Initiation may be sluggish. Significant loss of yield. |
| 50% | 50% | Difficult initiation. Pronounced exotherm may not be observed. |
| 100% | 0% | Reaction fails to initiate. No Grignard reagent is formed.[8][12] |
Experimental Protocols
Protocol: Preparation of 3-(tert-Butyl)phenylmagnesium Iodide
Safety: This procedure must be conducted in a fume hood. Anhydrous ethers are extremely flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Equipment:
-
Three-necked round-bottom flask, flame- or oven-dried.
-
Condenser, flame- or oven-dried.
-
Dropping funnel, flame- or oven-dried.
-
Glass stopper, magnetic stir bar, and septa.
-
Inert gas line (Nitrogen or Argon) with a bubbler.
-
Heating mantle or heat gun.
Reagents:
-
Magnesium turnings (1.2 eq).
-
This compound (1.0 eq).
-
Anhydrous diethyl ether or THF.
-
Iodine (one small crystal, for activation).
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with the condenser, dropping funnel, and a glass stopper (or septum for inert gas inlet). Place the magnetic stir bar in the flask. Ensure all joints are well-sealed. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask.[2] Gently warm the flask with a heat gun until purple iodine vapors are observed.[13] The vapors will dissipate as the iodine reacts with the magnesium, indicating an activated surface.[11] Allow the flask to cool.
-
Initial Reagent Addition: Add a small amount of anhydrous ether to the flask, just enough to cover the magnesium turnings.[5] In the dropping funnel, prepare a solution of this compound in anhydrous ether.
-
Initiation: Add a small portion (approx. 10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension.[6] The reaction should initiate, which is indicated by the disappearance of the iodine color, spontaneous bubbling, and the solution turning cloudy and gray.[4][11] If the reaction does not start, gently warm the flask.
-
Grignard Reagent Formation: Once the reaction is self-sustaining, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[5][6] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.
-
Completion: After the addition is complete, the solution should be a cloudy gray or brown color. Continue stirring the mixture. Gentle heating may be applied to ensure the reaction goes to completion, which is usually indicated by the consumption of most of the magnesium metal.[4] The resulting Grignard reagent is now ready for the next step in your synthesis.
Mandatory Visualization
Below is a troubleshooting workflow for a failing Grignard reaction, illustrating the logical steps to diagnose and solve common issues.
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. beyondbenign.org [beyondbenign.org]
- 8. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. homework.study.com [homework.study.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Reactivity Analysis: 1-Tert-butyl-3-iodobenzene vs. 1-Bromo-3-tert-butylbenzene in Key Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of aryl halide is a critical parameter that dictates the efficiency and feasibility of cross-coupling reactions. This guide provides an objective comparison of the reactivity of 1-Tert-butyl-3-iodobenzene and 1-bromo-3-tert-butylbenzene, two common building blocks in the synthesis of complex organic molecules. The insights presented herein are supported by established principles of chemical reactivity and data from analogous systems, offering a valuable resource for reaction design and optimization.
Executive Summary
The fundamental difference in reactivity between this compound and 1-bromo-3-tert-butylbenzene lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity directly translates to a higher reactivity for the iodo-analogue in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions. Consequently, this compound is generally the more reactive substrate, often leading to faster reactions, higher yields, and the ability to employ milder reaction conditions compared to its bromo counterpart.
Reactivity in Common Cross-Coupling Reactions
The superior reactivity of aryl iodides over aryl bromides is a well-documented phenomenon in a variety of palladium-catalyzed cross-coupling reactions. This trend holds true for the substrates .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity order for aryl halides in this reaction is consistently I > Br > Cl.[1] This is because the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-limiting step, and the weaker C-I bond undergoes this process more readily than the C-Br bond.
Buchwald-Hartwig Amination
Similarly, in the Buchwald-Hartwig amination for the formation of C-N bonds, aryl iodides are generally more reactive than aryl bromides.[2] This allows for the use of less forcing conditions and can be advantageous when working with sensitive substrates.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, also follows the same reactivity trend. Aryl iodides are more reactive partners and typically provide higher yields in shorter reaction times compared to aryl bromides.
Heck Reaction
In the Heck reaction, which couples aryl halides with alkenes, aryl iodides are again more reactive. This allows for the use of lower temperatures and catalyst loadings.
Quantitative Data Comparison (Analogous Systems)
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Toluene, 80°C, 2h | 95 | [3] |
| Suzuki-Miyaura | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Toluene, 100°C, 12h | 85 | [4] |
| Buchwald-Hartwig | Iodobenzene | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene, 100°C, 8h | 92 | [5][6] |
| Buchwald-Hartwig | Bromobenzene | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene, 110°C, 24h | 88 | [7] |
| Sonogashira | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF, rt, 2h | 91 | [8] |
| Sonogashira | Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF, 60°C, 12h | 78 | [8] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols can be adapted for this compound and 1-bromo-3-tert-butylbenzene, with the expectation that the iodo-substrate will react more readily.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 3-tert-butylbiphenyl from 1-halo-3-tert-butylbenzene and phenylboronic acid.
Materials:
-
1-halo-3-tert-butylbenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2 M aqueous Na₂CO₃ solution (2.0 mL)
-
Toluene (10 mL)
Procedure:
-
To a round-bottom flask, add 1-halo-3-tert-butylbenzene, phenylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and the aqueous Na₂CO₃ solution.
-
Heat the mixture to reflux (for 1-bromo-3-tert-butylbenzene, a higher temperature and longer reaction time may be required compared to the iodo-analogue).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize N-phenyl-3-tert-butylaniline from 1-halo-3-tert-butylbenzene and aniline.
Materials:
-
1-halo-3-tert-butylbenzene (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
Xantphos (0.03 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (10 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add toluene, followed by 1-halo-3-tert-butylbenzene and aniline.
-
Seal the tube and heat the mixture (typically 80-110°C). The iodo-substrate is expected to react at a lower temperature.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: Grignard Reagent Formation
Objective: To prepare the Grignard reagent from 1-halo-3-tert-butylbenzene.
Materials:
-
1-halo-3-tert-butylbenzene (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous diethyl ether or THF (10 mL)
-
A small crystal of iodine
Procedure:
-
Flame-dry a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings and the iodine crystal to the flask.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve 1-halo-3-tert-butylbenzene in anhydrous ether in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction is expected to initiate more readily with this compound. Gentle heating may be required to initiate the reaction with the bromo-analogue.
-
Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining halide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution can be used in subsequent reactions.
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycle for the Suzuki-Miyaura coupling and the workflow for a typical cross-coupling experiment.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to "1-Tert-butyl-3-iodobenzene" for synthesizing sterically hindered biaryls
The synthesis of sterically hindered biaryls, a critical structural motif in pharmaceuticals, natural products, and advanced materials, presents a significant challenge in organic chemistry. The rotational restriction around the biaryl bond, induced by bulky ortho-substituents, imparts unique conformational properties and biological activities. While reagents like 1-tert-butyl-3-iodobenzene have been utilized, the demand for more efficient, cost-effective, and versatile methods has driven the development of a diverse toolbox of cross-coupling strategies. This guide provides a comparative analysis of the leading alternatives for constructing these challenging molecules, offering experimental data and detailed protocols to inform methodology selection for researchers, scientists, and drug development professionals.
Executive Summary
This guide focuses on the most prevalent and effective palladium- and nickel-catalyzed cross-coupling reactions for the synthesis of sterically hindered biaryls: the Suzuki-Miyaura, Kumada-Corriu, and Negishi reactions. While not a direct C-C bond-forming reaction, the principles of the Buchwald-Hartwig amination, particularly concerning ligand design for overcoming steric hindrance, offer valuable insights and are briefly discussed. The comparison emphasizes the use of more economical and readily available aryl chlorides and bromides as alternatives to their iodide counterparts. Key performance indicators such as reaction yield, substrate scope, functional group tolerance, and reaction conditions are presented to facilitate an objective comparison.
The Challenge of Steric Hindrance in Biaryl Synthesis
The primary obstacle in synthesizing sterically hindered biaryls is the difficulty in forming the pivotal carbon-carbon bond between two bulky aryl groups. The ortho-substituents create significant steric repulsion, impeding the crucial transmetalation and reductive elimination steps in the catalytic cycle of cross-coupling reactions. Overcoming this challenge necessitates carefully optimized catalyst systems, often featuring bulky, electron-rich ligands that can promote these difficult steps.
Caption: Comparison of unhindered versus sterically hindered biaryl synthesis.
Comparative Performance of Key Cross-Coupling Reactions
The choice of cross-coupling methodology is dictated by the specific substrates, desired functional group tolerance, and scalability. The following sections provide a detailed comparison of the leading methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for C-C bond formation due to the stability and low toxicity of the boronic acid reagents.[1][2] For sterically hindered substrates, the development of specialized ligands has been crucial.
Key Features:
-
Reagents: Arylboronic acids or esters and aryl halides (Cl, Br, I).
-
Advantages: High functional group tolerance, commercially available reagents, and generally mild reaction conditions.[3][4]
-
Challenges with Hindered Substrates: Requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to facilitate coupling.[5][6][7]
Performance Data for Sterically Hindered Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | Pd(OAc)2 (1) / Non-C2-symmetric bis-benzimidazolium salt (1) | K3PO4·H2O | Dioxane | 100 | 12 | 60 | [8] |
| 2,4,6-Trimethylphenyl bromide | Phenylboronic acid | Pd2(dba)3 (1) / R-Phos (1) | K3PO4·H2O | THF | RT | 2 | 95 | [2] (ACS Publications) |
| 1-Chloro-2,6-dimethoxybenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)2 (2) / AntPhos (4) | K3PO4 | Toluene | 110 | 24 | 92 | [9] (The Royal Society of Chemistry) |
| 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | Pd/BI-DIME | K3PO4 | Toluene | 110 | 12 | 89 | [10] |
Kumada-Corriu Coupling
The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophile, offering a more direct route to biaryls by avoiding the preparation of organoboron or organozinc compounds.[11][12] This method is particularly effective for producing di- and tri-ortho-substituted biaryls in high yields.[3][5][13]
Key Features:
-
Reagents: Aryl Grignard reagents and aryl halides (Cl, Br, I).
-
Advantages: Highly reactive nucleophiles leading to high yields and often milder reaction conditions.[3][5][13]
-
Disadvantages: Lower functional group tolerance due to the high reactivity of Grignard reagents.[12]
Performance Data for Sterically Hindered Kumada-Corriu Coupling
| Aryl Halide | Grignard Reagent | Catalyst System (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorotoluene | 2-Methylphenylmagnesium bromide | Pd(OAc)2 (3) / (t-Bu)2POH (6) | THF | RT | 1 | 98 | [3][5][13] |
| 1-Chloro-2,6-dimethylbenzene | Phenylmagnesium bromide | NiCl2(dppe) (1) | Diethyl ether/Benzene | Reflux | 16 | 93 | [12] |
| 2-Bromo-1,3-dimethylbenzene | Mesitylmagnesium bromide | PdCl2(dppf) (1) | THF | RT | 24 | 91 | [12] |
| 1-Chloro-4-(tert-butyl)benzene | 2,4,6-Triisopropylphenylmagnesium bromide | [Pd(IPr)(acac)Cl] (3) | Dioxane/THF | 80 | 2 | 99 | [14] |
Negishi Coupling
The Negishi coupling employs organozinc reagents, which offer a good balance of reactivity and functional group tolerance.[15][16] This method is highly effective for the synthesis of complex and sterically demanding biaryls, including tetra-ortho-substituted systems.[17][18]
Key Features:
-
Reagents: Arylzinc reagents and aryl halides (Cl, Br, I).
-
Advantages: High functional group tolerance, high reactivity, and the ability to form highly congested C-C bonds.[17][18]
-
Disadvantages: Organozinc reagents can be sensitive to air and moisture, requiring inert reaction conditions.
Performance Data for Sterically Hindered Negishi Coupling
| Aryl Halide | Organozinc Reagent | Catalyst System (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Chloro-2,6-dimethoxybenzene | (2,6-Dimethylphenyl)zinc chloride | Pd2(dba)3 (1) / Ligand 2 (2) | THF/NMP | 100 | 22 | 93 | [18] |
| 9-Chloroanthracene | (2-Methylphenyl)zinc chloride | Pd2(dba)3 (0.5) / Ligand 2 (1) | THF/NMP | 100 | 18 | 98 | [18] |
| 2-Bromomesitylene | (2,4,6-Triisopropylphenyl)zinc chloride | Pd(OAc)2 (2) / RuPhos (4) | THF | 70 | 12 | 95 | [15] |
| 2-Chlorobenzonitrile | (2-Methylphenyl)zinc chloride | Pd(P(t-Bu)3)2 (2) | THF/NMP | 100 | 12 | 94 | [15] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride
This protocol is a representative example based on the work of Navarro et al. for the synthesis of di- and tri-ortho-substituted biaryls.[4][5]
-
Reagent Preparation: In a glovebox, an oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., [(IPr)PdCl2]2, 1-2 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K3PO4, 2.0 mmol).
-
Reaction Setup: The Schlenk tube is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Solvent Addition: Degassed solvent (e.g., 2-propanol or dioxane, 3-5 mL) is added via syringe.
-
Reaction Execution: The reaction mixture is stirred vigorously at the specified temperature (room temperature to 110 °C) for the designated time (2-24 hours).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Kumada-Corriu Coupling
This is a representative protocol for the palladium-catalyzed Kumada-Corriu coupling.[3][5][13]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with the palladium source (e.g., Pd(OAc)2, 3 mol%) and the phosphinous acid ligand (e.g., (t-Bu)2POH, 6 mol%) in THF. The mixture is stirred for 15 minutes.
-
Reagent Addition: The aryl halide (1.0 mmol) is added to the catalyst mixture.
-
Reaction Initiation: The Grignard reagent (1.2 mmol) is added dropwise to the reaction mixture at the appropriate temperature (-20 °C to room temperature).
-
Reaction Monitoring: The reaction is monitored by TLC or GC for the consumption of the starting material.
-
Quenching and Workup: Upon completion, the reaction is carefully quenched with saturated aqueous NH4Cl solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated.
-
Purification: The crude product is purified by flash chromatography.
General Procedure for Negishi Coupling
This is a representative protocol for the Negishi coupling of a hindered aryl chloride.[18]
-
Reaction Setup: An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd2(dba)3, 0.5-1 mol%) and the ligand (e.g., RuPhos, 1-2 mol%). The tube is evacuated and backfilled with argon.
-
Reagent Addition: The aryl chloride (1.0 mmol) and THF are added. The arylzinc reagent (typically a 0.5 M solution in THF, 1.2 mmol) is then added via syringe. NMP can be used as a co-solvent to improve solubility and reactivity.
-
Reaction Execution: The reaction mixture is heated in a preheated oil bath (70-100 °C) with stirring until the starting material is consumed.
-
Workup: The reaction is cooled to room temperature and quenched with saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
Purification: The residue is purified by flash column chromatography.
Catalytic Cycle and the Role of Ligands
The success of these cross-coupling reactions, especially with sterically demanding substrates, hinges on the design of the ligand coordinated to the metal center (typically palladium). Bulky, electron-rich ligands are essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Bulky ligands, such as the Buchwald biarylphosphines or N-heterocyclic carbenes, facilitate the initial oxidative addition of the aryl halide to the Pd(0) center. More importantly, their steric bulk promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. This step is often the rate-limiting step in the synthesis of hindered biaryls, and the steric pressure exerted by the ligand helps to overcome the high energy barrier of this transformation.
Conclusion and Future Outlook
The synthesis of sterically hindered biaryls has been significantly advanced through the development of sophisticated catalyst systems for Suzuki-Miyaura, Kumada-Corriu, and Negishi cross-coupling reactions. While this compound remains a viable substrate, the use of more economical aryl chlorides and bromides is now a practical and often preferred alternative.
-
For high functional group tolerance and readily available starting materials, the Suzuki-Miyaura coupling with a well-chosen bulky phosphine or NHC ligand system is a robust choice.
-
When functional group tolerance is less of a concern and a more direct and highly reactive approach is desired, the Kumada-Corriu coupling offers excellent yields.
-
For the construction of highly complex and functionalized, including tetra-ortho-substituted biaryls, the Negishi coupling provides a powerful and versatile methodology.
The ongoing development of new ligands and catalysts continues to push the boundaries of what is possible in the synthesis of sterically congested molecules. Future advancements will likely focus on further reducing catalyst loadings, expanding the substrate scope to even more challenging systems, and developing more sustainable and environmentally friendly reaction conditions. These efforts will undoubtedly continue to empower researchers in drug discovery and materials science to create novel and impactful molecular architectures.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kumada Coupling [organic-chemistry.org]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
- 13. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Determining the Purity of 1-Tert-butyl-3-iodobenzene: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of purity for chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1-tert-butyl-3-iodobenzene, alongside alternative analytical techniques. The information is supported by established analytical principles and experimental data from analogous compounds.
GC-MS Method: A High-Sensitivity Approach
Gas Chromatography-Mass Spectrometry stands as a primary and highly sensitive method for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection, which provides excellent selectivity and structural information.
Experimental Protocol: GC-MS
A robust GC-MS method for this compound can be developed based on established protocols for halogenated aromatic compounds.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.
2. Reagents and Materials:
-
This compound sample
-
High-purity helium (carrier gas)
-
Dichloromethane or other suitable volatile solvent (pesticide grade or equivalent)
3. Chromatographic Conditions:
-
GC Column: A non-polar or slightly polar capillary column is typically used, such as a DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Injector: Splitless mode is often employed for trace analysis, with an injector temperature of 250 °C.[2][3]
-
Oven Temperature Program: An initial temperature of around 40-80 °C, held for a minute, followed by a ramp of 10 °C/min to a final temperature of 240-280 °C, with a final hold time.[1][4]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Analyzer: Capable of scanning a mass range of 35 to 500 amu.[2]
-
Acquisition Mode: Full scan for qualitative analysis and identification of impurities, and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. For this compound (C10H13I, MW: 260.11 g/mol ), characteristic ions would be monitored.[2][5]
5. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a known concentration (e.g., 1 mg/mL).[1]
-
An internal standard can be added for precise quantification.[2]
6. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Comparison with Alternative Methods
While GC-MS is a powerful tool, other analytical techniques can also be employed for purity determination, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are common alternatives.[1][6][7]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[6] | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6] | A primary ratio method where the signal of the analyte is compared to that of a certified reference material.[6][7] |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of non-volatile and thermally labile compounds.[1] | Applicable to any soluble compound with a unique NMR signal, providing structural information.[1] |
| Primary Strengths | High sensitivity and selectivity, provides structural information for impurity identification.[6] | Excellent for separating isomers and non-volatile impurities. | Non-destructive, provides structural information, and can be a primary ratio method requiring no specific analyte reference standard.[1][7] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Destructive to the sample; may require more extensive method development.[7] | Lower sensitivity than GC-MS and HPLC for trace impurities; requires a certified internal standard.[7] |
| Sample Preparation | Dissolution in a volatile solvent.[1] | Dissolution in a suitable solvent compatible with the mobile phase.[7] | Precise weighing and dissolution in a deuterated solvent with a certified internal standard.[1][7] |
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical comparison between these methods, the following diagrams are provided.
Caption: Experimental workflow for GC-MS purity determination.
Caption: Logical comparison of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. tdi-bi.com [tdi-bi.com]
- 3. gcms.cz [gcms.cz]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H13I | CID 637958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating the Structure of "1-Tert-butyl-3-iodobenzene" Coupling Products by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of common carbon-carbon and carbon-nitrogen bond formation products derived from 1-tert-butyl-3-iodobenzene. We present detailed experimental protocols and comparative NMR data for Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, offering detailed insights into molecular structure. For the validation of coupling reaction products, ¹H and ¹³C NMR provide critical information on the connectivity of atoms, the chemical environment of nuclei, and the relative number of protons, allowing for definitive structure elucidation and purity assessment. This guide will walk through the expected NMR data for the coupling products of this compound and compare them with potential side products and starting materials.
Comparative NMR Data for Coupling Products
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the products of Suzuki, Sonogashira, and Buchwald-Hartwig couplings of this compound. These values are based on literature data for structurally similar compounds and predictive models. Variations in experimental conditions and solvents can cause slight deviations.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz) of this compound and its Coupling Products
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Starting Material) | t-Bu | ~1.32 | s | - | 9H |
| Ar-H | ~7.0-7.7 | m | - | 4H | |
| 3-Tert-butylbiphenyl (Suzuki Product) | t-Bu | ~1.37 | s | - | 9H |
| Ar-H | ~7.2-7.7 | m | - | 9H | |
| 1-Tert-butyl-3-(phenylethynyl)benzene (Sonogashira Product) | t-Bu | ~1.34 | s | - | 9H |
| Ar-H | ~7.2-7.6 | m | - | 9H | |
| 3-Tert-butyl-N-phenylaniline (Buchwald-Hartwig Product) | t-Bu | ~1.33 | s | - | 9H |
| Ar-H | ~6.8-7.4 | m | - | 9H | |
| N-H | ~5.7 | br s | - | 1H |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz) of this compound and its Coupling Products
| Compound | Carbon | Chemical Shift (ppm) |
| This compound (Starting Material) | C(CH₃)₃ | ~31.3 |
| C (CH₃)₃ | ~34.7 | |
| C-I | ~94.7 | |
| Ar-C | ~124-143 | |
| 3-Tert-butylbiphenyl (Suzuki Product) | C(CH₃)₃ | ~31.4 |
| C (CH₃)₃ | ~34.8 | |
| Ar-C | ~125-152 | |
| 1-Tert-butyl-3-(phenylethynyl)benzene (Sonogashira Product) | C(CH₃)₃ | ~31.2 |
| C (CH₃)₃ | ~34.7 | |
| C≡C | ~89, ~90 | |
| Ar-C | ~122-152 | |
| 3-Tert-butyl-N-phenylaniline (Buchwald-Hartwig Product) | C(CH₃)₃ | ~31.5 |
| C (CH₃)₃ | ~34.8 | |
| Ar-C | ~117-152 |
Table 3: Comparative ¹H and ¹³C NMR Data of Potential Side Products
| Compound | ¹H NMR (CDCl₃) Chemical Shifts (ppm) | ¹³C NMR (CDCl₃) Chemical Shifts (ppm) |
| Biphenyl (Suzuki Homocoupling) | ~7.3-7.6 (m, 10H) | ~127.2, 127.3, 128.8, 141.2[1] |
| 1,4-Diphenylbuta-1,3-diyne (Sonogashira Homocoupling) | ~7.3-7.6 (m, 10H) | ~81.7, 128.5, 129.3, 132.4 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add a 2M aqueous solution of K₂CO₃ (2.0 mmol) and toluene (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-tert-butylbiphenyl.
Protocol 2: Sonogashira Coupling
This protocol describes a general method for the coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene or THF
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed solvent (toluene or THF, 10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or gentle heat (40-60 °C) for 2-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane) to yield 1-tert-butyl-3-(phenylethynyl)benzene.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol) to a Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 3-tert-butyl-N-phenylaniline.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of the molecules involved.
By following the provided protocols and comparing the acquired NMR spectra with the data in this guide, researchers can confidently validate the successful synthesis of their target molecules. The use of multi-dimensional NMR techniques, such as COSY and HMBC, can further aid in the unambiguous assignment of all proton and carbon signals, providing an even higher level of structural confirmation.
References
A Comparative Guide to HPLC Analysis of 1-Tert-butyl-3-iodobenzene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of reaction mixtures containing 1-tert-butyl-3-iodobenzene and its potential isomers is crucial for reaction monitoring, impurity profiling, and quality control in synthetic chemistry and drug development. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. This guide provides a comparative overview of potential HPLC methodologies, supported by experimental data for structurally similar compounds, to aid in the development of a robust analytical method for this compound.
Introduction to the Analytical Challenge
This compound is a nonpolar aromatic compound. Its synthesis can potentially lead to the formation of positional isomers (e.g., 1-tert-butyl-2-iodobenzene and 1-tert-butyl-4-iodobenzene) and other related impurities. Due to their similar physicochemical properties, separating these isomers can be challenging. The choice of HPLC column and mobile phase is critical to achieving the desired resolution. This guide compares the two most common and effective approaches: Reversed-Phase HPLC using a C18 column and a Phenyl-based column.
Comparison of HPLC Column Chemistries
The selection of the stationary phase is the most influential factor in achieving selectivity for closely related aromatic isomers.
| Stationary Phase | Principle of Separation | Advantages | Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic (van der Waals) interactions. Separation is based on the overall hydrophobicity of the analytes.[1] | - Versatile and widely used for nonpolar compounds.[1] - High retention for hydrophobic molecules. - Excellent column stability and lifetime. | - May offer limited selectivity for positional isomers with very similar hydrophobicities.[2] |
| Phenyl | Mixed-mode separation involving hydrophobic and π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[3][4] | - Enhanced selectivity for aromatic and unsaturated compounds.[3] - Particularly effective for the separation of positional isomers of substituted benzenes.[2][5] - Provides an alternative selectivity to C18 columns.[6] | - Retention can be sensitive to the choice of organic modifier in the mobile phase (methanol is often preferred over acetonitrile to maximize π-π interactions).[2] |
Experimental Data & Starting Conditions
Table 1: Proposed HPLC Method using a C18 Column
This method is adapted from a published method for the analysis of tert-butylbenzene.[7]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard choice for nonpolar aromatic compounds, providing good efficiency and retention. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 70% B to 95% B over 20 minutes | A gradient elution is recommended to ensure the elution of all components in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
Table 2: Proposed HPLC Method using a Phenyl Column
This method is based on general recommendations for the separation of aromatic isomers on phenyl phases.[2][5]
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3 or 5 µm particle size | The hexyl linker provides a good balance of hydrophobic and π-π interactions, enhancing selectivity for aromatic isomers.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase can improve peak shape for acidic or basic impurities. |
| Mobile Phase B | Methanol | Methanol is often preferred over acetonitrile on phenyl columns to enhance π-π interactions.[2] |
| Gradient | 60% B to 90% B over 15 minutes | A starting point for method development. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 40 °C | Higher temperatures can improve efficiency and alter selectivity.[5] |
| Detection | UV at 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
Experimental Protocols
Below are detailed protocols for the proposed HPLC methods. These should be considered as starting points for method development and optimization.
Protocol 1: C18 Reversed-Phase HPLC Method
-
Sample Preparation:
-
Dissolve the reaction mixture in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Gradient Program:
-
0-20 min: 70% B to 95% B (linear gradient)
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 70% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Protocol 2: Phenyl Reversed-Phase HPLC Method
-
Sample Preparation:
-
Dissolve the reaction mixture in methanol to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: HPLC-grade methanol.
-
Gradient Program:
-
0-15 min: 60% B to 90% B (linear gradient)
-
15-20 min: Hold at 90% B
-
20.1-25 min: Return to 60% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Visualizations
HPLC Method Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing an HPLC method for the analysis of this compound reaction mixtures.
Caption: Workflow for HPLC method selection and optimization.
Logical Relationship of Separation Principles
This diagram illustrates the interplay of interactions contributing to separation on C18 and Phenyl columns.
Caption: Separation principles on C18 and Phenyl columns.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. lcms.cz [lcms.cz]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Separation of tert-Butylbenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Palladium Catalysts for the Sonogashira Reaction of 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The choice of the palladium catalyst is a critical factor that significantly influences the efficiency, yield, and substrate scope of this transformation, particularly with sterically hindered substrates such as 1-Tert-butyl-3-iodobenzene. This guide provides an objective comparison of various palladium catalysts for the Sonogashira reaction of this specific substrate, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in the Sonogashira reaction of this compound with a terminal alkyne, typically phenylacetylene. The data has been compiled from various sources to provide a comparative overview. It is important to note that reaction conditions can significantly impact catalyst performance.
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | 2.0 | CuI (2.1 mol%) | Triethylamine | Tetrahydrofuran | Room Temp. | 1.5 | ~97 (with Iodobenzene) |
| Pd(OAc)₂ / SPhos | 2.0 | CuI (4.0 mol%) | K₂CO₃ | Toluene | 100 | 12 | High (General for Aryl Iodides) |
| Pd/C (5%) | 5.0 | Cu₂O (on alumina) | - | THF/DMA | 80 | Flow | Good (General for Aryl Iodides)[1] |
| Pd(PPh₃)₄ | 10 | CuI (20 mol%) | Cs₂CO₃ | Toluene | 25 | 24 | ~60 (with 1,2,3-triiodobenzene)[2] |
Note: Direct comparative data for this compound is scarce in the literature. The presented data for Pd(PPh₃)₂Cl₂ is based on the highly efficient reaction with iodobenzene as a model substrate. The data for Pd(OAc)₂/SPhos and Pd/C represents typical conditions for aryl iodides. The data for Pd(PPh₃)₄ is for a sterically hindered triiodobenzene, offering insight into reactions with challenging substrates[2].
Experimental Protocols
Detailed methodologies for representative Sonogashira reactions are provided below.
Protocol 1: Sonogashira Coupling using Pd(PPh₃)₂Cl₂ (Representative Protocol)
This protocol is adapted from a standard procedure for the Sonogashira coupling of aryl iodides.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry two-necked flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.021 equiv.).
-
Add anhydrous tetrahydrofuran to dissolve the solids, followed by triethylamine (1.5 equiv.).
-
To this stirring mixture, add phenylacetylene (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 1.5 to 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Sonogashira Coupling using a Heterogeneous Palladium Catalyst (Pd/C) in a Flow System (General Protocol)
This protocol describes a general procedure for a continuous-flow Sonogashira coupling using a supported palladium catalyst[1].
Materials:
-
This compound
-
Phenylacetylene
-
5% Palladium on carbon (Pd/C)
-
Copper(I) oxide (Cu₂O) on alumina
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylacetamide (DMA)
-
Continuous-flow reactor system (e.g., X-Cube™)
Procedure:
-
Prepare a stock solution of this compound (0.5 mmol) and phenylacetylene (0.6 mmol) in a mixture of dried THF and DMA (9:1 ratio, 10 mL).
-
Pack a reactor cartridge with the heterogeneous catalyst, consisting of a mixture of the palladium on a solid support and 0.1% Cu₂O on alumina powder.
-
Set the reactor temperature to 80 °C.
-
Pass the substrate solution through the heated catalyst cartridge at a defined flow rate (e.g., 0.1 mL/min).
-
Collect the eluate.
-
To the collected eluate, add water and extract the product with an organic solvent (e.g., hexane).
-
Wash the combined organic layers with brine and dry over magnesium sulfate.
-
Evaporate the solvent and purify the residue by column chromatography on silica gel.
Visualizing the Catalyst Comparison Workflow
The following diagram illustrates the logical workflow for comparing palladium catalysts for the Sonogashira reaction.
Caption: Workflow for comparing palladium catalysts.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism involves two interconnected cycles:
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) complex.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.
A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling).
Caption: Simplified Sonogashira catalytic cycle.
References
A Comparative Guide to the Reactivity of Ortho, Meta, and Para Tert-butyl Iodobenzene Isomers
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Aryl halides are foundational building blocks, and understanding the nuanced reactivity of substituted isomers is paramount for rational synthesis design. This guide provides an in-depth comparison of the reactivity of ortho, meta, and para tert-butyl iodobenzene isomers, supported by experimental insights and mechanistic principles.
Introduction: The Interplay of Steric and Electronic Effects
The tert-butyl group, a bulky, weakly electron-donating substituent, imparts distinct electronic and steric characteristics to the iodobenzene ring.[1] These characteristics, in turn, govern the reactivity of the carbon-iodine bond in a position-dependent manner. While conventional wisdom often points to steric hindrance as a primary inhibitor of reactivity, particularly for the ortho isomer, recent studies have revealed a more complex and, at times, counterintuitive reality.[2][3] This guide will dissect these effects in the context of widely used synthetic transformations.
The tert-butyl group is generally considered an ortho, para-directing group in electrophilic aromatic substitution due to its electron-donating nature through induction and hyperconjugation.[1] However, its steric bulk can significantly hinder attack at the ortho position.[1][4] In the context of reactions involving the C-I bond, the proximity of the tert-butyl group in the ortho isomer creates a sterically congested environment around the reaction center. For the meta and para isomers, this direct steric hindrance is diminished, and electronic effects play a more prominent role.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Mechanisms
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in modern organic synthesis.[5][6][7] The key initiating step in these reactions is the oxidative addition of the aryl halide to a low-valent palladium complex.[8][9][10][11] The rate of this step is highly sensitive to the steric and electronic properties of the aryl halide.
The Conventional View: Steric Hindrance in Ortho Isomers
Typically, ortho-substituted aryl halides are less reactive in palladium-catalyzed cross-coupling reactions compared to their meta- and para-substituted counterparts.[12] This is attributed to the steric bulk of the ortho substituent hindering the approach of the palladium catalyst to the C-I bond for oxidative addition.[12] For the tert-butyl group, this steric impediment is particularly pronounced. Therefore, under many standard catalytic conditions, the expected reactivity order would be:
Para > Meta >> Ortho
This trend is observed in numerous systems where a traditional two-electron oxidative addition pathway is operative.[3] The para isomer, with the tert-butyl group positioned far from the reaction site, experiences minimal steric hindrance and is primarily influenced by the group's electron-donating effect. The meta isomer is similarly unhindered. The weak electron-donating nature of the tert-butyl group slightly deactivates the C-I bond towards oxidative addition compared to unsubstituted iodobenzene, but the effect is modest.[1]
The Unconventional Finding: Sterically Induced Acceleration
Contrary to the classical understanding, recent research has demonstrated that severe steric hindrance can, in fact, dramatically accelerate the activation of aryl halides.[2][3] In systems with very bulky ligands on the palladium catalyst and a highly hindered aryl halide, such as ortho-tert-butyl iodobenzene, a one-electron-based halogen abstraction mechanism can become favorable over the traditional two-electron oxidative addition.[2][3] This alternative pathway has a significantly lower activation barrier in sterically demanding environments.[2]
This phenomenon leads to a surprising reversal of reactivity trends under specific conditions. For instance, with a bulky Pd(t-BuXantphos) catalyst, an ortho,ortho-di-tert-butyl-substituted aryl bromide showed remarkably enhanced reactivity, undergoing full conversion at room temperature in just one minute.[2][3] This suggests that for ortho-tert-butyl iodobenzene, the choice of catalytic system is crucial in determining its reactivity.
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
The following table summarizes representative, hypothetical yields for the Suzuki-Miyaura coupling of the tert-butyl iodobenzene isomers with phenylboronic acid under different catalytic conditions to illustrate the principles discussed.
| Isomer | Catalyst System A (Less Bulky Ligand, e.g., PPh₃) | Catalyst System B (Bulky Ligand, e.g., t-BuXantphos) |
| Ortho | 15% | 95% |
| Meta | 85% | 88% |
| Para | 92% | 90% |
These are illustrative yields and can vary based on specific reaction conditions.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol (System A)
-
To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the tert-butyl iodobenzene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Add a 3:1 mixture of toluene and water (8 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another cornerstone of C-N bond formation.[5][13] The reactivity trends of the tert-butyl iodobenzene isomers in this reaction are expected to parallel those observed in Suzuki-Miyaura coupling, as both are initiated by oxidative addition. The steric hindrance of the ortho-tert-butyl group can be a significant factor, but with appropriate bulky, electron-rich phosphine ligands, high yields can be achieved.[7]
Grignard Reagent Formation: A Clear Case of Steric Dominance
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[14][15][16] This reaction is highly sensitive to steric hindrance around the C-I bond. The bulky tert-butyl group in the ortho position physically obstructs the approach of the magnesium surface to the carbon atom, thereby significantly impeding the reaction.
In contrast, the meta and para isomers, where the tert-butyl group is remote from the iodine atom, readily form the corresponding Grignard reagents under standard anhydrous ether conditions.[16] Therefore, the reactivity order for Grignard reagent formation is clear and follows the classical steric hindrance model:
Para ≈ Meta >> Ortho
It is often challenging to initiate Grignard formation with the ortho isomer, and specialized activation methods or alternative organometallic preparations may be necessary.
Experimental Protocol for Grignard Reagent Formation
-
Place magnesium turnings (1.2 mmol) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether (5 mL) to the flask.
-
Dissolve the tert-butyl iodobenzene isomer (1.0 mmol) in anhydrous diethyl ether (10 mL) and add it to the dropping funnel.
-
Add a small portion of the aryl iodide solution to the magnesium suspension and warm gently to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and disappearance of the iodine color), add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
The resulting Grignard reagent can be used in subsequent reactions.
Mandatory Visualizations
Logical Relationship of Isomer Reactivity
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Spectroscopic Data of 1-Tert-butyl-3-iodobenzene and Its Derivatives
For researchers and professionals in the fields of synthetic chemistry and drug development, a thorough understanding of the spectroscopic characteristics of key intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for 1-tert-butyl-3-iodobenzene and its structurally related derivatives. The information presented herein, including detailed experimental protocols and tabulated spectral data, serves as a valuable resource for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and selected derivatives and isomers. This allows for a direct comparison of their spectral features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Aromatic H: 7.0-7.8 (m), Tert-butyl H: 1.3 (s, 9H) |
| 1-Tert-butyl-4-iodobenzene | Aromatic H: 7.1-7.7 (m), Tert-butyl H: 1.3 (s, 9H)[1] |
| 1,3-Di-tert-butylbenzene | Aromatic H: 7.3-7.4 (m), Tert-butyl H: 1.3 (s, 18H)[2] |
| 1,3-Di-tert-butyl-5-iodobenzene | Aromatic H: 7.5-7.7 (m), Tert-butyl H: 1.4 (s, 18H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Aromatic C: 122-152, Tert-butyl C (quaternary): 34.6, Tert-butyl C (methyl): 31.3[3] |
| 1-Tert-butyl-4-iodobenzene | Aromatic C: 92, 128.5, 137.2, 150.8, Tert-butyl C (quaternary): 34.5, Tert-butyl C (methyl): 31.3[1] |
| 1,3-Di-tert-butylbenzene | Aromatic C: 121.1, 122.0, 128.2, 150.9, Tert-butyl C (quaternary): 34.7, Tert-butyl C (methyl): 31.4[4] |
| 1,3,5-Tri-tert-butylbenzene | Aromatic C: 120.9, 148.5, Tert-butyl C (quaternary): 34.6, Tert-butyl C (methyl): 31.6 |
Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)
| Compound | Wavenumber (cm⁻¹) |
| This compound | ~3070 (Ar-H stretch), ~2960 (C-H stretch), ~1580, 1470 (C=C stretch), ~880, 780 (C-H bend) |
| 1-Tert-butyl-4-iodobenzene | ~3070 (Ar-H stretch), ~2960 (C-H stretch), ~1590, 1480 (C=C stretch), ~820 (C-H bend)[1] |
| 1,3-Di-tert-butylbenzene | ~3060 (Ar-H stretch), ~2960 (C-H stretch), ~1600, 1480 (C=C stretch), ~880, 790, 700 (C-H bend)[5] |
| 1,3-Di-tert-butyl-5-iodobenzene | ~3070 (Ar-H stretch), ~2960 (C-H stretch), ~1580, 1470 (C=C stretch), ~870, 850 (C-H bend)[6] |
Table 4: Mass Spectrometry Data (Molecular Ion [M]⁺)
| Compound | m/z (relative intensity) |
| This compound | 260 (M⁺), 245 ([M-CH₃]⁺)[7] |
| 1-Tert-butyl-4-iodobenzene | 260 (M⁺), 245 ([M-CH₃]⁺)[1] |
| 1,3-Di-tert-butylbenzene | 190 (M⁺), 175 ([M-CH₃]⁺)[4] |
| 1,3-Di-tert-butyl-5-iodobenzene | 316 (M⁺), 301 ([M-CH₃]⁺)[6] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid compound or 10-20 µL of the liquid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 512-1024 scans. Proton decoupling is applied to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solids or a gas chromatography (GC) interface for liquids and volatile solids.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 400.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound and its derivatives.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C10H13I | CID 637958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Di-tert-butylbenzene | C14H22 | CID 136810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1,3-bis(1,1-dimethylethyl)- [webbook.nist.gov]
- 6. 1,3-Di-tert-butyl-5-iodobenzene | C14H21I | CID 12022188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C10H13I) [pubchemlite.lcsb.uni.lu]
Unraveling Unforeseen Pathways: A Comparative Guide to Byproducts in 1-Tert-butyl-3-iodobenzene Reactions
For researchers, scientists, and drug development professionals, the synthesis of complex molecules demands a nuanced understanding of not only the desired reaction but also the potential for unexpected byproduct formation. 1-Tert-butyl-3-iodobenzene, a valuable building block in organic synthesis, is no exception. Its unique steric and electronic properties can give rise to a variety of secondary products that can complicate purification and reduce yields. This guide provides an objective comparison of the common unexpected byproducts encountered in reactions involving this compound, supported by established chemical principles and illustrative experimental data.
This guide will delve into the characterization of these byproducts, offering insights into the mechanistic pathways that lead to their formation. By understanding these competing reactions, researchers can better devise strategies to minimize their occurrence and optimize the synthesis of the target molecules.
Key Unexpected Byproducts and Their Formation Mechanisms
Reactions with this compound, particularly in the context of cross-coupling and organometallic chemistry, are susceptible to several classes of unexpected byproducts. The most prevalent of these are homocoupling products, products of dealkylation, and isomers formed under certain conditions.
Homocoupling: The Prevalent Side Reaction
In many metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Grignard-based couplings, the formation of a biaryl byproduct through homocoupling of the starting aryl halide is a common challenge. In the case of this compound, this leads to the formation of 3,3'-di-tert-butylbiphenyl.
The mechanism of homocoupling can vary depending on the reaction conditions. In Grignard reagent formation, the presence of trace oxygen or certain metal impurities can catalyze the coupling of two Grignard molecules. In palladium-catalyzed reactions, homocoupling can occur through a competing catalytic cycle, particularly at higher temperatures or when the transmetalation step of the desired cross-coupling is slow. The steric hindrance imposed by the tert-butyl group can slow down the desired cross-coupling reaction, thus providing a greater opportunity for homocoupling to occur.
The following table summarizes hypothetical data illustrating the impact of reaction conditions on the formation of the homocoupling byproduct, 3,3'-di-tert-butylbiphenyl, during a Suzuki coupling reaction of this compound with phenylboronic acid.
| Entry | Catalyst System | Base | Temperature (°C) | Desired Product Yield (%) | 3,3'-di-tert-butylbiphenyl Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | 80 | 85 | 12 |
| 2 | Pd(dppf)Cl₂ | K₃PO₄ | 80 | 92 | 6 |
| 3 | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 75 | 22 |
| 4 | Pd(dppf)Cl₂ | K₃PO₄ | 100 | 88 | 9 |
This data is illustrative and intended to demonstrate general trends.
As the data suggests, the choice of catalyst and ligand system can have a significant impact on minimizing homocoupling. Ligands that promote a faster rate of cross-coupling, such as dppf, can often suppress the formation of the homocoupling byproduct. Higher temperatures can also lead to an increase in this side reaction.
Dealkylation: Loss of the Tert-butyl Group
The tert-butyl group, while sterically bulky, can be susceptible to cleavage under certain reaction conditions, particularly in the presence of strong acids or Lewis acids. This dealkylation process results in the formation of iodobenzene and other related byproducts.
This side reaction is particularly relevant in reactions that employ acidic catalysts or generate acidic intermediates. For example, in Friedel-Crafts type reactions or under conditions where a strong protic acid is present, the tert-butyl group can be protonated and subsequently eliminated as isobutylene, leading to the formation of a less substituted aromatic ring.
Objective: To determine the propensity for dealkylation of this compound under acidic conditions.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous DCM (10 mL).
-
Add anhydrous AlCl₃ (1.2 mmol) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by taking aliquots at regular intervals.
-
Quench the aliquots with water, extract with DCM, and analyze by GC-MS to quantify the consumption of the starting material and the formation of iodobenzene.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways leading to the desired product and the common unexpected byproducts.
Caption: Simplified workflow of a Suzuki cross-coupling reaction highlighting the desired product and the homocoupling byproduct.
Caption: Pathway for the dealkylation of this compound under acidic conditions.
Alternative Starting Materials: A Comparative Outlook
To mitigate the formation of byproducts, researchers may consider alternative starting materials. The choice between an aryl iodide, bromide, or chloride can significantly influence reactivity and selectivity.
| Aryl Halide | Relative Reactivity in Cross-Coupling | Propensity for Homocoupling | Cost |
| This compound | High | Moderate to High | High |
| 1-Tert-butyl-3-bromobenzene | Moderate | Moderate | Moderate |
| 1-Tert-butyl-3-chlorobenzene | Low | Low | Low |
Generally, aryl iodides are the most reactive in oxidative addition, which is often the rate-determining step in cross-coupling reactions.[1] This high reactivity can sometimes lead to a higher incidence of side reactions like homocoupling. Aryl bromides offer a good balance of reactivity and stability, often with a lower tendency for homocoupling compared to their iodide counterparts. Aryl chlorides are the least reactive and typically require more specialized and often more expensive catalyst systems to achieve efficient coupling.
Conclusion
The characterization and understanding of unexpected byproducts in reactions involving this compound are crucial for the development of robust and efficient synthetic methodologies. Homocoupling to form 3,3'-di-tert-butylbiphenyl and dealkylation to iodobenzene are the primary competing pathways that researchers should be aware of. By carefully selecting reaction conditions, including the catalyst system, temperature, and avoiding strongly acidic environments, the formation of these byproducts can be minimized. Furthermore, considering alternative starting materials, such as the corresponding aryl bromide, may offer a strategic advantage in suppressing unwanted side reactions. This guide serves as a foundational resource for anticipating and addressing the challenges associated with the use of this versatile building block in modern organic synthesis.
References
Navigating Isotopic Labeling: A Comparative Guide to 1-Tert-butyl-3-iodobenzene and its Alternatives
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is fundamental to innovation. Isotopic labeling, a technique where specific atoms within a molecule are replaced by their heavier, stable or radioactive isotopes, is a cornerstone of modern analytical chemistry, enabling detailed pharmacokinetic and metabolic studies. This guide provides a comparative analysis of the potential utility of "1-Tert-butyl-3-iodobenzene" in isotopic labeling studies against an established alternative, tert-butylbenzene, supported by experimental data and established chemical principles.
Comparison of Isotopic Labeling Strategies
The choice of an appropriate molecule for isotopic labeling depends on several factors including synthetic accessibility, the position and stability of the isotopic label, and the analytical methods to be employed. Here, we compare hypothetical labeling strategies for this compound with experimentally validated methods for tert-butylbenzene.
Deuterium (²H) and Tritium (³H) Labeling
Hydrogen isotope exchange (HIE) is a common and efficient method for introducing deuterium and tritium into aromatic rings. This can be achieved through acid catalysis or transition metal catalysis.
-
For this compound , the aromatic protons are the most likely candidates for exchange. The directing effects of the tert-butyl (ortho-, para-directing) and iodo (ortho-, para-directing) groups would likely lead to a mixture of labeled positions on the aromatic ring under harsh conditions. More selective, directed exchange reactions using a catalyst like iridium may favor the positions ortho to the directing groups.[1][2] The hydrogens on the tert-butyl group are generally less susceptible to exchange under these conditions.
-
For tert-butylbenzene , HIE would similarly label the aromatic ring. Due to the symmetry of the molecule, labeling at the ortho, meta, and para positions can be achieved.
Carbon-13 (¹³C) Labeling
Incorporating ¹³C typically requires a multi-step synthesis from a labeled precursor.
-
For this compound , a plausible synthetic route would involve the Grignard reaction of a ¹³C-labeled iodobenzene precursor with a tert-butylating agent, or a Friedel-Crafts alkylation of benzene with a ¹³C-labeled tert-butyl halide, followed by iodination.
-
For tert-butylbenzene , a documented synthesis of [¹³C]tert-butylbenzene involves the reaction of [¹³C]benzoic acid.[3] This provides a clear and validated pathway for introducing a ¹³C label.
Radioiodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) Labeling
Radioiodination is crucial for applications in nuclear medicine and bio-imaging.
-
For this compound , direct isotopic exchange with a radioactive iodine source is a potential method.[4] However, to achieve high specific activity, a precursor-based approach is often preferred. This would involve synthesizing a precursor such as a trialkyltin or boronic acid derivative of tert-butylbenzene, which can then undergo facile electrophilic substitution with radioiodine under mild conditions.[5]
-
An alternative approach for radioiodinating an aromatic ring involves the electrophilic aromatic substitution of a suitable precursor. This method offers excellent control over the site of iodination.[6]
Quantitative Comparison of Isotopic Labeling Strategies
The following table summarizes the hypothetical and documented approaches for isotopically labeling this compound and tert-butylbenzene.
| Feature | This compound (Hypothetical) | tert-Butylbenzene (Documented/Established) |
| Isotope | ²H/³H, ¹³C, Radioiodine | ²H/³H, ¹³C |
| ²H/³H Labeling Method | Catalytic Hydrogen Isotope Exchange (e.g., with Ir catalyst and D₂O/T₂O) or Acid-Catalyzed Exchange (e.g., D₂SO₄) | Catalytic Hydrogen Isotope Exchange or Acid-Catalyzed Exchange[7][8] |
| ²H/³H Labeling Position | Aromatic C-H positions | Aromatic C-H positions |
| ¹³C Labeling Method | Multi-step synthesis from a ¹³C-labeled precursor (e.g., ¹³C-benzene or ¹³C-tert-butyl halide) | Synthesis from [¹³C]benzoic acid[3] |
| ¹³C Labeling Position | Specific carbon atom based on synthetic route | Specific carbon atom based on synthetic route (e.g., the quaternary carbon of the tert-butyl group)[3] |
| Radioiodine Labeling | Isotopic exchange or synthesis from a trialkyltin/boronic acid precursor with radioiodide | Not directly applicable (no iodine present) |
| Potential Yield | Dependent on the chosen method and optimization | High yields reported for specific syntheses (e.g., ¹³C labeling)[3] |
| Isotopic Incorporation | Expected to be high with optimized catalytic methods | High incorporation achievable[3] |
Detailed Experimental Methodologies
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are a hypothetical protocol for the deuteration of this compound and a documented protocol for the synthesis of [¹³C]tert-butylbenzene.
Hypothetical Protocol: Deuteration of this compound via Iridium Catalysis
This proposed method is based on established iridium-catalyzed hydrogen-isotope exchange reactions for aromatic compounds.[2]
Materials:
-
This compound
-
[Ir(cod)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
1,2-bis(diphenylphosphino)ethane (dppe)
-
Deuterium oxide (D₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (0.2 mmol), [Ir(cod)Cl]₂ (0.005 mmol), and dppe (0.01 mmol).
-
Add anhydrous THF (2 mL) to dissolve the reactants.
-
Add D₂O (2.0 mmol) to the reaction mixture.
-
Seal the flask and heat the mixture at 100 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, quench the reaction with H₂O and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the deuterium incorporation by ¹H NMR and mass spectrometry.
Documented Protocol: Synthesis of [¹³C]tert-butylbenzene
This protocol is adapted from the synthesis of [¹³C,D₁₄]tert-butylbenzene, which includes the synthesis of [¹³C]tert-butylbenzene as an intermediate step from [¹³C]benzoic acid.[3]
Materials:
-
[¹³C]Benzoic acid
-
Oxalyl chloride
-
tert-Butanol
-
Methylmagnesium bromide (MeMgBr)
-
Copper(I) iodide (CuI)
-
Anhydrous solvents (e.g., dichloromethane, diethyl ether)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Synthesis of [¹³C]Benzoyl chloride: React [¹³C]benzoic acid with an excess of oxalyl chloride in anhydrous dichloromethane at room temperature until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Synthesis of tert-Butyl [¹³C]benzoate: Dissolve the resulting [¹³C]benzoyl chloride in anhydrous diethyl ether and add tert-butanol. The reaction is typically facilitated by a non-nucleophilic base like pyridine. Stir at room temperature until the reaction is complete (monitored by TLC). Work up by washing with aqueous acid, base, and brine, then dry and concentrate.
-
Synthesis of [¹³C]tert-butylbenzene: Prepare a solution of the tert-butyl [¹³C]benzoate in anhydrous diethyl ether. In a separate flask, add CuI to a solution of MeMgBr in diethyl ether at low temperature (e.g., -78 °C). Add the ester solution to the Grignard reagent mixture and allow the reaction to proceed. After completion, quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by distillation or chromatography to obtain [¹³C]tert-butylbenzene.
-
Confirm the structure and isotopic labeling by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow and Logic
Diagrams created using Graphviz can help visualize the experimental workflows and the decision-making process for choosing a labeling strategy.
Caption: Comparative experimental workflows for isotopic labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Rational design of [13C,D14]tert-butylbenzene as a scaffold structure for designing long-lived hyperpolarized 13C probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. youtube.com [youtube.com]
Benchmarking "1-Tert-butyl-3-iodobenzene": A Comparative Analysis of a Sterically Hindered Aryl Iodide in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor influencing the efficiency and outcome of synthetic routes. Aryl iodides are premier substrates for a multitude of palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition. However, the steric and electronic properties of substituents on the aromatic ring can significantly impact reaction kinetics and yields. This guide focuses on "1-Tert-butyl-3-iodobenzene," a sterically hindered aryl iodide, and aims to provide a comparative analysis of its performance against other common aryl iodides.
Therefore, this guide will present a qualitative comparison based on established principles of organic chemistry, discussing the anticipated effects of the tert-butyl group on the reactivity of the aryl iodide in key cross-coupling reactions. This theoretical framework will be supplemented with representative experimental protocols for common cross-coupling reactions involving aryl iodides.
The Influence of the tert-butyl Group in Cross-Coupling Reactions
The defining feature of "this compound" is the bulky tert-butyl group at the meta-position relative to the iodine atom. This substituent exerts two primary effects on the reactivity of the molecule:
-
Steric Hindrance: The large size of the tert-butyl group can sterically hinder the approach of the palladium catalyst to the carbon-iodine bond for oxidative addition. While the meta-position lessens this effect compared to an ortho-substituent, significant steric bulk can still influence the rate of reaction. In general, increased steric hindrance around the reaction center tends to decrease reaction rates and may require more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields to less hindered substrates.
-
Electronic Effect: The tert-butyl group is weakly electron-donating through induction (+I effect). Electron-donating groups generally decrease the electrophilicity of the aryl halide, which can slow down the oxidative addition step of the catalytic cycle. However, this electronic effect is generally less pronounced than the impact of strong electron-donating or electron-withdrawing groups.
Conceptual Comparison in Key Cross-Coupling Reactions
Based on these principles, a conceptual comparison of "this compound" with other representative aryl iodides can be made.
Table 1: Conceptual Performance of Various Aryl Iodides in Palladium-Catalyzed Cross-Coupling Reactions
| Aryl Iodide | Key Features | Expected Relative Reactivity in Suzuki-Miyaura Coupling | Expected Relative Reactivity in Heck Reaction | Expected Relative Reactivity in Buchwald-Hartwig Amination | Expected Relative Reactivity in Sonogashira Coupling |
| Iodobenzene | Unsubstituted (baseline) | High | High | High | High |
| 4-Iodotoluene | Weakly electron-donating | High | High | High | High |
| 4-Iodoanisole | Moderately electron-donating | Moderate to High | Moderate to High | Moderate to High | Moderate to High |
| 4-Nitroiodobenzene | Strongly electron-withdrawing | Very High | Very High | Very High | Very High |
| This compound | Sterically hindered, weakly electron-donating | Moderate | Moderate | Moderate | Moderate |
| 1-Iodo-2-methylbenzene | Sterically hindered (ortho) | Moderate to Low | Moderate to Low | Moderate to Low | Moderate to Low |
Experimental Protocols for Aryl Iodide Cross-Coupling Reactions
While specific comparative data for "this compound" is unavailable, the following sections provide detailed, representative experimental protocols for the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions using a generic aryl iodide. These protocols can serve as a starting point for the optimization of reactions involving "this compound."
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organohalide.
Experimental Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: In a flame-dried Schlenk flask, aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol) are combined. The flask is evacuated and backfilled with argon three times. A degassed 4:1 mixture of toluene and water (10 mL) is then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene.
Experimental Workflow:
Caption: General workflow for a Heck coupling reaction.
Protocol: To a reaction vessel are added aryl iodide (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tolyl)₃ (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol) in anhydrous DMF (10 mL). The mixture is degassed with argon for 20 minutes. The reaction is then heated to 80 °C for 8 hours. After completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds between an aryl halide and an amine.
Experimental Workflow:
Caption: General workflow for a Buchwald-Hartwig amination.
Protocol: In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol). The aryl iodide (1.0 mmol) and amine (1.2 mmol) are added, followed by anhydrous toluene (5 mL). The vial is sealed and the reaction mixture is stirred at 100 °C for 16 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The crude product is then purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.
Experimental Workflow:
Caption: General workflow for a Sonogashira coupling reaction.
Protocol: A mixture of aryl iodide (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in triethylamine (10 mL) is degassed with argon. The reaction mixture is stirred at room temperature for 6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Conclusion
While a direct quantitative comparison of "this compound" with other aryl iodides is not available in the current literature, a qualitative assessment based on the steric and electronic properties of the tert-butyl group can be made. It is anticipated that "this compound" will exhibit moderate reactivity in common palladium-catalyzed cross-coupling reactions, likely requiring more optimized conditions compared to sterically unhindered or electronically activated aryl iodides. The provided experimental protocols offer a solid foundation for developing successful cross-coupling strategies for this and other sterically demanding substrates. Further experimental studies are warranted to provide a quantitative benchmark for the efficiency of "this compound" in these important synthetic transformations.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Tert-butyl-3-iodobenzene
This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 1-tert-butyl-3-iodobenzene. As a trusted partner in your research, we are committed to providing information that ensures safety, environmental stewardship, and regulatory compliance within the laboratory. This document moves beyond simple checklists to explain the scientific rationale behind these essential protocols, empowering your team to manage chemical waste with confidence and precision.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the materials being handled. This compound is a halogenated aromatic hydrocarbon, a classification that dictates its specific handling and disposal requirements. Its primary hazards are associated with irritation and potential harm upon ingestion or inhalation, but its environmental persistence is of equal concern.[1][2][3]
Improper disposal of halogenated compounds can lead to the contamination of soil and groundwater, posing a long-term risk to ecosystems.[4] Therefore, the protocols outlined below are designed not only to protect laboratory personnel but also to ensure environmental integrity.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| CAS Number | 58164-02-6 | [1][5][6] |
| Molecular Formula | C10H13I | [1][5][7] |
| Appearance | Transparent to yellow liquid | [7][8] |
| Density | ~1.46 g/cm³ | [5][7] |
| Boiling Point | ~244.6 °C @ 760 mmHg | [5][7] |
| Flash Point | ~107 °C | [5][7] |
| GHS Signal Word | Warning | [1][6] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
Section 2: The Core Principle: Waste Segregation
The single most critical step in managing waste containing this compound is segregation . As an iodinated compound, it falls into the category of halogenated organic waste .[9][10] This classification is crucial for regulatory and logistical reasons.
Causality of Segregation: Halogenated wastes cannot be disposed of via the same methods as non-halogenated wastes, such as fuel blending. They require high-temperature incineration in specialized facilities equipped with acid gas scrubbers to neutralize the hydrogen halides (in this case, hydrogen iodide) produced during combustion.[3][9] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, dramatically increasing disposal costs and limiting disposal options.[10][11][12]
Prohibited Mixtures: To ensure proper disposal and prevent dangerous reactions, NEVER mix this compound waste with the following:
-
Non-halogenated organic solvents (e.g., acetone, hexane, ethanol)[4][11][13]
-
Aqueous solutions of any kind [11]
-
Strong oxidizing or reducing agents [11]
Section 3: Standard Operating Protocol for Waste Collection and Disposal
This protocol provides a step-by-step methodology for the safe accumulation and disposal of this compound waste.
Experimental Protocol: Waste Handling
-
Container Selection:
-
Select a clean, dry, leak-proof container made of a chemically compatible material (e.g., glass or polyethylene).
-
Ensure the container has a secure, tight-fitting screw cap to prevent leaks and vapor escape.[13]
-
The container must be in good condition, free from cracks or defects.
-
-
Waste Labeling (Immediate Action Required):
-
As soon as the first drop of waste is added, the container must be labeled.[4]
-
List all chemical constituents by their full names (e.g., "Waste this compound," "Waste this compound in Dichloromethane"). Do not use abbreviations or chemical formulas.[13]
-
Include the approximate percentages of each component.
-
Indicate the relevant hazards (e.g., "Irritant," "Toxic").
-
-
Waste Accumulation:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept closed at all times except when waste is actively being added.[11][13]
-
Store the container within a secondary containment bin to mitigate potential leaks or spills.
-
-
Arranging for Disposal:
-
Do not accumulate excessive amounts of waste. Adhere to your institution's volume limits for SAAs (typically 55 gallons of total waste).[13]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]
-
Alternatively, utilize a licensed professional waste disposal service. Provide them with a complete and accurate description of the waste.[8]
-
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for waste containing this compound.
Caption: Decision workflow for proper segregation and disposal.
Section 4: Emergency Procedures - Spill and Exposure
Spill Response (Small, Incidental Spills):
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][8][14] Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material and place it into a designated, sealable container for hazardous waste.[3][8]
-
Label the container as "Spill Debris containing this compound" and dispose of it through your EHS department.
-
Clean the spill area with soap and water after the material has been removed.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[7][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Section 5: Regulatory Framework
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16]
As a spent halogenated organic compound, this waste is typically classified as an F-listed hazardous waste . The specific codes, such as F001 or F002 , depend on the process from which the waste was generated (e.g., use as a solvent in degreasing).[17][18][19][20] This classification mandates the stringent "cradle-to-grave" management process, ensuring it is tracked from the point of generation to its final destruction at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Conclusion
The responsible management of this compound waste is a critical aspect of laboratory safety and environmental compliance. The core principles are unambiguous: correctly identify the substance as a halogenated organic waste, strictly segregate it from all other waste streams, and ensure it is collected in a properly labeled, sealed container. Always operate within the framework of your institution's EHS guidelines, as they provide the definitive policies for your specific location. By adhering to these scientifically-grounded procedures, you uphold the highest standards of safety and professional integrity.
References
- 1. This compound | C10H13I | CID 637958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-IODO-3-TERT-BUTYLBENZENE | CAS#:58164-02-6 | Chemsrc [chemsrc.com]
- 6. 1-(tert-Butyl)-3-iodobenzene | 58164-02-6 [sigmaaldrich.com]
- 7. This compound [chembk.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. actenviro.com [actenviro.com]
- 16. epa.gov [epa.gov]
- 17. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 18. wku.edu [wku.edu]
- 19. epa.gov [epa.gov]
- 20. Waste Code [rcrainfo.epa.gov]
Essential Safety and Operational Guide for 1-Tert-butyl-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling 1-Tert-butyl-3-iodobenzene. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic compound that presents several hazards.[1][2][3] It is crucial to use appropriate personal protective equipment to mitigate risks of exposure. The primary hazards are summarized below:
-
Acute Oral Toxicity : Harmful if swallowed.[2]
-
Serious Eye Irritation : Causes serious eye irritation.[2][3][4][5][6]
-
Respiratory Irritation : May cause respiratory irritation.[2][3]
The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[1][3] It is important to select gloves that provide adequate protection against the specific chemical hazards.[7][8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][3] |
Experimental Workflow and Handling Protocol
Proper handling of this compound is critical to ensure safety and experimental success. The following workflow provides a step-by-step guide for its use in a laboratory setting.
Detailed Methodologies:
-
Preparation:
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the airflow is adequate. The work area inside the hood should be clean and uncluttered.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Materials: Place all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood.
-
-
Handling:
-
Aliquot Chemical: Carefully measure and transfer the required amount of this compound. Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.
-
Perform Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.
-
-
Cleanup and Disposal:
-
Quench Reaction: If necessary, safely quench the reaction according to your established protocol.
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Segregate Waste: It is critical to collect halogenated organic waste separately from non-halogenated waste.[1] Use a designated and properly labeled waste container.
-
Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[1] Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste, before being disposed of as regular trash.[9]
-
Disposal Plan
The proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H13I | CID 637958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-tert-Butyl-4-iodobenzene | 35779-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
